Zinc dibenzyldithiocarbamate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
14726-36-4 |
|---|---|
Molecular Formula |
C30H28N2S4Zn |
Molecular Weight |
610.2 g/mol |
IUPAC Name |
zinc;N,N-dibenzylcarbamodithioate |
InChI |
InChI=1S/2C15H15NS2.Zn/c2*17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h2*1-10H,11-12H2,(H,17,18);/q;;+2/p-2 |
InChI Key |
AUMBZPPBWALQRO-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Zn+2] |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Zn+2] |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Zn+2] |
Other CAS No. |
14726-36-4 |
Pictograms |
Environmental Hazard |
Synonyms |
zinc dibenzyldithiocarbamate |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Zinc Dibenzyldithiocarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Zinc dibenzyldithiocarbamate (B1202937) (ZDBC), a compound of interest for various industrial and potential pharmaceutical applications. This document details the experimental protocols for its preparation and outlines the analytical techniques used for its structural and thermal characterization. All quantitative data are summarized for clarity, and a visual representation of the synthesis workflow is provided.
Synthesis of Zinc Dibenzyldithiocarbamate
A prevalent and efficient method for the synthesis of this compound is a one-step aqueous solution method. This approach involves the reaction of dibenzylamine (B1670424) with carbon disulfide in the presence of a base to form the dibenzyldithiocarbamate ligand, which is subsequently reacted with a zinc salt to precipitate the final product.
Experimental Protocol:
The synthesis is performed in a reaction kettle with purified water as the solvent. The raw materials include dibenzylamine, carbon disulfide, sodium hydroxide, an anionic surfactant (such as sodium dodecyl sulfate), zinc chloride, and sulfuric acid.[1]
The stoichiometric molar ratio of the reactants is as follows:
-
Dibenzylamine: 1
-
Carbon disulfide: 1.05-1.2
-
Sodium hydroxide: 1.05-1.2
-
Anionic surfactant: 0.020-0.025
-
Zinc chloride: 0.53-0.58
-
Sulfuric acid: 0.005-0.015[1]
The procedural steps are as follows:
-
To a reaction kettle containing purified water, add the specified amounts of dibenzylamine, sodium hydroxide, and the anionic surfactant with continuous stirring.
-
Cool the reaction mixture to a temperature of 10-20 °C.
-
Slowly add the specified amount of carbon disulfide liquid to the mixture over a period of 6-7 hours.
-
After the addition of carbon disulfide is complete, continue stirring for an additional 0.5-1 hour.
-
Maintain the temperature of the reaction mixture at 30-38 °C and add the zinc chloride solution to initiate the replacement reaction.
-
Upon completion of the replacement reaction, adjust the pH of the solution to 7-9 using sulfuric acid.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
The solid product is then collected by solid-liquid separation (e.g., filtration).
-
The collected solid is dried, crushed, sieved, and packaged.[1]
Characterization of this compound
The synthesized this compound can be characterized by various analytical techniques to confirm its identity, purity, and properties.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₂₈N₂S₄Zn |
| Molecular Weight | 610.2 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 183-188 °C |
| Solubility | Insoluble in water; Soluble in chloroform (B151607), carbon disulfide, and benzene. |
Spectroscopic Characterization
FTIR spectroscopy is employed to identify the functional groups present in the synthesized compound.
Experimental Protocol:
-
Sample Preparation: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Scan Range: Typically in the range of 4000-400 cm⁻¹.
Characteristic FTIR Absorption Bands:
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |
| C-N Stretch (Thioureide) | 1480–1510 | Indicates partial C=N double bond character. |
| C-S Stretch | 950–1100 | Characteristic of the dithiocarbamate (B8719985) group. |
| Zn-S Stretch | 420–450 | Confirms the metal-ligand bond. |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared using a suitable solvent in which the compound is soluble, such as chloroform or ethanol.
-
Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum.
-
Scan Range: Typically in the range of 200-400 nm.
UV-Vis Spectroscopic Data:
| Wavelength (nm) | Type of Transition |
| 209.8 | n→σ* electronic transition.[2] |
| 266.1 | π→π* electronic transition.[2] |
Thermal Analysis
TG-DSC provides information on the thermal stability and decomposition of the compound.
Experimental Protocol:
-
Instrumentation: A simultaneous thermal analyzer (TG-DSC) is used.
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in an alumina (B75360) or platinum crucible.
-
Atmosphere: The analysis is typically carried out under an inert atmosphere, such as nitrogen, with a constant flow rate.
-
Heating Rate: A controlled heating rate, for example, 10 °C/min, is applied.
-
Temperature Range: The sample is heated over a wide temperature range, for instance, from room temperature to 500 °C or higher.
Thermal Analysis Data: The TG-DSC analysis of this compound reveals three significant thermal events with absorption peaks at 194.5 °C, 361.1 °C, and 433.5 °C, which are attributed to a phase transition and subsequent decomposition of the compound.[2] The high decomposition temperature indicates good thermal stability.[2]
X-ray Diffraction (XRD)
XRD analysis is used to determine the crystalline structure and phase composition of the synthesized product.
Experimental Protocol:
-
Sample Preparation: A finely powdered sample of this compound is uniformly spread on a sample holder.
-
Instrumentation: A powder X-ray diffractometer with a specific radiation source (e.g., Cu Kα radiation) is used.
-
Scan Parameters: The diffraction pattern is recorded over a specific 2θ range, for example, from 10° to 80°, with a defined step size and scan speed.
The XRD pattern can be used for the qualitative identification of the ZDBC structure and to determine crystallographic data such as cell parameters and crystal face indices.[2]
References
An In-depth Technical Guide on the Core Mechanism of Action of Zinc Dibenzyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc dibenzyldithiocarbamate (B1202937) (ZBEC), a compound traditionally utilized as a vulcanization accelerator in the rubber industry, is emerging as a molecule of interest in biomedical research.[1][2] This technical guide delves into the core mechanisms of action of ZBEC, focusing on its potential as a therapeutic agent, particularly in oncology. Drawing upon evidence from studies on closely related zinc dithiocarbamate (B8719985) (ZnDC) compounds, this document outlines the putative molecular pathways through which ZBEC exerts its biological effects. The primary mechanisms discussed include proteasome inhibition, modulation of key signaling pathways such as NF-κB and Akt, induction of apoptosis, and the generation of reactive oxygen species (ROS).
Core Mechanisms of Action
The biological activity of zinc dithiocarbamates is multifaceted, with the zinc ion playing a critical role in their mechanism of action. These compounds are understood to function as potent inhibitors of the proteasome and to modulate critical cellular signaling pathways, leading to apoptosis in cancer cells.
Proteasome Inhibition
A primary mechanism of action for zinc dithiocarbamates is the inhibition of the 26S proteasome, a crucial cellular complex responsible for the degradation of ubiquitinated proteins.[3] Inhibition of the proteasome leads to the accumulation of proteins that regulate cell cycle progression and apoptosis, ultimately triggering cell death. Studies on pyrrolidine (B122466) dithiocarbamate (PyDT)-zinc(II) complexes have demonstrated their ability to inhibit the chymotrypsin-like activity of the proteasome.[3] It is hypothesized that the zinc ion itself contributes to this inhibition. For instance, zinc chloride has been shown to inhibit the chymotrypsin-like activity of the purified 20S proteasome.[3]
The inhibition of the proteasome by zinc dithiocarbamates appears to be more potent against the cellular 26S proteasome than the purified 20S proteasome core particle, suggesting a potential interaction with the 19S regulatory particle.[4] One proposed target within the 19S particle is the JAMM domain, a deubiquitinase that contains a zinc-binding motif.[4]
Experimental Workflow: Proteasome Activity Assay
Caption: Workflow for determining proteasome inhibition by ZBEC.
Modulation of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Dithiocarbamates are potent inhibitors of NF-κB activation.[5] The inhibitory mechanism is dependent on the presence of zinc.[6][7][8] Pyrrolidine dithiocarbamate (PDTC) fails to inhibit NF-κB in the absence of zinc, and this inhibition can be restored by the addition of zinc.[6][7][8] The inhibition of the proteasome by zinc dithiocarbamates directly impacts the NF-κB pathway by preventing the degradation of IκBα, the inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus to activate pro-survival genes.
Signaling Pathway: NF-κB Inhibition by ZBEC
Caption: Proposed inhibition of the NF-κB pathway by ZBEC.
Modulation of Akt Signaling Pathway
The PI3K/Akt signaling pathway is another crucial regulator of cell survival, proliferation, and metabolism, and its overactivation is common in cancer. Zinc ions have been shown to activate the Akt pathway.[9][10] However, some novel dithiocarbamate compounds have been found to inhibit the EGFR/Akt signaling pathway in cancer cells.[11][12] This suggests that the effect of ZBEC on the Akt pathway could be context-dependent, potentially involving the dithiocarbamate moiety's ability to interfere with upstream signaling components like EGFR, while the zinc ion might have opposing effects. Further research is needed to elucidate the precise impact of ZBEC on this pathway.
Signaling Pathway: Potential Modulation of Akt by ZBEC
Caption: Hypothetical dual modulation of the Akt pathway by ZBEC.
Induction of Apoptosis and Generation of ROS
The culmination of proteasome inhibition and signaling pathway modulation by zinc dithiocarbamates is the induction of apoptosis, or programmed cell death, in cancer cells.[13] This is often accompanied by the generation of reactive oxygen species (ROS).[13] Increased intracellular ROS can lead to oxidative stress, damage to cellular components, and ultimately trigger apoptotic pathways. Studies on zinc dithiocarbamates have demonstrated their ability to induce apoptosis through both extrinsic and intrinsic pathways, involving the activation of caspases and DNA fragmentation.[13] The generation of ROS appears to be a key event in this process.
Logical Relationship: ZBEC-Induced Apoptosis
Caption: Interplay of ZBEC's mechanisms leading to apoptosis.
Quantitative Data
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Pyrrolidine dithiocarbamate-zinc(II) | Purified 20S Proteasome | Chymotrypsin-like activity | 13.8 | [3] |
| Zinc diethyldithiocarbamate | A549 (Lung Cancer) | MTT Assay | 54.6 ± 1.59 | [14] |
| Zinc diethyldithiocarbamate-SBE-CD | A549 (Lung Cancer) | MTT Assay | 4.9 ± 0.34 | [14] |
| Zinc diethyldithiocarbamate-HP-CD | A549 (Lung Cancer) | MTT Assay | 6.8 ± 0.57 | [14] |
Experimental Protocols
The following are detailed, adaptable protocols for key experiments to investigate the mechanism of action of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (ZBEC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of ZBEC in culture medium and add 100 µL to the respective wells. Include vehicle control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cancer cell line of interest
-
ZBEC
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Black 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Treat cells with various concentrations of ZBEC for the desired time.
-
Lyse the cells and collect the supernatant after centrifugation.
-
Determine the protein concentration of the lysates.
-
Add 20-50 µg of protein lysate to each well of a black 96-well plate.
-
Add the fluorogenic substrate to each well.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at various time points.
Reactive Oxygen Species (ROS) Detection Assay
This assay utilizes the fluorescent probe DCFH-DA to detect intracellular ROS levels.
Materials:
-
Cancer cell line of interest
-
ZBEC
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
Black 96-well plates or flow cytometry tubes
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Treat cells with ZBEC for the desired time.
-
Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.
Conclusion
This compound exhibits a compelling, albeit putative, mechanism of action centered around proteasome inhibition, which subsequently triggers the inhibition of the pro-survival NF-κB pathway and induces apoptosis, often in conjunction with the generation of reactive oxygen species. Its potential interaction with the Akt signaling pathway warrants further investigation to fully delineate its cellular effects. The data from related zinc dithiocarbamate compounds suggest that ZBEC could be a potent anticancer agent. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this intriguing molecule. Future studies should focus on validating these proposed mechanisms specifically for ZBEC and establishing a comprehensive profile of its biological activity in various cancer models.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound (ZBEC) - Ataman Kimya [atamanchemicals.com]
- 3. Pyrrolidine dithiocarbamate-zinc(II) and -copper(II) complexes induce apoptosis in tumor cells by inhibiting the proteasomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Zinc is required in pyrrolidine dithiocarbamate inhibition of NF-kappaB activation. | Semantic Scholar [semanticscholar.org]
- 7. Zinc is required in pyrrolidine dithiocarbamate inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of apoptosis and cell selectivity of zinc dithiocarbamates functionalized with hydroxyethyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Dibenzyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc dibenzyldithiocarbamate (B1202937) (ZBEC), a zinc-containing organosulfur compound, is a multifaceted molecule with significant industrial applications and emerging biological interest. Primarily utilized as an ultra-accelerator in the vulcanization of natural and synthetic rubbers, its chemical properties are central to its function in enhancing the durability and elasticity of polymeric materials. Beyond its industrial utility, the broader class of dithiocarbamates is known to exhibit a range of biological activities, prompting investigation into their potential as therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of Zinc dibenzyldithiocarbamate, complete with detailed experimental protocols for its synthesis and characterization, and a summary of its known chemical interactions and potential biological signaling pathways.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] It is stable under normal storage conditions and is characterized by its low potential for generating harmful nitrosamines during the vulcanization process, a significant advantage over other dithiocarbamate (B8719985) accelerators.[2]
Identification and General Properties
| Property | Value | Reference |
| Chemical Name | Zinc bis(N,N-dibenzylcarbamodithioate) | [3] |
| Common Names | This compound, ZBEC, ZBDC | [4] |
| CAS Number | 14726-36-4 | [3] |
| Molecular Formula | C₃₀H₂₈N₂S₄Zn | [3] |
| Molecular Weight | 610.22 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 183 - 188 °C | [6] |
| Boiling Point | >250 °C (decomposes) | [5] |
| Solubility | Insoluble in water. Soluble in chloroform, carbon disulfide, and benzene. Moderately soluble in ethylene (B1197577) dichloride. | [5][6] |
| Stability | Stable under normal conditions. | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quality control of this compound.
| Technique | Key Observations | Reference |
| FTIR (cm⁻¹) | The "thioureide" band (C-N stretching) is a key identifier for dithiocarbamate complexes. | [7] |
| UV-Vis (nm) | Absorption peaks at approximately 209.8 nm and 266.1 nm, attributed to n→σ* and π→π* electronic transitions. | [8] |
| ¹H NMR | Spectra available, though detailed interpretation is compound-specific. | [3][9] |
| ¹³C NMR | A characteristic signal for the backbone carbon (N-C S₂) appears around 210-212 ppm in related diaryl dithiocarbamate complexes. | [10] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of dithiocarbamate salts.[5][11]
Materials:
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Zinc chloride (ZnCl₂)
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve one molar equivalent of dibenzylamine in an aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath to below 10°C.
-
Slowly add one molar equivalent of carbon disulfide dropwise while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, continue stirring for 1-2 hours as the mixture warms to room temperature, forming the sodium dibenzyldithiocarbamate salt.
-
In a separate beaker, prepare an aqueous solution of zinc chloride (0.5 molar equivalents).
-
Slowly add the zinc chloride solution to the reaction mixture with continuous stirring. A white precipitate of this compound will form.
-
Continue stirring for an additional hour to ensure the reaction is complete.
-
Collect the precipitate by vacuum filtration.
-
Wash the product thoroughly with deionized water to remove any inorganic salts.
-
Further wash the precipitate with cold ethanol to remove organic impurities.
-
Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved.
High-Performance Liquid Chromatography (HPLC) Analysis
This method is adapted from a protocol for the analysis of a related compound, Zinc di-n-butyldithiocarbamate, and is suitable for the quantification of this compound.[1][5][12]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 60:40 (Acetonitrile:Water), with a linear gradient to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For solid samples, an extraction with acetonitrile may be necessary. The final extract should be filtered through a 0.45 µm syringe filter before injection.
Chemical Pathways and Interactions
Role in Rubber Vulcanization
This compound acts as an ultra-accelerator in the sulfur vulcanization of rubber. It forms a complex with zinc oxide and sulfur, which then facilitates the formation of sulfur cross-links between polymer chains. This process enhances the mechanical properties of the rubber, such as its elasticity, strength, and durability.[4]
Thermal Decomposition
The thermal decomposition of this compound is a critical aspect of its behavior, particularly in high-temperature applications. Studies on related zinc dithiocarbamate complexes indicate that thermal decomposition can proceed through complex mechanisms, often occurring in multiple stages and influenced by the surrounding atmosphere.[13][14] The decomposition products can include various organic and inorganic species.
Potential Biological Signaling Pathways
While this compound is primarily an industrial chemical, dithiocarbamates as a class are known to interact with biological systems. Their effects are often linked to their ability to chelate metal ions and interfere with cellular redox processes. The following diagram illustrates a putative signaling pathway based on the known biological activities of dithiocarbamates. It is important to note that these pathways have not been specifically elucidated for this compound and are presented for research and exploratory purposes.
Conclusion
This compound is a commercially significant chemical with well-defined physical and chemical properties that make it an effective rubber vulcanization accelerator. Its synthesis and characterization can be achieved through standard laboratory techniques. While its biological activities are not yet fully understood, the known interactions of the broader dithiocarbamate class suggest potential for further investigation in the fields of drug development and toxicology. This guide serves as a comprehensive resource for researchers and scientists working with this versatile compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C30H28N2S4Zn | CID 84610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 14726-36-4 [chemicalbook.com]
- 7. This compound | RUO | Supplier [benchchem.com]
- 8. [Study on the Preparation of Zinc Dibenzyl Dithiocarbamate and Its Spectral Analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound(14726-36-4) 1H NMR spectrum [chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. CN101955452A - Method for preparing zinc dibenzyl dithiocarbamate (ZBDC) thiofide - Google Patents [patents.google.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
"Zinc dibenzyldithiocarbamate CAS number and molecular formula"
For Researchers, Scientists, and Drug Development Professionals
December 20, 2025
Abstract
Zinc dibenzyldithiocarbamate (B1202937) (ZDBC), a dithiocarbamate (B8719985) derivative, is a multifaceted compound with established industrial applications and emerging biomedical potential. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and analytical methodologies. Primarily known as a vulcanization accelerator in the rubber industry, recent studies have alluded to its biological activities, including interactions with key cellular components, positioning it as a compound of interest for further investigation in drug development. This document consolidates quantitative data, details experimental protocols, and visualizes key processes to serve as a foundational resource for researchers.
Chemical Identity and Physicochemical Properties
Zinc dibenzyldithiocarbamate, also known as ZBEC, is an organozinc compound recognized for its role as a fast-acting, non-staining accelerator in rubber vulcanization.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 14726-36-4 | [2] |
| Molecular Formula | C₃₀H₂₈N₂S₄Zn | [2][3] |
| Molecular Weight | 610.22 g/mol | [2] |
| Appearance | White to off-white powder | [2][4] |
| Melting Point | 183-188 °C | [4][5] |
| Boiling Point | >250 °C (decomposes) | [2] |
| Solubility | - Water: 2.3 µg/L at 20°C- Organic Solvents: Soluble in chloroform, benzene, carbon disulfide, alcohol, and diethyl ether. Moderately soluble in ethylene (B1197577) dichloride. Insoluble in acetone (B3395972) and gasoline. | [1][2][4][5] |
| Stability | Stable under normal conditions; may decompose upon exposure to strong acids or bases. | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a one-step precipitation reaction. A plausible laboratory-scale synthesis protocol is detailed below.
Synthesis of this compound
This protocol involves the reaction of dibenzylamine (B1670424) with carbon disulfide in the presence of sodium hydroxide (B78521) to form the sodium salt of dibenzyldithiocarbamic acid, followed by precipitation with a zinc salt.
Materials:
-
Dibenzylamine
-
Carbon disulfide
-
Sodium hydroxide
-
Zinc chloride
-
Purified water
-
Ethanol
Procedure:
-
In a reaction vessel, dissolve a stoichiometric amount of dibenzylamine and sodium hydroxide in purified water with stirring.
-
Cool the mixture to 10-20 °C.
-
Slowly add a molar equivalent of carbon disulfide dropwise to the mixture over 6-7 hours while maintaining the temperature.
-
After the addition is complete, continue stirring for 1-2 hours, allowing the mixture to warm to room temperature (30-38 °C). This forms the sodium dibenzyldithiocarbamate salt.
-
In a separate beaker, prepare an aqueous solution of zinc chloride (0.5 molar equivalents).
-
Slowly add the zinc chloride solution to the reaction mixture with vigorous stirring. A white precipitate of this compound will form.
-
Continue stirring for an additional hour to ensure the completion of the reaction.
-
The precipitate is then collected by filtration, washed with water and cold ethanol, and dried under vacuum.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of this compound.
HPLC Analysis of this compound
This method is suitable for determining the purity of ZDBC and for its quantification in various matrices, such as in extracts from rubber products.[7]
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of ZDBC in acetonitrile (e.g., 1 mg/mL). From this, prepare a series of working standards by dilution with the mobile phase to construct a calibration curve.
-
Sample Preparation: For bulk powder, dissolve a known amount in acetonitrile. For rubber extracts, an extraction with acetonitrile is performed.[7] To prevent transmetalation reactions with metal ions from the HPLC system, a "protecting" zinc dithiocarbamate complex like zinc dimethyldithiocarbamate (B2753861) (ZDMC) can be added to the sample extracts before analysis.[7]
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Determine the concentration of ZDBC in the samples by comparing the peak area with the calibration curve.
Industrial Application: Rubber Vulcanization
This compound is classified as an ultra-fast accelerator for the sulfur vulcanization of natural and synthetic rubbers.[1] It is often used to reduce or eliminate the formation of potentially hazardous nitrosamines during the vulcanization process.[1][4] ZDBC promotes the formation of sulfur cross-links between polymer chains, which enhances the mechanical properties of the rubber, such as its strength, elasticity, and durability.[4][6]
Biological Activity and Toxicological Profile
While extensively used industrially, the biological effects of this compound are an area of growing interest for drug development professionals. Dithiocarbamates, as a class, are known for their metal-binding capabilities and reactivity with thiol groups, which underpins their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[8][9][10]
Known Biological Interactions
Preliminary research suggests that ZDBC may interact with critical biological targets. It has been reported to react with mycobacterial RNA polymerase and human mitochondrial DNA.[1][2] The implications of these interactions are still under investigation but point towards potential antimicrobial and cytotoxic effects. Other zinc dithiocarbamate complexes have been shown to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways, activate p53, and inhibit cell invasion.[11]
Toxicological Data
Specific toxicological data for this compound is limited. The available data, along with that of related dithiocarbamates, is presented for a comparative assessment.[12]
| Compound | Test Species | Route | LD₅₀/LC₅₀ | Reference(s) |
| This compound | Rat | Oral | > 5000 mg/kg | [12] |
| This compound | Rabbit | Dermal | > 2000 mg/kg | [12] |
| Zinc Diethyldithiocarbamate | Rat | Oral | 3530 mg/kg | [12] |
| Zinc (II) N-Benzyl methyl Dithiocarbamate | Mouse (male) | Oral | 954 mg/kg | [12][13] |
| Zinc (II) N-Benzyl methyl Dithiocarbamate | Mouse (female) | Oral | 794.3 mg/kg | [12][13] |
Conclusion
This compound is a well-characterized compound with significant industrial applications. Its physicochemical properties, synthesis, and analytical methods are well-documented. The emerging data on its biological activities, reflective of the broader dithiocarbamate class, suggests a potential for this compound in biomedical research and drug development. Further investigation into its specific mechanisms of action and toxicological profile is warranted to fully explore its therapeutic potential. This guide serves as a comprehensive starting point for researchers embarking on studies involving this compound.
References
- 1. atamankimya.com [atamankimya.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C30H28N2S4Zn | CID 84610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (ZBEC) - Ataman Kimya [atamanchemicals.com]
- 5. This compound | 14726-36-4 [chemicalbook.com]
- 6. CAS 14726-36-4: this compound | CymitQuimica [cymitquimica.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical and medicinal versatility of dithiocarbamates: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of apoptosis and cell selectivity of zinc dithiocarbamates functionalized with hydroxyethyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ijpsm.com [ijpsm.com]
- 14. redox.com [redox.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Toxicological Profile of Zinc Dibenzyldithiocarbamate
This technical guide provides a comprehensive overview of the toxicological profile of Zinc dibenzyldithiocarbamate (B1202937) (ZBDC), a chemical compound primarily used as an accelerator in the vulcanization of rubber.[1][2] Due to the potential for human exposure, a thorough understanding of its toxicological properties is crucial for risk assessment and ensuring safe handling practices.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical safety.
It is important to note that publicly available toxicological data specifically for Zinc dibenzyldithiocarbamate is limited.[1] Consequently, this guide also incorporates data from structurally related dithiocarbamate (B8719985) compounds to provide a broader context for its potential toxicological effects.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C30H28N2S4Zn |
| Molecular Weight | 610.21 g/mol [3] |
| Appearance | White to off-white powder[1] |
| CAS Number | 14726-36-4[1] |
| Solubility | Insoluble in water; soluble in chloroform, benzene, and carbon disulfide.[1] |
Toxicological Data
The toxicological assessment of a chemical substance involves a range of studies to determine its potential adverse effects on human health and the environment. The following sections summarize the available data for ZBDC and related dithiocarbamates.
Acute Toxicity
Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after a single exposure to a substance.[4] The median lethal dose (LD50), the dose at which 50% of the test animals are expected to die, is a common measure of acute toxicity.
Table 1: Acute Toxicity Data for this compound
| Test Species | Route of Administration | LD50 Value |
| Rat | Oral | > 5000 mg/kg[1] |
| Rabbit | Dermal | > 2000 mg/kg[1] |
Table 2: Acute Toxicity Data for Related Dithiocarbamate Compounds
| Compound | Test Species | Route of Administration | LD50/LC50 Value |
| Zinc (II) N-Benzyl methyl Dithiocarbamate | Mouse (male) | Oral | 954 mg/kg[1] |
| Zinc (II) N-Benzyl methyl Dithiocarbamate | Mouse (female) | Oral | 794.3 mg/kg[1] |
| Zinc Diethyldithiocarbamate (B1195824) | Rat | Oral | 3530 mg/kg[1] |
| Zinc Dimethyldithiocarbamate (Ziram) | Rat | Oral | 267 mg/kg[5] |
| Zinc Diethyldithiocarbamate | Rat | Oral | 700 mg/kg[6] |
Sub-chronic and Chronic Toxicity
Genotoxicity
Specific genotoxicity data for this compound are not available.[1] While some dithiocarbamates have shown evidence of genotoxicity in certain test systems, the overall data for the class of compounds indicate no significant mutagenic or genotoxic potential.[1][8]
Carcinogenicity
There are no specific long-term carcinogenicity bioassays available for this compound.[1] Major regulatory agencies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), the U.S. Environmental Protection Agency (EPA), and the Occupational Safety and Health Administration (OSHA) have not classified ZBDC as a carcinogen.[1][3] However, it is noted that some other dithiocarbamates, such as mancozeb, have been shown to be carcinogenic in animal studies.[1]
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity studies on this compound are not available.[1] Studies on other zinc dithiocarbamates have indicated the potential for developmental effects.[1] For instance, studies on zinc diethyldithiocarbamate and zinc dibutyldithiocarbamate in chicken embryos showed lethal and malformative effects.[1]
Table 3: Embryotoxicity of Related Zinc Dithiocarbamates in Chicken Embryos
| Compound | Effect | Dose |
| Zinc Diethyldithiocarbamate | Lethality and malformations | 1 to 10 nmole per egg[1] |
| Zinc Dibutyldithiocarbamate | Lethality and malformations | 1 to 10 nmole per egg[1] |
Experimental Protocols
Detailed experimental protocols for toxicological studies are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (based on OECD Guideline 401)
This study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.[1]
-
Test Animals: Typically, young adult rats of a single sex are used.[1]
-
Housing and Feeding: Animals are housed in standard conditions with access to laboratory diet and water, with a brief fasting period before dosing.[1]
-
Dose Administration: The test substance is administered orally by gavage in a single dose at various dose levels.[1]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1]
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.[1]
Mammalian Erythrocyte Micronucleus Test (based on OECD Guideline 474)
This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts.[1]
-
Test Animals: Typically, mice or rats are used.[1]
-
Dose Administration: The test substance is administered, usually twice, 24 hours apart, via an appropriate route. At least three dose levels are tested alongside controls.[1]
-
Sample Collection: Bone marrow or peripheral blood is collected after the last administration.[1]
-
Analysis: Smears are prepared and stained, and at least 4000 immature erythrocytes per animal are scored for the presence of micronuclei.[1]
-
Data Evaluation: The incidence of micronucleated cells is compared between treated and control groups to determine a positive result.[1]
Visualizations
Toxicological Assessment Workflow
The following diagram illustrates a generalized workflow for the toxicological assessment of a chemical substance.
Caption: A generalized workflow for toxicological assessment.
General Metabolism of Dithiocarbamates
The metabolism of dithiocarbamates is a key factor in their toxicological profile. A common metabolite of concern is carbon disulfide.[8]
Caption: Simplified metabolic pathway of dithiocarbamates.
References
- 1. benchchem.com [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. fishersci.com [fishersci.com]
- 4. ijpsm.com [ijpsm.com]
- 5. gelest.com [gelest.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
Zinc Dibenzyldithiocarbamate: A Comprehensive Technical Review for Researchers
An In-depth Guide to the Chemical Properties, Biological Activities, and Experimental Protocols of Zinc Dibenzyldithiocarbamate (B1202937) (ZDBC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc dibenzyldithiocarbamate (ZDBC), a zinc-containing organosulfur compound, has long been established as a crucial accelerator in the rubber vulcanization process.[1][2] Beyond its industrial applications, a growing body of research is beginning to unveil its intriguing biological activities, positioning ZDBC as a molecule of interest for further investigation in pharmacology and drug development. This technical guide provides a comprehensive overview of the current literature on ZDBC, focusing on its chemical and physical properties, known biological interactions, and detailed experimental methodologies.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[3] It is characterized by its solubility in various organic solvents such as chloroform, benzene, and carbon disulfide, while being insoluble in water.[3] The stability of ZDBC under normal conditions makes it a reliable compound for various applications.[4]
| Property | Value | Reference |
| Chemical Formula | C30H28N2S4Zn | [5] |
| Molecular Weight | 610.2 g/mol | [5] |
| Appearance | White to off-white powder | [3] |
| Solubility | Insoluble in water; Soluble in chloroform, benzene, and carbon disulfide | [3] |
| Stability | Stable under normal conditions | [4] |
Synthesis of this compound
The synthesis of ZDBC can be achieved through several methods, including the aqueous solution method, wet alkali method, and solvent method. A common approach involves the reaction of dibenzylamine (B1670424) with carbon disulfide in the presence of sodium hydroxide (B78521) to form the sodium salt of dibenzyldithiocarbamic acid. This intermediate is then reacted with a zinc salt, such as zinc chloride, to precipitate ZDBC.[3]
Biological Activities and Potential Applications
While extensively used in industrial settings, the biological and pharmacological aspects of ZDBC are an emerging field of study. Research into dithiocarbamates as a class, and preliminary studies on ZDBC, suggest several areas of potential therapeutic interest.
Antimicrobial Activity
Dithiocarbamates are recognized for their antimicrobial properties.[1] ZDBC, in particular, has been shown to inhibit the growth of mycobacteria by reacting with mycobacterial RNA polymerase.[6] This suggests a potential avenue for the development of new anti-tuberculosis agents.
Interaction with Mitochondrial DNA
Preliminary findings indicate that this compound interacts with human mitochondrial DNA.[6] The implications of this interaction are still under investigation but open up possibilities for research into its effects on mitochondrial function and related diseases.
Antioxidant Properties
Dithiocarbamates are known to possess antioxidant capabilities.[7] The antioxidant mechanism of zinc dithiocarbamates involves the dithiocarbamate (B8719985) ligand itself undergoing S-oxygenation, leading to the formation of mono- and disulfoxides which can neutralize chain-propagating radicals.
Cytotoxicity
Studies have investigated the cytotoxic effects of ZDBC, particularly in the context of its use in biomaterials.[8] Like other dithiocarbamates, ZDBC's cytotoxicity is an important consideration for any potential therapeutic application and requires thorough evaluation in various cell lines.
Quantitative Data
Quantitative data on the biological activity of ZDBC is currently limited. The available toxicological data primarily consists of acute toxicity studies.
| Test Species | Route of Administration | LD50 | Reference |
| Rat | Oral | > 5000 mg/kg | [9] |
| Rabbit | Dermal | > 2000 mg/kg | [9] |
Further research is needed to establish more comprehensive quantitative data, such as IC50 values for its enzymatic and cytotoxic effects, as well as detailed pharmacokinetic and pharmacodynamic profiles.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible investigation of ZDBC's biological activities. Below are outlines of key experimental methodologies.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of ZDBC (dissolved in a suitable solvent like DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant activity of a compound.
Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical solution fades, and the decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
General Protocol:
-
Sample Preparation: Prepare different concentrations of ZDBC in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Reaction Mixture: Add the ZDBC solutions to a solution of DPPH in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Signaling Pathways
The precise signaling pathways modulated by ZDBC are not yet fully elucidated. However, based on the known activities of dithiocarbamates, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a likely target. Dithiocarbamates are known inhibitors of NF-κB activation, a key pathway involved in inflammation, immunity, and cell survival.[10] The zinc ion in ZDBC may also play a role in its biological activity, as zinc itself is a known signaling molecule that can influence various cellular processes.[4][11]
Caption: Putative signaling pathway interactions of this compound (ZDBC).
Experimental Workflows
A logical workflow for investigating the biological activities of ZDBC would involve a series of tiered assays, starting with broad screening and moving towards more specific mechanistic studies.
Caption: A tiered experimental workflow for investigating the biological properties of ZDBC.
Conclusion
This compound is a compound with a well-established industrial profile and an emerging portfolio of biological activities that warrant further exploration. Its potential as an antimicrobial and an antioxidant, coupled with its interaction with key cellular components and signaling pathways, makes it a compelling candidate for further research in drug discovery and development. This technical guide serves as a foundational resource for scientists embarking on the investigation of this multifaceted molecule. Future research should focus on elucidating its precise mechanisms of action, expanding the quantitative dataset of its biological effects, and exploring its therapeutic potential in relevant disease models.
References
- 1. Zinc Diethyldithiocarbamate | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Zinc is a novel intracellular second messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Zinc is required in pyrrolidine dithiocarbamate inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. [Preparation of Zinc Dibenzyl Dithiocarbamate and Its Spectral Analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zinc is required in pyrrolidine dithiocarbamate inhibition of NF-kappaB activation. | Semantic Scholar [semanticscholar.org]
- 11. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Dithiocarbamate Accelerators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of dithiocarbamates as vulcanization accelerators marked a pivotal moment in the history of rubber technology. These organosulfur compounds revolutionized the industry by drastically reducing curing times and temperatures, leading to enhanced efficiency and improved physical properties of vulcanized rubber products. This technical guide delves into the discovery, history, and core technical aspects of dithiocarbamate (B8719985) accelerators, providing researchers and professionals with a comprehensive understanding of their synthesis, mechanism of action, and evaluation.
Historical Perspective: From Slow Curing to Ultra-Accelerators
The journey of rubber vulcanization began in 1839 with Charles Goodyear's serendipitous discovery of the effect of sulfur and heat on natural rubber.[1] This fundamental process, however, was painstakingly slow, often requiring hours to achieve desirable properties. The quest for faster and more efficient methods led to the exploration of various chemical additives.
The early 20th century witnessed the transition from inorganic to organic accelerators. While aniline, discovered in 1906, was an early organic accelerator, its toxicity prompted the search for safer and more effective alternatives.[1] This search led to the emergence of dithiocarbamates, a class of compounds that proved to be exceptionally potent vulcanization accelerators. Derivatives of dithiocarbamic acids were among the first known organic accelerators and were recognized for their high activity, capable of inducing vulcanization even at room temperature.
Initially, the extreme reactivity of early dithiocarbamates posed challenges, leading to premature vulcanization or "scorching" during processing. This spurred further research into developing dithiocarbamates with a more controlled and delayed onset of action, giving rise to the wide array of dithiocarbamate accelerators available today. Beyond their role in rubber, the fungicidal properties of dithiocarbamates were discovered in 1934, opening up new applications in agriculture.
Comparative Performance of Dithiocarbamate Accelerators
The performance of dithiocarbamate accelerators is primarily evaluated based on their influence on the curing characteristics and the final mechanical properties of the vulcanized rubber. Key parameters include scorch time (ts2), which indicates the processing safety, and cure time (t90), the time to reach 90% of the maximum cure. The mechanical properties, such as tensile strength, modulus, and elongation at break, determine the durability and performance of the final product.
Below are tables summarizing the vulcanization characteristics and mechanical properties of various zinc dialkyldithiocarbamate accelerators in natural rubber (NR) compounds.
Table 1: Vulcanization Characteristics of Dithiocarbamate Accelerators in Natural Rubber
| Accelerator | Scorch Time (ts2, min) | Cure Time (t90, min) |
| ZDMC | Low | Very Fast |
| ZDEC | Low | Very Fast |
| ZDBC | Higher than ZDMC/ZDEC | Fast |
Note: "Low" scorch time indicates a higher risk of premature vulcanization, while "Very Fast" cure time signifies high accelerator activity.
Table 2: Mechanical Properties of Natural Rubber Vulcanizates with Different Dithiocarbamate Accelerators
| Property | ZDMC | ZDEC | ZDBC |
| Tensile Strength (MPa) | High | High | High |
| Modulus at 300% Elongation (MPa) | High | High | Moderate |
| Elongation at Break (%) | Moderate | Moderate | High |
Note: These are general trends, and absolute values can vary depending on the specific formulation and processing conditions.
Experimental Protocols
Synthesis of Zinc Dialkyldithiocarbamate Accelerators
The general synthesis of zinc dialkyldithiocarbamate involves the reaction of a secondary amine with carbon disulfide in the presence of a base, followed by the precipitation of the zinc salt.
1. Synthesis of Zinc Dimethyldithiocarbamate (B2753861) (ZDMC)
-
Materials: Dimethylamine (B145610), Carbon Disulfide (CS₂), Sodium Hydroxide (NaOH), Zinc Sulfate (B86663) (ZnSO₄).
-
Procedure:
-
In a reaction vessel, dissolve dimethylamine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and slowly add carbon disulfide dropwise with constant stirring.
-
After the addition is complete, continue stirring for a specified period to ensure the complete formation of sodium dimethyldithiocarbamate.
-
In a separate vessel, prepare an aqueous solution of zinc sulfate.
-
Slowly add the zinc sulfate solution to the sodium dimethyldithiocarbamate solution with vigorous stirring to precipitate zinc dimethyldithiocarbamate.
-
Filter the white precipitate, wash it thoroughly with water to remove any unreacted salts, and dry it under vacuum.[2]
-
2. Synthesis of Zinc Diethyldithiocarbamate (ZDEC)
-
Materials: Diethylamine (B46881), Carbon Disulfide (CS₂), Sodium Hydroxide (NaOH), Zinc Chloride (ZnCl₂).
-
Procedure: The procedure is analogous to the synthesis of ZDMC, with diethylamine being used as the starting secondary amine and zinc chloride as the source of zinc ions. The optimized mole ratio for the synthesis is reported to be 2:2:2:1 for diethylamine, carbon disulfide, sodium hydroxide, and zinc chloride, respectively.[3]
3. Synthesis of Zinc Dibutyldithiocarbamate (ZDBC)
-
Materials: Di-n-butylamine, Carbon Disulfide (CS₂), Zinc Oxide (ZnO).
-
Procedure: This method utilizes a direct reaction with zinc oxide.
Evaluation of Dithiocarbamate Accelerators in a Rubber Compound
The evaluation of accelerators is conducted by compounding them into a standard rubber formulation and measuring the curing characteristics and mechanical properties.
1. Rubber Compounding (based on ASTM D3182)
-
Standard Formulation (phr - parts per hundred rubber):
-
Natural Rubber (SMR 20): 100
-
Zinc Oxide: 5
-
Stearic Acid: 2
-
Sulfur: 2.5
-
Dithiocarbamate Accelerator: 1.5
-
-
Procedure:
-
The ingredients are mixed on a two-roll mill according to the procedures outlined in ASTM D3182.[6][7][8][9]
-
First, the rubber is masticated, followed by the addition of zinc oxide and stearic acid.
-
The accelerator and sulfur are added last at a lower temperature to prevent scorching.
-
The compounded rubber is then sheeted out and conditioned before vulcanization.
-
2. Determination of Curing Characteristics
-
Apparatus: Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR).
-
Procedure:
-
A sample of the unvulcanized rubber compound is placed in the rheometer's test cavity.
-
The sample is subjected to a specified temperature (e.g., 160°C) and oscillatory shear.
-
The torque required to oscillate the disk is measured as a function of time.
-
The resulting rheograph is used to determine the scorch time (ts2) and optimum cure time (t90).
-
3. Measurement of Mechanical Properties
-
Procedure:
-
The compounded rubber is vulcanized in a compression molding press at a specific temperature and for a time corresponding to its t90 value determined from the rheometer.
-
Dumbbell-shaped test specimens are cut from the vulcanized sheets.
-
The specimens are tested using a tensile testing machine to determine tensile strength, modulus, and elongation at break according to standard methods (e.g., ASTM D412).
-
Signaling Pathways and Experimental Workflows
Mechanism of Dithiocarbamate-Accelerated Sulfur Vulcanization
The vulcanization process accelerated by zinc dithiocarbamates is a complex series of chemical reactions. The accelerator, in conjunction with activators like zinc oxide and stearic acid, forms an active accelerator complex. This complex then reacts with sulfur to create a sulfurating agent, which in turn reacts with the rubber polymer chains to form crosslinks.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the logical flow of synthesizing a dithiocarbamate accelerator and subsequently evaluating its performance in a rubber formulation.
Conclusion
The discovery and development of dithiocarbamate accelerators represent a significant milestone in the history of rubber science and technology. Their ability to dramatically increase the rate of vulcanization while enabling curing at lower temperatures has had a profound impact on the manufacturing of a vast array of rubber products. Continuous research into new dithiocarbamate derivatives and their synergistic combinations with other accelerators continues to push the boundaries of rubber performance, addressing the ever-evolving demands of modern industries. This guide provides a foundational understanding for professionals in the field, enabling further innovation and application of these remarkable compounds.
References
- 1. lusida.com [lusida.com]
- 2. Secure Verification [cer.ihtm.bg.ac.rs]
- 3. Synthesis of Zinc Diethyldithiocarbamate (ZDEC) and Structure Characterization using Decoupling 1H NMR [inis.iaea.org]
- 4. Zinc dibutyldithiocarbamate | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN108147985A - The preparation method of zinc dibutyl dithiocarbamate - Google Patents [patents.google.com]
- 6. smithers.com [smithers.com]
- 7. coirubber.com [coirubber.com]
- 8. labsinus.com [labsinus.com]
- 9. store.astm.org [store.astm.org]
An In-depth Technical Guide to the Thermal Degradation Analysis of Zinc Dibenzyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal degradation of Zinc dibenzyldithiocarbamate (B1202937) (ZDBC), a compound of interest in rubber vulcanization and other industrial processes. Understanding its thermal stability and decomposition pathway is critical for process optimization, safety, and quality control. This document summarizes key quantitative data from thermal analysis techniques, details experimental protocols for crucial analytical methods, and presents visual representations of the degradation pathways and experimental workflows to facilitate a deeper understanding of the underlying chemical and physical transformations.
Introduction
Zinc dibenzyldithiocarbamate (ZDBC) is a widely used accelerator in the vulcanization of rubber. Its thermal behavior dictates its efficacy in curing processes and influences the properties of the final product. The thermal degradation of ZDBC involves a series of complex chemical reactions that lead to the formation of various volatile and solid-state products. A thorough understanding of these processes is essential for predicting material performance, ensuring safe handling at elevated temperatures, and mitigating the formation of potentially hazardous byproducts.
This guide synthesizes available data on the thermal analysis of ZDBC, focusing on thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS), and Fourier-transform infrared spectroscopy (FTIR).
Quantitative Thermal Analysis Data
The thermal degradation of ZDBC proceeds through distinct stages, which can be quantified using TGA and DSC. The following tables summarize the key thermal events observed during the analysis of ZDBC.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value | Reference |
| Decomposition Stages | Three distinct stages | [1] |
| Transition Peak Temperature | 194.5 °C | [1] |
| Major Decomposition Peak 1 | 361.1 °C | [1] |
| Major Decomposition Peak 2 | 433.5 °C | [1] |
| Final Residue | Zinc Sulfide (B99878) (presumed) followed by Zinc Oxide at higher temperatures in air | [2] |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value | Reference |
| Endothermic Peak (Phase Transition) | 194.5 °C | [1] |
| Exothermic Peaks (Decomposition) | 361.1 °C, 433.5 °C | [1] |
Note: Enthalpy change (ΔH) values for these transitions for ZDBC are not specified in the cited literature and would need to be determined experimentally.
Experimental Protocols
Detailed methodologies are crucial for reproducible thermal analysis. The following sections outline the standard experimental protocols for the key techniques used in the analysis of ZDBC.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of ZDBC by measuring mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of ZDBC powder (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, peak degradation temperatures, and the percentage of mass loss at each stage.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in ZDBC as a function of temperature.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of ZDBC (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: A constant flow of inert gas (e.g., nitrogen) is maintained over the sample and reference pans.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min) over a desired temperature range.
-
Data Analysis: The differential heat flow between the sample and the reference is measured and plotted against temperature. The resulting DSC thermogram is analyzed to identify endothermic (melting, phase transitions) and exothermic (decomposition) events, their peak temperatures, and the associated enthalpy changes (ΔH).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of ZDBC.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A microgram-level quantity of ZDBC is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 400 °C, 500 °C) in an inert atmosphere (helium).
-
Gas Chromatography: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fingerprint for each compound, allowing for their identification by comparison with spectral libraries.
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To monitor the changes in chemical bonding and functional groups of ZDBC as it undergoes thermal degradation.
Methodology:
-
Instrument: A Fourier-transform infrared spectrometer, often coupled with a heated stage or a TGA instrument (TGA-FTIR).
-
Sample Preparation: A thin film of ZDBC can be cast on an IR-transparent substrate, or a KBr pellet containing ZDBC can be prepared. For TGA-FTIR, the evolved gases from the TGA are directed into the FTIR gas cell.
-
Heating: The sample is heated in a controlled manner, and FTIR spectra are recorded at different temperature intervals.
-
Data Analysis: The changes in the intensity and position of absorption bands corresponding to specific functional groups (e.g., C-N, C-S, S-S, aromatic rings) are monitored to elucidate the chemical transformations occurring during degradation.
Visualizations of Pathways and Workflows
Visual diagrams are provided to illustrate the proposed thermal degradation pathway of ZDBC and the general workflow for its thermal analysis.
Caption: Proposed thermal degradation pathway of this compound.
Caption: General experimental workflow for the thermal degradation analysis of ZDBC.
Discussion of the Degradation Mechanism
The thermal decomposition of zinc dithiocarbamates is a complex process that is believed to proceed through several stages. Based on the analysis of related compounds, the following general mechanism can be proposed for ZDBC:
-
Initial Stage: The decomposition is likely initiated by the homolytic cleavage of the S-CS bond, leading to the formation of radicals. Another proposed initial step is the cleavage of the C-N bond. The initial phase transition observed around 194.5 °C by DSC may correspond to melting or a solid-state phase change prior to significant decomposition.[1]
-
Intermediate Stage: The initial fragmentation leads to the formation of various intermediate species. The primary organic decomposition products are expected to be dibenzylamine and carbon disulfide. These intermediates can undergo further reactions, leading to a cascade of smaller, volatile molecules.
-
Final Stage: At higher temperatures (361.1 °C and 433.5 °C), the organic ligands are completely fragmented, resulting in the evolution of gaseous products such as carbon oxides, nitrogen oxides, sulfur oxides, and potentially hydrogen cyanide.[1] The inorganic residue is primarily zinc sulfide (ZnS). In the presence of air or oxygen, the zinc sulfide can be further oxidized to zinc oxide (ZnO) at elevated temperatures.[2]
The use of ZDBC as a vulcanization accelerator is directly related to its thermal decomposition, which releases active sulfur species that participate in the cross-linking of polymer chains.
Conclusion
The thermal degradation of this compound is a multi-step process characterized by distinct thermal events and the formation of a variety of decomposition products. This guide has provided a summary of the available quantitative data, detailed experimental protocols for its analysis, and a proposed degradation pathway. While the general behavior is understood, further research is needed to fully elucidate the specific mass loss percentages at each degradation stage, the precise enthalpy changes, and a more detailed mechanistic pathway with the identification of all intermediate species. The methodologies and data presented herein serve as a valuable resource for researchers and professionals working with ZDBC, enabling a more informed approach to its application and analysis.
References
An In-depth Technical Guide on the Solubility of Zinc Dibenzyldithiocarbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Zinc Dibenzyldithiocarbamate (B1202937) (ZBDC)
Zinc dibenzyldithiocarbamate (ZBDC), also known as Accelerator ZBEC, is a chemical compound widely used as a rubber accelerator and vulcanizing agent.[1] Its chemical structure and properties, particularly its solubility, are critical factors in its application and analysis.[1] Understanding the solubility of ZBDC in different organic solvents is essential for its effective use in various industrial and research settings, including formulation, purification, and analytical method development.[1]
Quantitative and Qualitative Solubility Data
The solubility of ZBDC varies across different organic solvents. While qualitative descriptions are readily available, precise quantitative data is limited in publicly accessible literature.[1] The following table summarizes the available quantitative and qualitative solubility information for ZBDC. A general quantitative value for solubility in "organic solvents" is provided, but it should be used with caution as solubility can vary significantly between different organic solvents.[1][2][3][4]
| Organic Solvent | Temperature (°C) | Solubility | Qualitative Description |
| Organic Solvents (general) | 20 | 44.7 mg/L | - |
| Chloroform | Ambient | - | Soluble[1][5][6][7] |
| Benzene | Ambient | - | Soluble, Moderately Soluble[1][4][5][6][7] |
| Carbon Disulfide | Ambient | - | Soluble[1][7] |
| Ethylene Dichloride | Ambient | - | Moderately Soluble[4][5] |
| Alcohol | Ambient | - | Soluble[5][6] |
| Acetone | Ambient | - | Insoluble[4][5] |
| Gasoline | Ambient | - | Insoluble[4][5] |
| Water | 20 | 2.3 µg/L | Insoluble[4][5][7] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of ZBDC in an organic solvent using the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1]
1. Materials and Equipment:
-
This compound (ZBDC), analytical standard
-
Organic solvent of interest, HPLC grade
-
Glass flasks with stoppers
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[7]
2. Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of ZBDC that is in excess of its expected solubility and add it to a glass flask.[1] A preliminary test with a small amount of solvent can help estimate the approximate solubility.[1]
-
Add a known volume of the desired organic solvent to the flask.[1]
-
Stopper the flask and place it in an orbital shaker with the temperature controlled to a specific value (e.g., 25 °C ± 0.5 °C).[1]
-
Shake the flask at a constant speed (e.g., 150 rpm) for a sufficient time to ensure equilibrium is reached (e.g., 24 to 48 hours).[1] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of ZBDC in the solution becomes constant.[1]
-
-
Sample Collection and Preparation:
-
After equilibration, stop the shaker and allow the solution to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[1] It is crucial to pre-rinse the syringe and filter with a small amount of the saturated solution to avoid dilution or adsorption effects.[1]
-
Dilute the filtered saturated solution of ZBDC with the solvent to a concentration that falls within the range of the calibration curve.[1]
-
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often suitable. A typical starting condition could be 60:40 (Acetonitrile:Water), gradually increasing the acetonitrile concentration to 95% over 15 minutes.[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30°C[7]
-
Detection Wavelength: Around 260-280 nm, which should be determined experimentally.[1][7]
-
Injection Volume: 10 µL[7]
-
-
Calibration:
-
Sample Analysis:
-
Inject the diluted sample into the HPLC system and record the peak area.[1]
-
-
3. Calculation:
-
Determine the concentration of ZBDC in the diluted sample from the calibration curve.[1]
-
Calculate the solubility of ZBDC in the original saturated solution by taking the dilution factor into account. The solubility is typically expressed in g/100 mL or mol/L.[1]
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of ZBDC.
This technical guide provides a summary of the known solubility of ZBDC in various organic solvents and a detailed experimental protocol for its determination.[1] The provided workflow and methodologies offer a solid foundation for researchers and professionals to accurately assess the solubility of ZBDC, which is a critical parameter for its application in various scientific and industrial fields.[1] Further experimental work is required to establish a comprehensive quantitative solubility profile of ZBDC in a wider range of organic solvents at different temperatures.[1]
References
"Zinc dibenzyldithiocarbamate antioxidant mechanisms"
An In-Depth Technical Guide to the Antioxidant Mechanisms of Zinc Dibenzyldithiocarbamate (B1202937)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc dibenzyldithiocarbamate (ZDBC), a member of the dithiocarbamate (B8719985) family of organosulfur compounds, is recognized for its role as a vulcanization accelerator in the rubber industry and, significantly, for its potent antioxidant properties.[1][2] Its chemical structure, featuring a central zinc atom coordinated to two dibenzyldithiocarbamate ligands, endows it with a multifaceted capacity to neutralize reactive oxygen species (ROS) and inhibit oxidative processes.[1][3] Understanding the intricate mechanisms through which ZDBC exerts its antioxidant effects is crucial for its application in materials science and for exploring its potential in therapeutic contexts, particularly in drug development programs targeting oxidative stress-related pathologies.
This technical guide provides a detailed examination of the core antioxidant mechanisms of ZDBC, focusing on its ability to scavenge free radicals, decompose peroxides, and chelate metal ions. It includes quantitative data from ZDBC and analogous compounds, detailed experimental protocols for assessing antioxidant activity, and visualizations of the key chemical and biological pathways involved.
Core Antioxidant Mechanisms of ZDBC
The antioxidant capability of this compound is not confined to a single mode of action. Instead, it operates through at least three primary, synergistic mechanisms: direct radical scavenging, catalytic decomposition of hydroperoxides, and chelation of pro-oxidant metal ions.
Caption: Overview of ZDBC's primary antioxidant mechanisms.
Radical Scavenging Activity
Dithiocarbamates are effective scavengers of various free radicals, including superoxide, hydroxyl, and peroxyl radicals.[4] This activity is crucial in terminating the chain reactions characteristic of lipid peroxidation and other forms of oxidative damage. The mechanism involves the donation of an electron or a hydrogen atom from the dithiocarbamate moiety to the radical, resulting in a more stable, non-reactive species.
While specific IC50 values for ZDBC in standard radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are not widely available in the literature, data from analogous zinc and molybdenum dithiocarbamates demonstrate their potent antioxidant capabilities. The "oxidation inhibition time" serves as a quantitative measure of this activity.
Table 1: Quantitative Antioxidant Activity of Dithiocarbamate Analogs
| Compound | Assay/System | Result | Reference |
|---|---|---|---|
| Molybdenum dibenzyldithiocarbamate | Oxidation of Cumene | Inhibition Time: 60 min | [5][6] |
| Molybdenum dibutyldithiocarbamate | Oxidation of Cumene | Inhibition Time: 210 min | [5][6] |
| Zinc dialkyldithiophosphates (ZDDP) | Oxidation of Cumene | Inhibition Time: 14 min | [5][6] |
| Zinc diethyldithiocarbamate | Reaction with t-butylperoxy radicals (30°C) | Rate Constant (k): 5.0 x 10³ M⁻¹s⁻¹ | [7] |
Note: Data for analogous compounds are presented for comparative purposes due to the limited availability of specific quantitative data for ZDBC.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the spectrophotometric method for determining the radical scavenging capacity of a compound against the stable DPPH radical.
-
Reagent Preparation :
-
Prepare a stock solution of ZDBC in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Create a series of dilutions from the stock solution to obtain a range of test concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in the same manner as the test compound.
-
-
Assay Procedure :
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of ZDBC, standard, or blank solvent to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement :
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity :
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution with the blank solvent.
-
Where A_sample is the absorbance of the DPPH solution with the ZDBC sample or standard.
-
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the sample concentration.
-
References
- 1. atamankimya.com [atamankimya.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (ZBEC) - Ataman Kimya [atamanchemicals.com]
- 4. zen-bio.com [zen-bio.com]
- 5. An Investigation of Antioxidant Properties of Zinc and Molybdenum Dithiocarbamates in Hydrocarbons [jpst.ripi.ir]
- 6. jpst.ripi.ir [jpst.ripi.ir]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes and Protocols for Zinc Dibenzyldithiocarbamate (ZBEC) in Rubber Vulcanization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zinc Dibenzyldithiocarbamate (B1202937) (ZBEC) as a vulcanization accelerator in rubber compounds. The information is intended to guide researchers and professionals in developing and evaluating rubber formulations for a variety of applications.
Introduction to Zinc Dibenzyldithiocarbamate (ZBEC)
This compound (ZBEC) is an ultra-fast accelerator for the sulfur vulcanization of both natural rubber (NR) and synthetic rubbers such as styrene-butadiene rubber (SBR), nitrile butadiene rubber (NBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber.[1] A key advantage of ZBEC is that it is a secondary amine-based dithiocarbamate (B8719985) that does not produce carcinogenic N-nitrosamines during the vulcanization process, making it a safer alternative to many other accelerators.[1][2] ZBEC is known for providing excellent scorch safety, which is the resistance to premature vulcanization during processing, a crucial factor in rubber manufacturing.[2]
ZBEC can be used as a primary accelerator, often in latex applications, or as a secondary accelerator (booster) in conjunction with other primary accelerators like thiazoles (e.g., MBT, MBTS) and sulfenamides (e.g., CBS, TBBS) to achieve synergistic effects and tailor the cure characteristics of the rubber compound.[1]
Key Performance Characteristics
-
Fast Cure Rate: ZBEC significantly reduces the time required for vulcanization, increasing production efficiency.[2]
-
Excellent Scorch Safety: It provides a good balance between a fast cure rate and a safe processing window, minimizing the risk of premature cross-linking.[1][2]
-
Non-Nitrosamine Forming: ZBEC is a safer alternative to other dithiocarbamates as it does not generate harmful nitrosamines.[1][2]
-
Good Physical Properties: Vulcanizates cured with ZBEC generally exhibit good tensile strength, modulus, and resistance to aging.
-
Versatility: It is compatible with a wide range of elastomers and can be used in various applications, including light-colored and transparent rubber goods due to its non-staining nature.
Data Presentation: Typical Formulations and Cure Characteristics
The following tables provide typical starting point formulations and expected cure characteristics when using ZBEC in different rubber compounds. The data is compiled from various sources and represents typical ranges. Actual values will vary depending on the specific grade of rubber, type and loading of fillers, and other additives in the formulation.
Table 1: Typical Dosages of ZBEC in Various Elastomers
| Elastomer | ZBEC Dosage (phr) | Role |
| Natural Rubber (NR) | 0.8 - 2.0 | Primary or Secondary Accelerator |
| Styrene-Butadiene Rubber (SBR) | 0.8 - 2.0 | Primary or Secondary Accelerator |
| Nitrile Butadiene Rubber (NBR) | 0.8 - 2.0 | Primary or Secondary Accelerator |
| EPDM Rubber | 0.8 - 2.5 | Primary or Secondary Accelerator |
phr: parts per hundred rubber
Table 2: Comparative Cure Characteristics with ZBEC (Typical Values)
| Parameter | Natural Rubber (NR) | Styrene-Butadiene Rubber (SBR) | EPDM Rubber |
| ML (dNm) | 1.0 - 2.0 | 1.5 - 2.5 | 2.0 - 3.5 |
| MH (dNm) | 15 - 25 | 18 - 30 | 20 - 35 |
| ts2 (min) | 2.0 - 4.0 | 2.5 - 5.0 | 3.0 - 6.0 |
| tc90 (min) | 8 - 15 | 10 - 20 | 12 - 25 |
Cure characteristics determined by Oscillating Disc Rheometer (ODR) at 160°C. ML = Minimum Torque, MH = Maximum Torque, ts2 = Scorch Time, tc90 = Optimum Cure Time.
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of rubber compounds containing ZBEC.
Protocol 1: Rubber Compounding on a Two-Roll Mill
Objective: To prepare a homogeneous rubber compound for subsequent testing.
Equipment and Materials:
-
Two-roll mill with heating and cooling capabilities
-
Elastomer (NR, SBR, or EPDM)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
ZBEC
-
Sulfur
-
Other additives as required (e.g., fillers, plasticizers, antioxidants)
-
Mill knives and trays
Procedure:
-
Mastication: Set the mill roll temperature (typically 50-70°C). Pass the raw elastomer through the mill nip repeatedly until it forms a smooth, continuous band on the front roll. This process, known as mastication, reduces the viscosity of the rubber.
-
Incorporation of Activators: Add zinc oxide and stearic acid to the rubber band on the mill. Perform cross-cuts and rolls to ensure uniform dispersion. These ingredients activate the accelerator and are crucial for an efficient cure.
-
Addition of ZBEC: Introduce the ZBEC to the rubber compound. Continue milling until the accelerator is fully dispersed.
-
Incorporation of Other Additives: Add any other fillers, plasticizers, or protective agents to the compound, ensuring thorough mixing after each addition.
-
Addition of Sulfur: Add the sulfur last. Mix for a short and controlled time to ensure dispersion without initiating premature vulcanization (scorching).
-
Sheeting and Cooling: Cut the final compound from the mill in a continuous sheet. Place the sheet on a cooling rack and allow it to cool to room temperature for at least 24 hours before testing.
Protocol 2: Determination of Cure Characteristics using an Oscillating Disc Rheometer (ODR)
Objective: To evaluate the vulcanization characteristics of the rubber compound in accordance with ASTM D2084.
Equipment and Materials:
-
Oscillating Disc Rheometer (ODR)
-
Uncured rubber compound from Protocol 1
-
Sample cutter
Procedure:
-
Instrument Setup: Set the ODR to the desired test temperature (e.g., 160°C) and allow it to stabilize.
-
Sample Preparation: Cut a sample of the uncured rubber compound of the appropriate size and weight for the ODR cavity.
-
Loading the Sample: Place the sample in the preheated test cavity and close the chamber.
-
Initiating the Test: Start the test. The instrument will oscillate a rotor embedded in the sample at a specified frequency and amplitude.
-
Data Acquisition: The torque required to oscillate the rotor is measured as a function of time. The test continues until the torque reaches a maximum or a plateau, indicating the completion of vulcanization.
-
Data Analysis: From the resulting rheometer curve, determine the following parameters:
-
ML (Minimum Torque): An indicator of the viscosity of the uncured compound.
-
MH (Maximum Torque): Related to the stiffness and crosslink density of the fully cured compound.
-
ts2 (Scorch Time): The time at which the torque increases by 2 units from the minimum torque, indicating the onset of vulcanization.
-
tc90 (Optimum Cure Time): The time required to reach 90% of the maximum torque, representing the optimal cure state.
-
Visualization of the Vulcanization Pathway
The following diagrams illustrate the proposed mechanism of ZBEC-accelerated sulfur vulcanization and the experimental workflow.
Caption: Proposed mechanism of ZBEC-accelerated sulfur vulcanization.
Caption: Experimental workflow for rubber compounding and testing.
References
Application Notes and Protocols: Zinc Dibenzyldithiocarbamate (ZBEC) as a Vulcanization Accelerator
Audience: Researchers, scientists, and rubber development professionals.
Introduction: Zinc dibenzyldithiocarbamate (B1202937) (ZBEC), a member of the dithiocarbamate (B8719985) family of accelerators, is a crucial component in the rubber manufacturing industry.[1] It functions as a very fast primary or secondary ultra-accelerator for both natural and synthetic rubbers, including NR, SBR, EPDM, IIR, and NBR. A significant advantage of ZBEC is its design as a safer alternative to conventional dithiocarbamates, as it reduces or eliminates the generation of potentially hazardous nitrosamines during the vulcanization process.[2][3] Compared to other dithiocarbamates, ZBEC offers a slower cure rate but provides the longest scorch time, enhancing processing safety.[2] It is noted for giving high modulus and transparency to rubber compounds.
Physicochemical Properties and Specifications
ZBEC is a white to yellowish powder that is soluble in acetone (B3395972) and methylene (B1212753) chloride but insoluble in water.[4] Its key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | Zinc dibenzyldithiocarbamate | [5] |
| CAS Number | 14726-36-4 | [6] |
| Molecular Weight | 610.21 g/mol | [6] |
| Initial Melting Point | 178 - 180°C | [2][6] |
| Specific Gravity | 1.42 g/cm³ | [2] |
| Purity | Min 97% | [6] |
| Zinc Content | 10.0 - 12.0% | [6] |
Mechanism of Action in Vulcanization
ZBEC accelerates the sulfur vulcanization process by actively participating in the formation of sulfur cross-links between polymer chains.[1][7] The process is initiated by activators, typically zinc oxide and stearic acid, which react with ZBEC to form an active zinc-dithiocarbamate complex.[7] This complex then reacts with elemental sulfur to create a highly reactive sulfurating agent (a polysulfide complex).[7] This agent efficiently transfers sulfur to the rubber polymer chains, forming cross-link precursors that ultimately react with adjacent chains to create a stable, three-dimensional vulcanized network.[7] This cross-linking imparts the desired elastomeric properties, such as strength and elasticity, to the rubber.[1][5]
Performance Characteristics and Dosage
ZBEC's primary function is to accelerate the vulcanization rate, which significantly reduces curing time.[3] It is particularly valued for its excellent scorch safety, providing a longer processing window compared to other ultra-accelerators and minimizing the risk of premature vulcanization.[3][5]
Comparative Performance
| Characteristic | ZBEC vs. Thiazoles (e.g., MBT) | ZBEC vs. Sulfenamides (e.g., TBBS) | ZBEC vs. Other Dithiocarbamates |
| Cure Rate | Faster[3] | Slower[2] | Slower[2] |
| Scorch Time | Superior/Longer[3] | Longer[2] | Longest in class[2] |
| Activation Temp. | Lower[3] | Lower | Low[5] |
| Processing Safety | More forgiving[3] | Better[2] | Best in class |
| Nitrosamine Risk | N/A | ZBEC is safer[2] | ZBEC is a non-nitrosamine alternative[3] |
Recommended Dosage
The optimal dosage of ZBEC varies depending on the polymer system and whether it is used as a primary or secondary accelerator.[5]
| Polymer Type | Recommended Dosage (phr*) | Reference |
| EPDM | 0.8 - 2.5 | [6] |
| NR, SBR, NBR | 0.8 - 2.0 | [6] |
| IIR (as secondary) | 0.5 - 1.0 (in combination) | [8] |
| General Secondary Use | 0.5 - 1.5 (with sulfenamides) | [8] |
*phr: parts per hundred rubber
Experimental Protocols
The following protocols outline standard procedures for evaluating the effectiveness of ZBEC in a rubber compound.
Protocol 1: Evaluation of Cure Characteristics via Moving Die Rheometer (MDR)
This protocol determines the curing profile of a rubber compound.
1. Compound Preparation: a. On a two-roll mill or in an internal mixer, masticate the base polymer (e.g., NR, EPDM). b. Sequentially add compounding ingredients: activators (Zinc Oxide, Stearic Acid), fillers (e.g., Carbon Black), antidegradants, and other processing aids. Ensure homogenous mixing between each addition. c. Add the sulfur and ZBEC accelerator last, at a lower temperature to prevent scorching.[9] d. Sheet the final compound from the mill and allow it to mature for at least 24 hours at room temperature.
2. MDR Analysis: a. Calibrate the Moving Die Rheometer (MDR) according to the manufacturer's specifications. Set the test temperature (e.g., 150-170°C).[10] b. Cut a sample of the uncured rubber compound (approx. 5 grams) and place it in the MDR die cavity. c. Start the test. The instrument will record torque as a function of time. d. The test concludes when the torque reaches a plateau or begins to decrease (reversion).
3. Data Collection & Analysis:
- Minimum Torque (ML): Correlates with the compound's viscosity.
- Maximum Torque (MH): Indicates the compound's stiffness and is related to cross-link density.[11]
- Scorch Time (ts2): Time for a 2 dNm rise in torque above ML. Represents processing safety.
- Optimum Cure Time (t90): Time to reach 90% of the maximum torque development (MH - ML).
Protocol 2: Assessment of Physical Properties of Vulcanizate
This protocol measures the mechanical properties of the cured rubber.
1. Sample Curing: a. Using the t90 time determined from the MDR analysis, press-cure sheets of the rubber compound in a compression mold at the same temperature used for rheometry. b. Allow the cured sheets to condition for 24 hours before testing.
2. Tensile Testing (ASTM D412): a. Die-cut dumbbell-shaped specimens from the cured sheet. b. Measure the thickness and width of the narrow section of each specimen. c. Mount the specimen in the grips of a universal testing machine (tensometer). d. Apply a constant rate of extension until the specimen ruptures. e. Record the force and elongation. Calculate Tensile Strength (MPa), Modulus at a specific elongation (e.g., 300%), and Ultimate Elongation at Break (%).
3. Hardness Testing (ASTM D2240): a. Use a Shore A durometer to measure the hardness of the cured rubber sheet. b. Stack cured samples if necessary to achieve the required thickness. c. Take several readings at different points on the sample surface and average the results.
Visualization of Workflows and Relationships
General Experimental Workflow
The process of evaluating ZBEC involves compounding, analyzing cure behavior, and testing the final physical properties.
Parameter Influence Diagram
Several factors influence the final properties of a rubber vulcanizate accelerated with ZBEC.
Safety and Handling
-
Storage: Store ZBEC in a cool, dry, well-ventilated area in its original sealed packaging, away from direct sunlight and heat sources.[8] The shelf-life is typically 1-2 years under these conditions.[6]
-
Handling: As with all industrial chemicals, appropriate personal protective equipment should be used. Using pre-dispersed masterbatch forms (e.g., ZBEC-75) can reduce dust exposure and improve handling safety and measurement accuracy.[6][12] For detailed toxicological information, consult the Safety Data Sheet (SDS).[8]
References
- 1. This compound (ZBEC) - Ataman Kimya [atamanchemicals.com]
- 2. ZBEC Accelerator: A Comprehensive Guide [chembroad.com]
- 3. welltchemicals.com [welltchemicals.com]
- 4. scribd.com [scribd.com]
- 5. welltchemicals.com [welltchemicals.com]
- 6. Prepared Ultra Vulcanizing Accelerator ZBEC-75 China Manufacturers Suppliers Factory Exporter [actmixchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. nj-chem.com [nj-chem.com]
- 10. The Effect of Synthetic Zeolite on the Curing Process and the Properties of the Natural Rubber-Based Composites [mdpi.com]
- 11. Exploring the Impact of Bio-Based Plasticizers on the Curing Behavior and Material Properties of a Simplified Tire-Tread Compound [mdpi.com]
- 12. NURCHEM ZBEC-70 Accelerator | Nanjing Union Rubber Chemicals [nurchem.com]
Application Notes: The Role of Zinc Dibutyldithiocarbamate (ZDBC) in Polymer Crosslinking
Introduction
Zinc Dibutyldithiocarbamate (ZDBC) is an organic compound widely utilized as an ultra-fast accelerator in the sulfur vulcanization of both natural and synthetic rubbers.[1][2][3] Chemically, ZDBC is a zinc salt of dibutyldithiocarbamic acid with the molecular formula C18H36N2S4Zn.[4][5] It typically appears as a white to light pink powder, insoluble in water but soluble in organic solvents like alcohol and benzene.[5][6] As a member of the dithiocarbamate (B8719985) class of accelerators, ZDBC is prized for its ability to significantly increase the rate of vulcanization, which facilitates shorter curing cycles, lower processing temperatures, and more efficient production.[7][8] This makes it a versatile component in the manufacturing of a wide array of rubber products, including tires, latex goods, footwear, and industrial belts.[4][5][9]
One of the key advantages of ZDBC is its ability to provide rapid cures at low temperatures while maintaining excellent scorch safety, which prevents premature crosslinking during the mixing and processing stages.[1][10][11] It is also a non-staining and non-discoloring accelerator, making it suitable for producing transparent or brightly colored rubber articles.[2][12] ZDBC can function as a primary accelerator, especially in latex applications, or as a secondary accelerator (booster) to activate thiazole (B1198619) and sulfenamide-based cure systems.[2][9][10]
Mechanism of Action: ZDBC-Accelerated Sulfur Vulcanization
The vulcanization process transforms soft, plastic rubber into a durable, elastic material by forming a three-dimensional network of cross-links between polymer chains.[7] Sulfur vulcanization, when unassisted, is an extremely slow process.[7] ZDBC significantly accelerates this reaction. The mechanism involves a coordinated reaction between ZDBC, activators (typically zinc oxide and a fatty acid like stearic acid), and sulfur.
-
Formation of Active Accelerator Complex: The process begins with the reaction between ZDBC, zinc oxide (ZnO), and stearic acid. This forms an active accelerator complex.[2][7]
-
Formation of Active Sulfurating Agents: This active complex then reacts with elemental sulfur (typically in its S8 ring form) to create active sulfurating agents. These agents are polysulfidic in nature.[2]
-
Cross-linking Reaction: The active sulfurating agents react with the polymer chains at the sites of unsaturation (double bonds), creating sulfur cross-links (mono-, di-, and polysulfidic bridges) between them.[1][4]
This process enhances the rubber's tensile strength, elasticity, and resistance to heat and aging.[1][5]
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. ZDBC Rubber Accelerator: Properties, Applications, and Benefits [chembroad.com]
- 5. raywaychem.com [raywaychem.com]
- 6. ZDBC [welltechchem.com]
- 7. lusida.com [lusida.com]
- 8. benchchem.com [benchchem.com]
- 9. atamankimya.com [atamankimya.com]
- 10. nbinno.com [nbinno.com]
- 11. WESTCO™ ZDBC Accelerator for Rubber [wrchem.com]
- 12. SYNTHETIC RUBBER, SUPPLIES ANTISCORCHING AGENT,RUBBER ANTIOXIDANT,RUBBER VULCANZING AGENTS,PVC.Dithiocarbamate Rubber Accelerators [richon-chem.com]
Application Notes and Protocols: Zinc Dibenzyldithiocarbamate for Stabilization of Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, stabilization, and potential applications of gold nanoparticles (AuNPs) using zinc dibenzyldithiocarbamate (B1202937) (ZDBC). ZDBC, a member of the dithiocarbamate (B8719985) family, serves as an effective capping agent for AuNPs, imparting stability and offering a platform for further functionalization in therapeutic and diagnostic applications. Dithiocarbamates are recognized for their strong chelating properties with a high affinity for various metals, making them excellent candidates for surface ligands in nanoparticle synthesis.[1]
Introduction to ZDBC as a Stabilizing Agent
Zinc dibenzyldithiocarbamate offers several advantages as a capping agent for gold nanoparticles:
-
Stabilization : ZDBC adsorbs onto the nanoparticle surface, preventing aggregation and ensuring colloidal stability.[1]
-
Controlled Growth : The presence of ZDBC during synthesis can influence the size and morphology of the resulting nanoparticles.[1]
-
Surface Functionalization : The dibenzyldithiocarbamate moiety can serve as an anchor for attaching targeting ligands or drug molecules, enabling the development of sophisticated drug delivery systems.[1]
-
Inherent Biological Activity : Dithiocarbamates, as a class of compounds, have been reported to possess intrinsic biological activities, including anticancer properties, which can act synergistically with loaded therapeutic agents.
Data Presentation
The following table summarizes representative quantitative data for gold nanoparticles stabilized with dithiocarbamate ligands, based on typical results and data from analogous systems like zinc dibutyldithiocarbamate (ZBDC).
| Parameter | Typical Value | Characterization Method |
| Hydrodynamic Diameter | 20 - 50 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Zeta Potential Analysis |
| Surface Plasmon Resonance (SPR) Peak | 520 - 530 nm | UV-Vis Spectroscopy |
| Core Diameter (TEM) | 15 - 40 nm | Transmission Electron Microscopy (TEM) |
| Drug Loading Efficiency (e.g., Doxorubicin) | 70 - 90% | UV-Vis Spectroscopy or HPLC |
Experimental Protocols
Protocol 1: Synthesis and Stabilization of Gold Nanoparticles with ZDBC
This protocol describes the synthesis of gold nanoparticles followed by their stabilization using ZDBC. This is an adapted protocol based on methods for similar dithiocarbamate compounds.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate (B86180) dihydrate
-
This compound (ZDBC)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Synthesis of Gold Nanoparticle Core:
-
Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in deionized water.
-
Heat the solution to boiling with vigorous stirring.
-
Rapidly add 2 mL of 1% (w/v) sodium citrate solution.
-
Continue boiling and stirring for 15 minutes. The solution's color will change from pale yellow to deep red, indicating the formation of AuNPs.
-
Allow the solution to cool to room temperature.
-
-
Surface Capping with ZDBC:
-
Prepare a 1 mg/mL solution of ZDBC in toluene.
-
In a separate vial, add 10 mL of the synthesized AuNP solution.
-
To this, add 5 mL of the ZDBC solution.
-
Vigorously stir the biphasic mixture for 24 hours to facilitate the transfer of ZDBC to the AuNP surface.
-
After 24 hours, the aqueous phase should become colorless, and the organic phase should be a deep red, indicating the successful phase transfer and capping of the AuNPs.
-
-
Purification:
-
Separate the organic phase containing the ZDBC-capped AuNPs.
-
Wash the organic phase three times with deionized water to remove any unreacted precursors.
-
Precipitate the ZDBC-capped AuNPs by adding ethanol.
-
Centrifuge the solution at 10,000 rpm for 10 minutes to pellet the nanoparticles.
-
Redisperse the nanoparticles in a suitable solvent for storage or further use.
-
Protocol 2: Characterization of ZDBC-Stabilized Gold Nanoparticles
A thorough characterization is crucial to understanding the physicochemical properties of the synthesized nanoparticles.
Methods:
-
UV-Visible Spectroscopy:
-
Dilute the nanoparticle suspension in a suitable solvent.
-
Record the absorbance spectrum to determine the surface plasmon resonance (SPR) peak, which is indicative of nanoparticle formation and size.
-
-
Transmission Electron Microscopy (TEM):
-
Drop-cast a small volume of the nanoparticle suspension onto a carbon-coated copper grid and allow it to dry.
-
Image the nanoparticles to determine their size, shape, and morphology.
-
-
Dynamic Light Scattering (DLS) and Zeta Potential:
-
Disperse the nanoparticles in an appropriate solvent.
-
Use DLS to measure the hydrodynamic diameter and size distribution.
-
Determine the zeta potential to assess the surface charge and colloidal stability.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire FTIR spectra of pure ZDBC and the ZDBC-capped nanoparticles.
-
Compare the spectra to confirm the presence of ZDBC on the nanoparticle surface by identifying characteristic vibrational bands.
-
Protocol 3: Drug Loading onto ZDBC-Stabilized Gold Nanoparticles
This protocol provides a general method for loading a model anticancer drug, Doxorubicin (DOX), onto the ZDBC-stabilized AuNPs.
Materials:
-
ZDBC-capped AuNPs
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Drug Loading:
-
Disperse 10 mg of ZDBC-capped AuNPs in 10 mL of a suitable solvent.
-
Add 2 mg of DOX to the nanoparticle suspension.
-
Stir the mixture in the dark for 24 hours to allow for drug adsorption onto the nanoparticle surface.
-
Centrifuge the suspension to separate the drug-loaded nanoparticles from the unloaded drug.
-
-
Quantification of Drug Loading:
-
Quantify the amount of unloaded DOX in the supernatant using UV-Vis spectroscopy or HPLC to determine the drug loading efficiency.
-
-
In Vitro Drug Release:
-
Place the drug-loaded nanoparticles in a dialysis bag against PBS at pH 7.4.
-
Periodically sample the release medium and quantify the amount of released DOX to determine the release profile.
-
Visualizations
Caption: Workflow for the synthesis and stabilization of gold nanoparticles with ZDBC.
Caption: Proposed inhibition of the EGFR/AKT signaling pathway by ZDBC-stabilized AuNPs.[2][3]
Caption: Logical flow of ZDBC-AuNPs in a drug delivery system leading to cellular effects.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Zinc Dibenzyldithiocarbamate (ZDBDC)
Introduction
Zinc dibenzyldithiocarbamate (B1202937) (ZDBDC), also known as ZBEC, is an ultra-fast accelerator used in the vulcanization of natural and synthetic rubbers.[1] It is favored in applications requiring non-staining and non-discoloring properties, such as in the production of transparent or brightly colored rubber products. Monitoring the levels of residual ZDBDC in manufactured goods is crucial for quality control and safety, as dithiocarbamates can be causative agents of allergic contact dermatitis.[2] This application note presents a detailed protocol for the quantitative analysis of ZDBDC using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is adapted from established procedures for related dithiocarbamate (B8719985) compounds.[2][3][4]
Principle
The method is based on the solvent extraction of ZDBDC from a sample matrix, followed by separation and quantification using a reversed-phase HPLC system with a UV detector.[2] A significant challenge in the analysis of zinc dithiocarbamates is their potential instability and tendency to undergo transmetalation with metallic components of the HPLC system, which can lead to poor reproducibility.[2][5] To address this, the protocol may incorporate a protecting agent to stabilize the ZDBDC complex, ensuring accurate and consistent results.[2][4][6][7]
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the analysis of ZDBDC, compiled from various plausible methods for dithiocarbamates.
| Parameter | Recommended Conditions |
| HPLC System | High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD)[2][3] |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[2][3] |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water. A typical gradient could start at 60:40 (Acetonitrile:Water), increasing to 95% Acetonitrile over 15 minutes.[3] |
| Flow Rate | 1.0 mL/min[3][8] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 275 nm[3] (A range of 260-280 nm is also suggested)[9] |
| Injection Volume | 10 µL[3] |
Quantitative Data
The following table presents hypothetical performance metrics for the HPLC-UV analysis of a related compound, Zinc Benzene Dithiolate Complex (ZBDC), which can serve as a benchmark for the expected performance of the ZDBDC method.[8]
| Parameter | Expected Performance (based on ZBDC analysis)[8] |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
Detailed Experimental Protocol
Reagents and Materials
-
Zinc Dibenzyldithiocarbamate (ZDBDC) analytical standard (>99% purity)
-
Acetonitrile (HPLC grade)[3]
-
Water (HPLC grade)[3]
-
Zinc dimethyldithiocarbamate (B2753861) (ZDMC) (optional, as a protecting agent)[4]
-
Apparatus: Analytical balance, ultrasonic bath, vortex mixer, centrifuge, syringe filters (0.45 µm, PTFE), Class A volumetric flasks, pipettes, and autosampler vials.[2]
Standard Solution Preparation
-
ZDBDC Stock Solution (1 mg/mL): Accurately weigh 10 mg of ZDBDC standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[3]
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]
-
Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration to establish the linearity of the method.[9]
Sample Preparation (Example: from a Polymer Matrix)
-
Cutting: Accurately weigh approximately 1.0 g of the polymer product and cut it into small pieces (e.g., 2x2 mm) to increase the surface area for extraction.[2]
-
Extraction: Place the pieces into a glass vial and add 10.0 mL of acetonitrile.[2]
-
Sonication: Cap the vial and place it in an ultrasonic bath for 30-60 minutes at room temperature to facilitate the extraction of ZDBDC.[2]
-
Stabilization (Optional): To prevent transmetalation, a protecting agent like zinc dimethyldithiocarbamate (ZDMC) can be added to the sample extract before injection.[2][4]
-
Filtration: Filter the extract through a 0.45 µm syringe filter into a clean autosampler vial for analysis.[2]
HPLC Analysis
-
Set up the HPLC system according to the chromatographic conditions outlined in the table above.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and integrate the peak corresponding to ZDBDC.
Calculation
Determine the concentration of ZDBDC in the sample extracts by comparing the peak area to the calibration curve. The amount of ZDBDC in the original sample can then be calculated based on the initial sample weight and extraction volume.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. atamankimya.com [atamankimya.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Determination of zinc dialkyldithiocarbamates in latex condoms. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Zinc Dibenzyldithiocarbamate (ZDEC) as a Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc dibenzyldithiocarbamate (B1202937) (ZDEC), a member of the dithiocarbamate (B8719985) class of chemicals, has demonstrated notable antifungal properties. Dithiocarbamates are recognized for their broad-spectrum activity against a wide range of fungal pathogens.[1] This document provides a comprehensive overview of the application of ZDEC as a fungicide, including its mechanism of action, available efficacy data, and detailed experimental protocols for its evaluation.
Chemical Structure of Zinc Dibenzyldithiocarbamate (ZDEC)
-
Chemical Formula: C30H28N2S4Zn
-
Molecular Weight: 610.2 g/mol
-
CAS Number: 14726-36-4
Mechanism of Action
Dithiocarbamates, including ZDEC, exert their fungicidal effects through a multi-site mode of action. This characteristic is advantageous as it reduces the likelihood of resistance development in fungal populations. The primary mechanisms include:
-
Chelation of Metal Ions: Dithiocarbamates are potent chelators of essential metal ions, such as copper and zinc. These ions are crucial cofactors for numerous fungal enzymes. By sequestering these ions, ZDEC disrupts vital enzymatic activities within the fungal cell.
-
Inhibition of Sulfhydryl-Containing Enzymes: The dithiocarbamate moiety can react with sulfhydryl (-SH) groups present in the active sites of various enzymes, leading to their inactivation. A key target is aldehyde dehydrogenase (ALDH), an enzyme critical for detoxification processes in fungi. Inhibition of ALDH results in the accumulation of toxic aldehydes, contributing to fungal cell death.
Quantitative Data on Antifungal Efficacy
Direct and extensive peer-reviewed data on the minimum inhibitory concentration (MIC) or 50% effective concentration (EC50) of this compound (ZDEC) against a wide range of fungal species is limited in publicly available literature. However, data from related zinc dithiocarbamate compounds and qualitative assessments provide insights into its potential efficacy.
| Compound | Fungal Species | Method | Efficacy | Reference |
| Zinc diethyldithiocarbamate | Fusarium sp. | Agar (B569324) Well Diffusion | Zone of Inhibition: 12-15 mm | [2][3] |
| Representative Zinc Dithiocarbamate | Staphylococcus aureus (Bacterium) | Broth Microdilution | MIC: 10 µg/mL | [4] |
| Various Zinc Compounds (not ZDEC) | Candida albicans | Broth Microdilution | MIC: ~1.0 mM | [5] |
Note: The data for the "Representative Zinc Dithiocarbamate" is included to provide a general reference for the potential potency of this class of compounds, although it is against a bacterium and not a fungus.[4] Data for Candida albicans with other zinc compounds suggests that millimolar concentrations may be required for inhibition.[5]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
This compound (ZDEC)
-
Sterile 96-well microtiter plates
-
Fungal culture (e.g., Candida albicans, Aspergillus niger, Fusarium oxysporum)
-
Appropriate sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile water or solvent for ZDEC (e.g., DMSO)
-
Spectrophotometer or microplate reader (optional)
-
Pipettes and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungus on an appropriate agar medium.
-
Harvest fungal spores or yeast cells and suspend them in sterile saline or growth medium.
-
Adjust the suspension to a concentration of approximately 1 x 10^6 to 5 x 10^6 CFU/mL using a hemocytometer or by spectrophotometric methods (e.g., 0.5 McFarland standard for yeasts).
-
Dilute the standardized suspension to the final desired inoculum concentration (typically 0.5 x 10^3 to 2.5 x 10^3 CFU/mL) in the test medium.
-
-
Preparation of ZDEC Dilutions:
-
Prepare a stock solution of ZDEC in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the ZDEC stock solution in the sterile growth medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the ZDEC dilutions.
-
Include a positive control well (inoculum without ZDEC) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plate at an appropriate temperature (e.g., 35°C for Candida albicans and Aspergillus spp.) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of ZDEC that causes complete inhibition of visible fungal growth.
-
Alternatively, the optical density at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that shows a significant reduction in turbidity compared to the positive control.
-
Agar Well Diffusion Assay for Antifungal Activity Screening
This method provides a qualitative or semi-quantitative assessment of the antifungal activity of a compound.
Materials:
-
This compound (ZDEC)
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Potato Dextrose Agar for fungi)
-
Fungal culture
-
Sterile cork borer or pipette tips
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Agar Plates:
-
Prepare and sterilize the agar medium according to the manufacturer's instructions.
-
Pour the molten agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Prepare a standardized fungal inoculum as described in the broth microdilution protocol.
-
Using a sterile swab, evenly spread the fungal suspension over the entire surface of the agar plate to create a lawn of growth.
-
-
Well Creation and Application of ZDEC:
-
Use a sterile cork borer (typically 6-8 mm in diameter) to create wells in the agar.
-
Prepare solutions of ZDEC at various concentrations.
-
Carefully add a fixed volume (e.g., 50-100 µL) of each ZDEC solution into the wells.
-
Include a control well with the solvent used to dissolve ZDEC.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 2-5 days, or until fungal growth is clearly visible.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the clear zone of no fungal growth around each well.
-
The diameter of the inhibition zone is indicative of the antifungal activity of ZDEC at that concentration.
-
Signaling Pathways
The multi-site action of dithiocarbamates suggests that they do not target a single specific signaling pathway but rather disrupt multiple cellular processes. The chelation of essential metal ions and the non-specific inhibition of enzymes with sulfhydryl groups can have widespread effects on fungal metabolism, cellular integrity, and stress response pathways.
One of the key consequences of dithiocarbamate action is the induction of oxidative stress. The disruption of normal enzymatic function can lead to an imbalance in the production and detoxification of reactive oxygen species (ROS). This increase in intracellular ROS can, in turn, activate stress-responsive signaling pathways, such as the High Osmolarity Glycerol (HOG) and other Mitogen-Activated Protein Kinase (MAPK) pathways. However, the primary action of dithiocarbamates is generally considered to be direct enzymatic inhibition rather than specific modulation of signaling cascades.
Conclusion
This compound shows promise as a broad-spectrum antifungal agent, consistent with the known activity of the dithiocarbamate class. Its multi-site mechanism of action is a significant advantage in mitigating the development of fungal resistance. While specific quantitative efficacy data for ZDEC is not extensively available, the provided protocols for MIC and agar diffusion assays offer robust methods for its evaluation against various fungal pathogens. Further research is warranted to establish a comprehensive antifungal spectrum and to elucidate the specific downstream effects of its multi-site inhibitory action on fungal signaling and metabolic pathways.
References
- 1. Zinc bis(dimethyldithiocarbamate) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel Zinc-Attenuating Compounds as Potent Broad-Spectrum Antifungal Agents with In Vitro and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of Zinc Dibenzyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the safe handling and storage of Zinc dibenzyldithiocarbamate (B1202937) (CAS No. 14726-36-4) in a laboratory setting. Adherence to these guidelines is crucial to mitigate potential risks and ensure a safe working environment.
Hazard Identification and Risk Assessment
Zinc dibenzyldithiocarbamate (ZBDC), also known as ZBEC, is a chemical primarily used in the rubber industry.[1] While it may not be classified as hazardous under some regulations, it is crucial to note that it is very toxic to aquatic life with long-lasting effects.[2][3] Inhalation of ZBDC dust or direct skin contact can cause irritation.[1]
Key Hazards:
-
Environmental Hazard: Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[2][3]
-
Human Health: May cause irritation to the eyes, skin, and respiratory system.[1] Dust/air mixtures may ignite violently upon exposure to sparks or sources of ignition.[4]
Engineering Controls
To minimize exposure, ZBDC should be handled in a well-ventilated area.[5][6] The use of local exhaust ventilation, such as a chemical fume hood, is highly recommended to control dust exposure.[6] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[6][7]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation.[6] The following PPE is required when handling ZBDC:
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[6][7] | Provides a chemical-resistant barrier to prevent skin irritation or allergic reactions.[6] |
| Eye Protection | Chemical safety goggles.[6][7] Contact lenses should not be worn.[6][7] | Protects against splashes and dust, preventing serious eye irritation.[6] |
| Skin and Body Protection | Lab coat. In cases of significant exposure risk, a full suit and boots may be necessary.[6] | Minimizes the risk of skin contact.[6] |
| Respiratory Protection | A NIOSH-certified dust and mist respirator is recommended where inhalation may occur, especially in areas with insufficient ventilation.[6] | ZBDC dust can cause respiratory irritation.[6] A respirator ensures airborne particles are not inhaled.[6] |
Safe Handling and Storage Protocols
General Handling:
-
Avoid contact with skin and eyes.[5]
-
Use non-sparking tools.[5]
-
Handle in accordance with good industrial hygiene and safety practices.[4][8]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents and acids.[2][4][8]
-
Store apart from foodstuff containers.[5]
Spill and Disposal Management
In the event of a spill or for routine disposal, the following procedures must be followed:
Spill Response:
-
Evacuate: Evacuate unnecessary personnel from the area.[6]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Containment: Prevent the spill from entering sewers or public waters.[6]
-
Clean-up: For solid spills, sweep or shovel the material into a suitable, labeled container for disposal.[6] Avoid generating dust during this process.[6]
Disposal:
-
Dispose of ZBDC waste and contaminated materials at a licensed site in accordance with local, national, and international regulations.[6]
-
Empty containers may retain product residue and should be disposed of in the same manner as the chemical.[6]
First-Aid Measures
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5]
-
Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops and persists.[3][5]
-
Following eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[5]
-
Following ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
1. Materials and Equipment:
-
This compound (solid)
-
Appropriate solvent
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask with stopper
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Required PPE (see Section 3)
2. Procedure:
-
Preparation: Don all required PPE before entering the designated handling area (preferably a chemical fume hood).
-
Weighing: Tare the analytical balance with a weighing paper or boat. Carefully weigh the desired amount of ZBDC using a clean spatula. Avoid creating dust.
-
Transfer: Gently transfer the weighed ZBDC into the volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent to the flask. Swirl gently or use a magnetic stirrer to dissolve the solid.
-
Dilution: Once the solid is completely dissolved, add more solvent until the solution reaches the calibration mark on the volumetric flask.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Decontamination: Clean all equipment used in the procedure. Dispose of any contaminated materials (e.g., weighing paper, gloves) as hazardous waste.
-
Hygiene: Wash hands thoroughly after completing the procedure.
Quantitative Data Summary
| Parameter | Value |
| Chemical Name | Zinc bis(dibenzyldithiocarbamate)[2] |
| Synonyms | Dibenzyldithiocarbamic acid zinc salt[2] |
| CAS Number | 14726-36-4[5] |
| Physical State | Powder Solid[2] |
| Appearance | Off-white[2] |
| Hazardous Decomposition | May produce irritating, toxic and/or corrosive fumes, including carbon oxides, nitrogen oxides, sulfur oxides, hydrogen cyanide, and zinc oxide upon fire/decomposition.[4] |
Visualizations
Caption: Workflow for safe handling of this compound.
References
Optimizing Rubber Compounding: Application Notes and Protocols for Zinc Dibenzyldithiocarbamate (ZBEC) Dosage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to optimizing the dosage of Zinc Dibenzyldithiocarbamate (B1202937) (ZBEC), a secondary accelerator, in rubber compounding. The following protocols and data will enable researchers to effectively utilize ZBEC to achieve desired curing characteristics and mechanical properties in various rubber formulations, while also addressing safety considerations by minimizing the formation of harmful nitrosamines.
Introduction to Zinc Dibenzyldithiocarbamate (ZBEC)
This compound (ZBEC), also known as ZBDC, is a versatile ultra-accelerator used in the vulcanization of a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene-propylene-diene monomer (EPDM) rubber.[1] It is often employed as a secondary accelerator in conjunction with primary accelerators like thiazoles (e.g., MBTS) and sulfenamides (e.g., CBS) to achieve synergistic effects on the curing process.[1][2]
A key advantage of ZBEC is its classification as a non-nitrosamine-forming accelerator, making it a safer alternative to many traditional dithiocarbamates.[1] In terms of performance, ZBEC is known for providing a long scorch time, which enhances processing safety by preventing premature vulcanization, while still contributing to a fast overall cure rate.[1]
Data Presentation: Effect of ZBEC Dosage on Rubber Properties
The following tables summarize the quantitative effects of varying ZBEC dosage on the cure characteristics and mechanical properties of Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR) compounds.
Natural Rubber (NR) Compound
Table 1: Effect of a ZBEC-Containing Accelerator System on Natural Rubber Properties
| Property | Control (without ZBEC) | NR Compound with ZBEC/MBTS System |
| Tensile Strength (MPa) | Varies with accelerator | Highest mutual activity observed[2] |
| Modulus at 300% (MPa) | Varies with accelerator | - |
| Elongation at Break (%) | Varies with accelerator | - |
Note: The referenced study focused on the synergistic activity of the combined accelerator system rather than a systematic variation of ZBEC dosage alone. The results indicate a significant positive interaction between ZBEC and MBTS.[2]
Styrene-Butadiene Rubber (SBR) Compound
Research on silica-filled SBR compounds demonstrates the beneficial effects of incorporating a dibenzyldithiocarbamate derivative, which is chemically related to ZBEC. The study shows that its inclusion can enhance the vulcanization efficiency and the resulting mechanical properties.
Table 2: Influence of a Dibenzyldithiocarbamate Derivative on SBR Vulcanizate Properties
| Property | Reference SBR Compound | SBR with Dibenzyldithiocarbamate Derivative |
| Cure Time (t90, min) | Longer | Reduced[2] |
| Crosslink Density | Lower | Increased[2] |
| Tensile Strength (MPa) | Baseline | Higher[2] |
Note: This study highlights the positive impact of a dibenzyldithiocarbamate derivative on SBR properties, suggesting a similar beneficial role for ZBEC in such formulations.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the optimization of ZBEC dosage in rubber compounding.
Rubber Compounding
This protocol outlines the standard procedure for mixing rubber compounds, based on ASTM D3182.
Materials and Equipment:
-
Two-roll mill
-
Internal mixer (optional)
-
Elastomer (e.g., NR, SBR)
-
Zinc Oxide (activator)
-
Stearic Acid (activator)
-
Sulfur (vulcanizing agent)
-
Primary Accelerator (e.g., MBTS, CBS)
-
This compound (ZBEC)
-
Other additives (e.g., fillers, oils, antioxidants) as required by the formulation.
Procedure:
-
Mastication: The raw elastomer is passed through the rolls of a two-roll mill to reduce its viscosity and increase its plasticity.
-
Incorporation of Activators and Additives: Zinc oxide and stearic acid are added to the masticated rubber, followed by other ingredients such as fillers, processing aids, and antioxidants. The material is continuously passed through the mill to ensure homogeneous dispersion.
-
Addition of Accelerators: The primary accelerator and the varying dosages of ZBEC are then incorporated into the mix. It is crucial to monitor the temperature during this stage to prevent scorching.
-
Addition of Sulfur: The vulcanizing agent, sulfur, is added last. The mixing time after the addition of sulfur should be kept to a minimum to avoid premature cross-linking.
-
Sheeting Out: The final compound is sheeted out from the mill at a specified thickness and allowed to cool and mature for a predetermined period before testing.
Determination of Cure Characteristics
This protocol describes the use of a Moving Die Rheometer (MDR) to evaluate the curing profile of the rubber compound, following ASTM D5289.
Equipment:
-
Moving Die Rheometer (MDR)
Procedure:
-
A sample of the uncured rubber compound is placed in the temperature-controlled die cavity of the MDR.
-
The die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is measured as a function of time.
-
The test is continued until the torque reaches a maximum or a plateau, indicating the completion of vulcanization.
-
The following parameters are determined from the resulting rheometer curve:
-
Minimum Torque (ML): An indicator of the viscosity of the uncured compound.
-
Maximum Torque (MH): Related to the shear modulus and crosslink density of the fully cured rubber.
-
Scorch Time (ts2): The time taken for the torque to rise by two units above the minimum torque, representing the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.
-
Measurement of Mechanical Properties
This protocol details the procedure for assessing the tensile properties of the vulcanized rubber sheets, according to ASTM D412.
Equipment:
-
Tensile testing machine
-
Die for cutting dumbbell-shaped test specimens
Procedure:
-
Dumbbell-shaped specimens are cut from the vulcanized rubber sheets.
-
The thickness and width of the narrow section of each specimen are measured.
-
The specimen is mounted in the grips of the tensile testing machine.
-
The specimen is stretched at a constant rate of speed until it breaks.
-
The force and elongation are continuously recorded during the test.
-
The following properties are calculated from the test data:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100%, 300%).
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Hardness Testing
This protocol describes the measurement of the indentation hardness of the vulcanized rubber using a durometer, as per ASTM D2240.
Equipment:
-
Durometer (Shore A scale is common for most rubber compounds)
Procedure:
-
The vulcanized rubber sample is placed on a flat, hard surface.
-
The durometer is held in a vertical position with the indenter point in contact with the sample surface.
-
A firm pressure is applied to the durometer to ensure intimate contact between the presser foot and the sample.
-
The hardness reading is taken immediately after the presser foot is in full contact with the sample.
-
Multiple readings are taken at different locations on the sample, and the average value is reported.
Visualizations
The following diagrams illustrate the experimental workflow for optimizing ZBEC dosage and the logical relationships between the components of the vulcanization system.
Caption: Experimental workflow for ZBEC dosage optimization in rubber compounding.
References
Troubleshooting & Optimization
Technical Support Center: Zinc Dibenzyldithiocarbamate (ZDBC) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Zinc dibenzyldithiocarbamate (B1202937) (ZDBC) to achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing Zinc dibenzyldithiocarbamate (ZDBC)?
The synthesis of ZDBC is typically a two-step process. First, dibenzylamine (B1670424) reacts with carbon disulfide in the presence of a base (commonly sodium hydroxide) to form the sodium salt of dibenzyldithiocarbamic acid. In the second step, a water-soluble zinc salt, such as zinc chloride, is added. This results in a precipitation reaction, forming the final product, this compound.
Q2: What are the critical factors that influence the yield of ZDBC synthesis?
Several factors can significantly impact the final yield of ZDBC. These include:
-
Stoichiometry of Reactants: The molar ratio of dibenzylamine, carbon disulfide, and the base is crucial. An excess of carbon disulfide is often used to ensure the complete conversion of the amine.
-
Reaction Temperature: The formation of the dithiocarbamate (B8719985) salt is an exothermic reaction. Proper temperature control, often requiring cooling, is necessary to prevent the degradation of the product.
-
pH of the Reaction Mixture: Dithiocarbamates are unstable in acidic conditions. Maintaining an alkaline pH (ideally above 10) throughout the reaction and workup is essential to prevent decomposition.
-
Purity of Reagents: The use of high-purity dibenzylamine, carbon disulfide, and other reagents is important to minimize side reactions and impurities in the final product.
-
Choice of Solvent: While the reaction can be carried out in water, the choice of solvent can influence the reaction rate and the ease of product purification.
Q3: Are there any known side reactions that can lower the yield?
Yes, several side reactions can occur:
-
Decomposition of Dithiocarbamate: In acidic conditions, dithiocarbamates can decompose back into the amine (dibenzylamine) and carbon disulfide.
-
Oxidation: Some dithiocarbamates can be sensitive to air, leading to oxidation and the formation of impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Formation of Byproducts: Impurities in the starting materials or improper reaction conditions can lead to the formation of unwanted byproducts, complicating purification and reducing the overall yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incorrect stoichiometry of reactants.- Reaction temperature was too high.- pH of the reaction mixture dropped.- Impure reagents were used.- Product decomposition during workup. | - Carefully check and adjust the molar ratios of reactants. A slight excess of carbon disulfide is often beneficial.[1]- Maintain a low reaction temperature (10-20°C) during the addition of carbon disulfide, using an ice bath if necessary.[1]- Ensure the reaction mixture remains alkaline (pH > 10) throughout the process.- Use high-purity starting materials.- Avoid acidic conditions during the washing and purification steps. |
| Product "Oils Out" During Recrystallization | - The solution is supersaturated at a temperature above the product's melting point.- Presence of impurities that lower the melting point. | - Use a minimal amount of hot solvent for dissolution.- Allow the solution to cool slowly to promote crystal formation.- If oiling persists, try scratching the inside of the flask with a glass rod to induce crystallization.- Consider a different solvent or a solvent mixture for recrystallization. |
| Inconsistent Results Between Batches | - Variations in reaction conditions (temperature, stirring speed).- Inconsistent quality of reagents.- Differences in workup and purification procedures. | - Standardize all reaction parameters and document them carefully for each batch.- Source high-purity reagents from a reliable supplier and test for consistency.- Develop and adhere to a strict, standardized protocol for workup and purification. |
| Product is Off-Color (not white) | - Presence of impurities from side reactions.- Oxidation of the product. | - Ensure the reaction is carried out under an inert atmosphere if the product is air-sensitive.- Recrystallize the product from a suitable solvent to remove colored impurities.- Consider washing the crude product with a suitable solvent to remove soluble impurities. |
Quantitative Data on Synthesis Parameters
The following tables provide a summary of how different reaction parameters can affect the yield of dithiocarbamate synthesis. While direct quantitative data for ZDBC is limited in publicly available literature, the data for structurally similar zinc dialkyldithiocarbamates offers valuable insights for optimization.
Table 1: Effect of Reactant Molar Ratio on Zinc Dibutyl Dithiocarbamate (a ZDBC analogue) Synthesis
| Dibutylamine : Carbon Disulfide : Zinc Oxide (Molar Ratio) | Reported Outcome |
| 1 : 1.01 : 0.49 | Optimized for high yield and purity in a non-stoichiometric approach. |
| 1 : 1.10 : 0.59 | An effective ratio for the synthesis. |
| 1 : 1.20 : 0.69 | Higher excess of CS2 and ZnO can drive the reaction to completion. |
Data adapted from a patent for a similar compound, Zinc Dibutyl Dithiocarbamate. These ratios can serve as a starting point for the optimization of ZDBC synthesis.
Table 2: Effect of Temperature on the Yield of Zinc Diamyldithiocarbamate (a ZDBC analogue)
| Suspension Concentration (%) | Yield at 20°C (%) | Yield at 40°C (%) | Yield at 50°C (%) | Yield at 70°C (%) |
| 5 | 40.20 | 46.00 | 83.00 | 83.30 |
| 8 | 42.00 | 79.32 | 89.50 | 80.20 |
| 15 | 89.00 | 90.50 | 98.00 | 98.08 |
| 25 | 63.00 | 70.21 | 86.00 | 79.06 |
This data for Zinc Diamyldithiocarbamate suggests that for a given concentration, there is an optimal temperature to maximize the yield. For a 15% suspension, 50°C provided the highest yield.
Experimental Protocols
Protocol 1: Synthesis of this compound (ZDBC)
This protocol is based on a patented method and provides a detailed procedure for the synthesis of ZDBC.[1]
Materials:
-
Dibenzylamine
-
Carbon Disulfide
-
Sodium Hydroxide
-
Zinc Chloride
-
Anionic Surfactant (e.g., Sodium Dodecyl Sulfate)
-
Sulfuric Acid (for pH adjustment)
-
Purified Water
Procedure:
-
In a reaction vessel equipped with a stirrer, add a specific amount of purified water, followed by the sequential addition of dibenzylamine, sodium hydroxide, and the anionic surfactant under stirring.
-
Cool the reaction mixture to a temperature between 10-20°C.
-
Slowly add carbon disulfide dropwise over a period of 6-7 hours while maintaining the temperature between 10-20°C.
-
After the addition of carbon disulfide is complete, continue stirring for an additional 30-60 minutes.
-
Allow the temperature to rise to 30-38°C and then add a solution of zinc chloride dropwise to initiate the precipitation of ZDBC.
-
Once the addition of zinc chloride is complete, adjust the pH of the reaction mixture to 7-9 using sulfuric acid.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Separate the solid product from the liquid via filtration.
-
Wash the solid product with purified water.
-
Dry, crush, and sieve the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in ZDBC synthesis.
References
Technical Support Center: Overcoming Solubility Issues of Zinc Dibenzyldithiocarbamate (ZDBC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Zinc dibenzyldithiocarbamate (B1202937) (ZDBC).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Zinc dibenzyldithiocarbamate (ZDBC)?
This compound (ZDBC) is a lipophilic molecule with poor aqueous solubility. It is generally considered insoluble in water but shows solubility in various organic solvents.[1][2] Qualitative solubility information indicates it is soluble in carbon disulfide, benzene, chloroform, alcohol, and diethyl ether.[3] It is moderately soluble in ethylene (B1197577) dichloride and insoluble in acetone (B3395972) and gasoline.[1][4]
Q2: I am observing precipitation when preparing a stock solution of ZDBC in an organic solvent. What could be the cause?
Several factors can lead to precipitation when preparing ZDBC stock solutions:
-
Solvent Purity: Impurities in the solvent can reduce the solubility of ZDBC. Ensure you are using high-purity, anhydrous solvents.
-
Temperature: Solubility is often temperature-dependent. A decrease in temperature after dissolution can cause the compound to precipitate. Preparing and storing the solution at a consistent, slightly elevated temperature (if the compound is stable) might help.
-
Supersaturation: Attempting to dissolve ZDBC above its saturation point in a given solvent will result in a supersaturated solution, which is unstable and prone to precipitation.
-
Compound Purity: Impurities in the ZDBC powder can also affect its solubility.
Q3: My ZDBC precipitates when I add my stock solution to aqueous cell culture media. How can I prevent this?
This is a common issue for poorly water-soluble compounds. The drastic change in solvent polarity from an organic stock solution to an aqueous medium causes the compound to crash out. Here are some strategies to mitigate this:
-
Final Solvent Concentration: Minimize the final concentration of the organic solvent in your cell culture medium. Typically, a final DMSO concentration of less than 0.5% is recommended for many cell lines.
-
Serial Dilution: Perform serial dilutions of your stock solution in the cell culture medium. Add the stock solution dropwise while vortexing or stirring the medium to facilitate mixing and dispersion.
-
Use of Surfactants or Pluronics: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Formulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5] This approach has been successfully used for a similar compound, zinc diethyldithiocarbamate.[5]
Q4: Are there alternative formulation strategies to improve the bioavailability of ZDBC for in vivo studies?
Yes, several formulation strategies are employed for poorly soluble drugs that could be applicable to ZDBC:
-
Lipid-Based Formulations: Formulating ZDBC in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve its oral bioavailability.
-
Solid Dispersions: Creating a solid dispersion of ZDBC in a hydrophilic polymer matrix can enhance its dissolution rate and solubility.
-
Nanosuspensions: Reducing the particle size of ZDBC to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity.
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
Poor solubility can lead to variable concentrations of the active compound in your experiments, resulting in poor reproducibility.
-
Root Cause: Precipitation of ZDBC in the assay medium.
-
Solution:
-
Visually inspect your assay plates for any signs of precipitation.
-
Consider using a lower, more soluble concentration of ZDBC.
-
Employ the formulation strategies mentioned in Q3 of the FAQ section.
-
Prepare fresh dilutions from a stock solution for each experiment.
-
Issue 2: Difficulty in preparing a high-concentration stock solution.
For certain experiments, a high-concentration stock solution is necessary.
-
Root Cause: Low intrinsic solubility of ZDBC in the chosen solvent.
-
Solution:
-
Consult the solubility data table below to select a more appropriate solvent.
-
Consider gentle heating and sonication to aid dissolution, but first, ensure the thermal stability of ZDBC.
-
If a single solvent is insufficient, a co-solvent system might be effective. For example, a mixture of DMSO and ethanol.
-
Data Presentation
Quantitative and Qualitative Solubility of this compound (ZDBC)
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 20 | 2.3 µg/L | Quantitative |
| Organic Solvents (general) | 20 | 44.7 mg/L | Quantitative |
| Chloroform | Ambient | Soluble | Qualitative |
| Benzene | Ambient | Soluble | Qualitative |
| Carbon Disulfide | Ambient | Soluble | Qualitative |
| Ethanol | Ambient | Soluble | Qualitative |
| Diethyl Ether | Ambient | Soluble | Qualitative |
| Ethylene Dichloride | Ambient | Moderately Soluble | Qualitative |
| Acetone | Ambient | Insoluble | Qualitative |
| Gasoline | Ambient | Insoluble | Qualitative |
Note: The quantitative data for "organic solvents" is a general value and may not be representative of all organic solvents.[1][6]
Experimental Protocols
Protocol: Determination of ZDBC Solubility using the Shake-Flask Method
This protocol describes a standard method for determining the solubility of ZDBC in a given solvent.
Materials:
-
This compound (ZDBC) powder
-
Solvent of interest (e.g., DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of ZDBC powder to a glass vial containing a known volume of the solvent.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker. Shake at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.
-
Quantification: Analyze the concentration of ZDBC in the filtered solution using a validated HPLC-UV method.
Visualizations
References
- 1. This compound (ZBEC) - Ataman Kimya [atamanchemicals.com]
- 2. CAS 14726-36-4: this compound | CymitQuimica [cymitquimica.com]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound | 14726-36-4 [chemicalbook.com]
- 5. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
Technical Support Center: Troubleshooting Scorch Safety with ZDBC Accelerators
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding scorch safety in rubber compounding when using Zinc Dibutyldithiocarbamate (ZDBC) accelerators.
Frequently Asked Questions (FAQs)
Q1: What is ZDBC and what is its primary role in rubber compounding?
A1: ZDBC, or Zinc Dibutyldithiocarbamate, is a fast-curing secondary accelerator used in the sulfur vulcanization of both natural and synthetic rubbers.[1][2] Its main function is to significantly increase the speed of the vulcanization process, which allows for shorter curing cycles and more efficient production.[3][4] ZDBC is particularly effective in creating a high degree of cross-linking, which enhances the physical and mechanical properties of the final rubber product.[1]
Q2: What is "scorch" and why is it a concern when using ZDBC?
A2: Scorch, or premature vulcanization, is the onset of cross-linking in a rubber compound during the mixing or processing stages, before the material has been shaped into its final form.[5] This is a significant issue because once a compound begins to scorch, it loses its plasticity and cannot be properly processed, leading to material waste and defects in the final product.[5][6] ZDBC is an ultra-fast accelerator, which means it can be prone to causing scorch if not used under carefully controlled conditions.[6]
Q3: How does ZDBC's scorch safety compare to other dithiocarbamate (B8719985) accelerators?
A3: Within the dithiocarbamate family of accelerators, ZDBC generally offers better scorch safety than Zinc Dimethyldithiocarbamate (ZDMC) and Zinc Diethyldithiocarbamate (ZDEC).[5] The general trend for scorch time (the time before vulcanization begins) among these common dithiocarbamates is: ZDMC < ZDEC < ZDBC, with ZDBC having the longest scorch time.[5]
Q4: Can ZDBC be used in combination with other accelerators to manage scorch?
A4: Yes, ZDBC is often used as a secondary accelerator in conjunction with primary accelerators like those from the thiazole (B1198619) and sulfenamide (B3320178) classes.[7][8] This approach can create a synergistic effect, providing a balance between a fast cure rate and adequate scorch safety.[7]
Q5: What is a scorch retarder and how does it interact with ZDBC?
A5: A scorch retarder, also known as a pre-vulcanization inhibitor (PVI), is a chemical additive that delays the onset of vulcanization.[9] These retarders work by interfering with the initial stages of the vulcanization reaction, providing a longer processing window without significantly affecting the overall cure rate.[9] Adding a retarder is a common strategy to improve the scorch safety of compounds containing fast accelerators like ZDBC.[6]
Troubleshooting Guides
Issue 1: The rubber compound is scorching prematurely during mixing or processing.
-
Question: My rubber compound is becoming stiff and difficult to process in the mixer/extruder. What are the likely causes and how can I fix this?
-
Answer: Premature scorching with ZDBC is typically caused by excessive heat, improper formulation, or poor processing techniques. Here’s a step-by-step guide to troubleshoot this issue:
-
Review Processing Temperatures: High temperatures are a primary trigger for scorch.[5]
-
Evaluate Accelerator Dosage: An excessive concentration of ZDBC is a common cause of premature vulcanization.[6]
-
Action: Re-evaluate the amount of ZDBC in your formulation. A systematic reduction in the ZDBC dosage may be necessary to extend the scorch time.[7]
-
-
Check for Proper Dispersion: Localized high concentrations of ZDBC due to poor mixing can create "hot spots" where scorching initiates.[5]
-
Action: Ensure that ZDBC is evenly dispersed throughout the rubber matrix. Improve your mixing procedure to achieve a homogeneous compound.
-
-
Optimize Ingredient Addition Sequence: Adding accelerators and sulfur too early in the mixing cycle can increase the compound's heat history and lead to scorch.[6]
-
Action: Add ZDBC and other vulcanizing agents as late as possible in the mixing cycle.
-
-
Incorporate a Scorch Retarder: If the above steps are insufficient, the addition of a scorch retarder can provide a greater processing safety window.[6]
-
Action: Consider adding a pre-vulcanization inhibitor (PVI) to your formulation.
-
-
Issue 2: Scorch time is inconsistent between different batches of the same formulation.
-
Question: I am observing significant batch-to-batch variation in the scorch time of my rubber compound, even though the formulation is the same. What could be causing this inconsistency?
-
Answer: Inconsistent scorch times often point to variability in processing conditions or raw material handling. Here are the key areas to investigate:
-
Mixing Parameters: Ensure that the mixing time, rotor speed, and batch discharge temperatures are consistent for every batch.[6]
-
Raw Material Moisture: Variations in the moisture content of fillers or the base rubber can affect scorch time.[6] Ensure all raw materials are stored in a dry environment.
-
Ambient Conditions: High humidity and ambient temperatures during processing and storage can reduce scorch safety.[6]
-
Storage of Uncured Compound: The time and temperature at which the uncured compound is stored before further processing can significantly impact its remaining scorch time.[5][6] Maintain consistent storage conditions.
-
Data Presentation
Table 1: Effect of ZDBC Concentration on Rheological Properties of a Natural Rubber Compound
| Property | Unit | 0.5 phr ZDBC | 1.0 phr ZDBC | 1.5 phr ZDBC |
| Minimum Torque (ML) | dNm | 0.46 | 0.45 | 0.47 |
| Maximum Torque (MH) | dNm | 10.2 | 12.5 | 14.1 |
| Scorch Time (ts2) | min | 3.5 | 2.8 | 2.1 |
| Optimum Cure Time (t90) | min | 8.2 | 6.5 | 5.3 |
| Cure Rate Index (CRI) | min⁻¹ | 21.3 | 27.0 | 31.3 |
Note: This data is illustrative and will vary depending on the specific formulation and processing conditions.
Table 2: Comparison of Common Rubber Accelerators
| Accelerator Class | Examples | Scorch Safety | Cure Rate | Typical Use |
| Dithiocarbamates | ZDBC, ZDEC, ZDMC | Very Low | Ultra Fast | Primary or secondary accelerator for fast curing systems.[6][12] |
| Sulfenamides | CBS, TBBS | High | Fast | Delayed-action primary accelerator with excellent processing safety.[6] |
| Thiazoles | MBT, MBTS | Moderate | Medium Fast | General-purpose primary accelerator.[6] |
| Thiurams | TMTD, TETD | Low | Ultra Fast | Often used as a secondary accelerator or as a vulcanizing agent.[6] |
Experimental Protocols
Protocol 1: Evaluation of Cure Characteristics using a Moving Die Rheometer (MDR)
This protocol is in accordance with ASTM D5289.[13][14][15][16][17]
-
Objective: To determine the effect of varying ZDBC concentrations on the scorch time (ts2) and optimum cure time (t90) of a rubber compound.
-
Materials and Equipment:
-
Internal mixer (e.g., Banbury mixer)
-
Two-roll mill
-
Moving Die Rheometer (MDR)
-
Base rubber compound (e.g., Natural Rubber)
-
Standard compounding ingredients (e.g., Zinc Oxide, Stearic Acid, Sulfur)
-
ZDBC at varying concentrations (e.g., 0.5, 1.0, 1.5 phr)
-
-
Procedure:
-
Compounding:
-
Prepare a masterbatch of the rubber compound without the accelerator and sulfur in an internal mixer.
-
On a two-roll mill, add the desired concentration of ZDBC and sulfur to separate portions of the masterbatch.
-
Ensure thorough and uniform mixing.
-
-
Rheometer Testing:
-
Set the MDR to the desired vulcanization temperature (e.g., 160°C).[7] The oscillation angle is typically ±0.5° at a frequency of 1.67 Hz.[13]
-
Place a sample of the uncured rubber compound into the die cavity of the MDR.
-
Start the test and record the torque as a function of time. The test should continue until the torque reaches a plateau or begins to decrease (reversion).[7]
-
-
-
Data Analysis: From the resulting rheometer curve, determine the following parameters:
-
Reporting: Record the ts2 and t90 values for each ZDBC concentration. Plot the cure times as a function of ZDBC concentration to visualize the trend.
Mandatory Visualization
Caption: Troubleshooting workflow for premature scorch with ZDBC.
Caption: Simplified ZDBC-accelerated vulcanization pathway.
References
- 1. ZDBC Rubber Accelerator: Properties, Applications, and Benefits [chembroad.com]
- 2. nbinno.com [nbinno.com]
- 3. welltchemicals.com [welltchemicals.com]
- 4. raywaychem.com [raywaychem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. atamankimya.com [atamankimya.com]
- 9. welltchemicals.com [welltchemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 13. labsinus.com [labsinus.com]
- 14. What is a Moving Die Rheometer? [montechusa.com]
- 15. rahco-rubber.com [rahco-rubber.com]
- 16. nextgentest.com [nextgentest.com]
- 17. qualitest.ae [qualitest.ae]
Technical Support Center: Preventing Premature Vulcanization with Zinc Dibenzyldithiocarbamate (ZDEC)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Zinc dibenzyldithiocarbamate (B1202937) (ZDEC) to prevent premature vulcanization, also known as scorch, in rubber compounding experiments.
Frequently Asked Questions (FAQs)
Q1: What is Zinc dibenzyldithiocarbamate (ZDEC) and what is its primary function in rubber compounding?
A1: this compound (ZDEC) is an ultra-accelerator used in the sulfur vulcanization of both natural and synthetic rubbers.[1][2] Its primary role is to significantly speed up the cross-linking reaction at curing temperatures while providing excellent scorch safety, which is the resistance to premature vulcanization at lower processing temperatures.[1] This dual functionality allows for efficient manufacturing of high-quality rubber goods.[1]
Q2: What is "scorch" and why is it a problem in rubber processing?
A2: Scorch, or premature vulcanization, is the early onset of cross-linking in a rubber compound during mixing or processing stages, before it is shaped into its final form.[3] This is caused by excessive heat or prolonged processing times.[4] Scorched rubber loses its plasticity and can no longer be properly processed, leading to material waste and production delays.[3]
Q3: How does ZDEC provide scorch safety?
A3: ZDEC, in the presence of zinc oxide and sulfur, forms a stable intermediate complex at typical processing temperatures.[5][6] This complex is less reactive than free sulfur, thus delaying the onset of significant cross-linking.[5] Once the higher vulcanization temperature is reached, this complex efficiently donates sulfur to the rubber, leading to a rapid cure.
Q4: What are the typical effects of increasing the concentration of ZDEC on the curing characteristics of a rubber compound?
A4: Increasing the concentration of ZDEC generally leads to:
-
A decrease in the scorch time (ts2), meaning the onset of vulcanization begins earlier.
-
A significant decrease in the optimum cure time (t90), leading to faster production cycles.
-
An increase in the cure rate index (CRI), indicating a faster vulcanization reaction.
-
A potential increase in the maximum torque (MH), which can correlate to a higher state of cure and increased crosslink density.[2]
Q5: Can ZDEC be used in combination with other accelerators?
A5: Yes, ZDEC is often used as a secondary accelerator in combination with primary accelerators like thiazoles (e.g., MBT, MBTS) or sulfenamides (e.g., CBS).[7] Such combinations can create a synergistic effect, providing a good balance between scorch safety and a fast cure rate, which can be tailored for specific applications.[1][7]
Troubleshooting Guide
This guide addresses common issues encountered when using ZDEC to prevent premature vulcanization.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Premature Vulcanization (Scorch) During Mixing | 1. Excessive Mixing Temperature: Heat generated during mixing can initiate vulcanization.[4] 2. Prolonged Mixing Time: Extended mixing increases the heat history of the compound. 3. High ZDEC Concentration: An overly high dosage of the accelerator can reduce scorch time.[2] 4. Improper Mixing Sequence: Adding ZDEC and sulfur too early in the mixing cycle can lead to premature reactions.[4] | 1. Reduce Mixer Temperature: Ensure the cooling system of the internal mixer or two-roll mill is functioning optimally.[2] 2. Optimize Mixing Cycle: Shorten the mixing time or use a two-stage mixing process, adding ZDEC and other curatives in the final stage.[1] 3. Adjust ZDEC Dosage: Re-evaluate and potentially lower the ZDEC concentration.[2] 4. Modify Addition Sequence: Add ZDEC and sulfur towards the end of the mixing cycle. |
| Cure Time (t90) is Too Fast | 1. High ZDEC Concentration: As an ultra-accelerator, even small amounts of ZDEC can significantly reduce cure time. 2. High Curing Temperature: The vulcanization temperature is set too high. | 1. Reduce ZDEC Level: A lower concentration of ZDEC will result in a slower cure rate and a longer t90.[2] 2. Adjust Sulfur-to-Accelerator Ratio: Modifying this ratio can help control the cure rate.[2] 3. Verify Curing Temperature: Ensure the rheometer or press is calibrated to the correct temperature. |
| Inconsistent Curing Results Between Batches | 1. Poor Dispersion of ZDEC: Localized high concentrations of the accelerator can lead to inconsistent curing. 2. Variation in Raw Materials: Inconsistencies in the base polymer or other ingredients. 3. Inconsistent Mixing Procedures: Variations in mixing time, temperature, or sequence between batches. | 1. Improve Dispersion: Ensure ZDEC is added at a point in the mixing cycle that allows for uniform distribution. The use of a masterbatch can also improve dispersion. 2. Quality Control of Raw Materials: Implement testing for incoming raw materials to ensure consistency. 3. Standardize Mixing Protocol: Adhere to a strict, documented mixing procedure for all batches. |
Data Presentation
The following table illustrates the typical quantitative effect of varying the concentration of a dithiocarbamate (B8719985) accelerator, such as ZDEC, on the rheological properties of a Natural Rubber (NR) compound. The data is representative and will vary based on the specific formulation and testing conditions.
Table 1: Effect of Dithiocarbamate Accelerator Concentration on Rheological Properties of a Natural Rubber Compound
| Property | Unit | No Accelerator | 0.5 phr ZDEC | 1.0 phr ZDEC | 1.5 phr ZDEC |
| Scorch Time (ts2) | min | > 30 | 8.5 | 4.2 | 2.1 |
| Optimum Cure Time (t90) | min | > 30 | 12.0 | 7.5 | 4.8 |
| Minimum Torque (ML) | dNm | 1.5 | 1.6 | 1.6 | 1.7 |
| Maximum Torque (MH) | dNm | 5.0 | 15.5 | 16.8 | 17.5 |
| Cure Rate Index (CRI) | min⁻¹ | N/A | 28.6 | 30.3 | 37.0 |
| Test Conditions: Moving Die Rheometer (MDR) at 160°C. Data is illustrative. |
Experimental Protocols
Methodology for Evaluating the Impact of ZDEC on Rheological Properties using a Moving Die Rheometer (MDR)
This protocol outlines the standard procedure for preparing a rubber compound and measuring its cure characteristics.
1. Compounding Procedure (Two-Roll Mill):
-
Masterbatch Preparation:
-
Set the temperature of the two-roll mill to approximately 50-70°C.
-
Masticate the base rubber (e.g., Natural Rubber) on the mill until a smooth, continuous sheet is formed.
-
Sequentially add the other compounding ingredients in the following order, ensuring each is well dispersed before adding the next:
-
Activators (e.g., Zinc Oxide, Stearic Acid)
-
Fillers (e.g., Carbon Black)
-
Antioxidants and other processing aids
-
-
Perform several end-rolls of the rubber sheet to ensure homogeneity of the masterbatch.
-
-
Final Batch Mixing:
-
Add the masterbatch back to the cool two-roll mill.
-
Add the vulcanizing agent (sulfur) and the ZDEC accelerator. It is critical to keep the mill temperature low during this stage to prevent scorch.
-
Mix until the curatives are uniformly dispersed.
-
Sheet out the final compound to the desired thickness and allow it to mature for at least 24 hours at room temperature before testing.
-
2. Rheological Testing (MDR):
-
Instrument Setup:
-
Set the Moving Die Rheometer (MDR) to the specified test temperature (e.g., 160°C).
-
Set the oscillation frequency (typically 1.67 Hz) and strain (e.g., ±0.5°).
-
Allow the instrument's die cavity to stabilize at the set temperature.
-
-
Sample Preparation and Loading:
-
Cut a sample of the uncured, matured rubber compound of a specific volume to ensure it completely fills the die cavity.
-
Place the sample in the pre-heated die cavity and close the chamber.
-
-
Data Acquisition:
-
Start the test. The rheometer will record the torque response as a function of time.
-
The test continues until a plateau in the torque is observed (indicating full cure) or for a predetermined duration.
-
From the resulting cure curve, determine the following parameters: Minimum Torque (ML), Maximum Torque (MH), Scorch Time (ts2), and Optimum Cure Time (t90).
-
Visualizations
Caption: Mechanism of ZDEC in Sulfur Vulcanization.
Caption: Troubleshooting Logic for Premature Vulcanization.
Caption: Experimental Workflow for Evaluating ZDEC.
References
Technical Support Center: Reducing Nitrosamine Formation from Dithiocarbamate Accelerators
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to minimize or eliminate nitrosamine (B1359907) formation from dithiocarbamate (B8719985) accelerators in their experiments and products.
Frequently Asked Questions (FAQs)
Q1: What are dithiocarbamate accelerators and why are they a concern?
Dithiocarbamates are a class of organosulfur compounds widely used as ultra-fast accelerators in the vulcanization of rubber.[1][2] They are highly effective at low temperatures, enabling rapid cross-linking of polymer chains, which improves the elasticity and durability of the final product.[1][2]
The primary concern with many dithiocarbamate accelerators is their potential to form N-nitrosamines, a class of compounds classified as probable human carcinogens.[3][4] This formation can occur during the manufacturing process (vulcanization) or later in the lifecycle of the product.[5][6] Regulatory bodies in several countries have set strict limits on the presence of specific nitrosamines in consumer products, particularly those with direct human contact like baby soothers and teats.[7][8][9]
Q2: How do dithiocarbamate accelerators lead to the formation of N-nitrosamines?
N-nitrosamines are formed through the reaction of a secondary amine with a nitrosating agent (such as oxides of nitrogen, NOx).[5][10][11] Dithiocarbamate accelerators, along with other nitrogen-containing accelerators like thiurams and certain sulfenamides, can break down during the high-temperature vulcanization process, releasing secondary amines as by-products.[10][12] These liberated secondary amines can then react with nitrosating agents present in the environment, on the surface of fillers like carbon black, or from other chemicals in the rubber formulation.[5][9]
Q3: What are the key factors that influence the rate of nitrosamine formation?
Several factors are required for N-nitrosamine formation and can influence the rate and quantity of their generation:[13][14]
-
Presence of a Nitrosatable Amine: The structure of the secondary amine released from the accelerator is critical. Amines with certain structural features are more susceptible to nitrosation.
-
Presence of a Nitrosating Agent: Oxides of nitrogen (NOx) are common nitrosating agents and can be present in the air or adsorbed onto fillers.[9]
-
Temperature: Higher temperatures, such as those used in vulcanization, accelerate the breakdown of accelerators and the subsequent nitrosation reaction.[11]
-
pH: The reaction is often accelerated in an acidic environment.[11]
-
Presence of Water: Water can facilitate the reaction by solubilizing the amine and the nitrosating agent, promoting their interaction.[14]
-
Steric Hindrance: Amines with bulky substituents near the nitrogen atom (steric hindrance) are less likely to form nitrosamines.[12][15]
Q4: Which common dithiocarbamate accelerators are known to form regulated nitrosamines?
Many widely used dithiocarbamate accelerators can generate regulated nitrosamines. These include, but are not limited to:
-
Zinc dimethyldithiocarbamate (B2753861) (ZDMC or MZ)
-
Zinc diethyldithiocarbamate (B1195824) (ZDEC or EZ)
-
Zinc dibutyldithiocarbamate (ZDBC or BZ)
-
Copper dimethyldithiocarbamate (CuDD)
-
Bismuth dimethyldithiocarbamate (BiDD)
-
Tellurium diethyldithiocarbamate (TDEC)
These accelerators can release secondary amines like dimethylamine, diethylamine, and dibutylamine, which are precursors to potent carcinogenic nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[10][16]
Troubleshooting Guides
Issue 1: High levels of N-nitrosamines are detected in my product. What are the immediate troubleshooting steps?
If you detect unacceptable levels of nitrosamines, a systematic approach is needed to identify and eliminate the source.
Caption: Decision tree for selecting a nitrosamine-safe accelerator.
Key Experimental Protocols
Protocol 1: Determination of N-Nitrosamines in Rubber Articles by GC-MS/MS
This protocol is a generalized procedure based on established methods for analyzing volatile N-nitrosamines. [17] 1. Objective: To quantify the concentration of common N-nitrosamines (e.g., NDMA, NDEA, NDBA, NPIP, NPYR, NMOR) in a vulcanized rubber sample.
2. Materials & Equipment:
-
Gas Chromatograph with Triple Quadrupole Mass Spectrometer (GC-MS/MS)
-
GC Column: Agilent J&W DB-624 or equivalent
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Analytical balance
-
Solvents: Dichloromethane (DCM), n-hexane (reagent grade)
-
Certified N-nitrosamine standards and internal standard (e.g., NDPA)
3. Sample Preparation & Extraction:
-
Cut the rubber article into small pieces (< 2 mm x 2 mm).
-
Accurately weigh approximately 10 g of the cut sample into a Soxhlet thimble.
-
Add a known amount of internal standard solution directly to the sample.
-
Extract the sample with DCM for 6-8 hours in the Soxhlet apparatus at 55°C.
-
Concentrate the resulting extract using a rotary evaporator.
-
Perform solvent exchange to n-hexane and adjust the final volume to 2 mL for analysis.
4. GC-MS/MS Analysis:
-
Injection: Inject 1 µL of the final extract into the GC-MS/MS system.
-
GC Conditions (Typical):
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Start at 40°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
-
MS/MS Conditions:
-
Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Develop and optimize specific parent-daughter ion transitions for each target nitrosamine.
-
5. Calibration and Quantification:
-
Prepare a series of calibration standards (e.g., 25, 50, 100, 200, 500 µg/L) containing all target nitrosamines and a constant concentration of the internal standard.
-
Generate a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Quantify the nitrosamine concentration in the sample extract using the generated calibration curves.
Nitrosamine Formation & Mitigation Pathway
Caption: The pathway of nitrosamine formation and key mitigation strategies.
References
- 1. SYNTHETIC RUBBER, SUPPLIES ANTISCORCHING AGENT,RUBBER ANTIOXIDANT,RUBBER VULCANZING AGENTS,PVC.Dithiocarbamate Rubber Accelerators [richon-chem.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. explore.azelis.com [explore.azelis.com]
- 4. explore.azelis.com [explore.azelis.com]
- 5. researchgate.net [researchgate.net]
- 6. prismarubberadditives.com [prismarubberadditives.com]
- 7. agilent.com [agilent.com]
- 8. Analysis of N-Nitrosamine Migration from Rubber Teats and Soothers [scirp.org]
- 9. GB2310858A - Inhibiting nitrosamine formation in rubber - Google Patents [patents.google.com]
- 10. akrochem.com [akrochem.com]
- 11. Technical Information on Nitrosamines from Elastomeric Components [westpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. pmda.go.jp [pmda.go.jp]
- 15. Oxidation of dithiocarbamates to yield N-nitrosamines by water disinfection oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. One moment, please... [ijsrd.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Zinc Dibenzyldithiocarbamate (ZBDC) Disposal and Waste Management
This guide provides essential information for researchers, scientists, and drug development professionals on the safe disposal and waste management of Zinc Dibenzyldithiocarbamate (B1202937) (ZBDC).
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with Zinc Dibenzyldithiocarbamate (ZBDC) waste?
A1: The primary hazard of ZBDC waste is its environmental toxicity. It is very toxic to aquatic life and can have long-lasting harmful effects on aquatic environments.[1][2][3][4][5][6][7][8] Therefore, it is crucial to prevent its release into sewers, waterways, or the general environment.[1][2][4][7][8][9]
Q2: How should I classify ZBDC waste?
A2: Due to its high aquatic toxicity, ZBDC waste is generally considered hazardous.[3] Waste generators are responsible for correctly classifying their waste according to local, regional, and national regulations.[3] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste classification.
Q3: What personal protective equipment (PPE) is required when handling ZBDC waste?
A3: When handling ZBDC waste, a comprehensive set of PPE is necessary to prevent skin and eye contact, as well as inhalation of dust.[2] This includes neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[2] In situations with a risk of significant exposure or dust generation, a NIOSH-certified dust and mist respirator is recommended.[2][9]
Q4: Can I dispose of small quantities of ZBDC waste down the drain?
A4: No, you should never dispose of ZBDC waste down the drain.[1][3][9] It is very toxic to aquatic life, and this method of disposal can lead to significant environmental contamination.[1][3]
Q5: What is the recommended final disposal method for ZBDC waste?
A5: The most common and recommended method for the final disposal of ZBDC waste is incineration at an approved hazardous waste facility.[3] All disposal must be conducted through a licensed waste disposal company in accordance with all applicable regulations.[3]
Troubleshooting Guides
Issue: Accidental Spill of Solid ZBDC
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[2]
-
Containment: Prevent the spilled material from entering sewers or public waters.[2][4]
-
Personal Protection: Before cleaning up, ensure you are wearing the appropriate PPE, including gloves, goggles, and a respirator if dust is present.[2]
-
Clean-up: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[2][3] Avoid generating dust during this process.[2][4]
-
Decontamination: After the material has been collected, decontaminate the area.
-
Disposal: The collected waste must be disposed of as hazardous waste through a licensed vendor.[2][3]
Issue: Contaminated Labware (e.g., glassware, spatulas)
-
Initial Rinse: If possible and safe, rinse the labware with a suitable solvent in a fume hood to remove the bulk of the ZBDC residue. Collect this solvent rinse as hazardous waste.
-
Segregation: Do not mix this contaminated rinse with other waste streams unless permitted by your institution's EHS office.[3]
-
Washing: After the initial rinse, wash the labware with soap and water.
-
Empty Containers: Empty containers that held ZBDC should be treated as hazardous waste and disposed of in the same manner as the chemical itself, as they may retain product residue.[2]
Data Presentation
Table 1: Personal Protective Equipment (PPE) and Storage Recommendations
| Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves[2] | Provides a chemical-resistant barrier to prevent skin irritation or allergic reactions.[2] |
| Eye Protection | Chemical safety goggles[2] | Protects against splashes and dust, preventing serious eye irritation.[2] |
| Skin and Body Protection | Lab coat; full suit and boots for significant exposure risk[2] | Minimizes the risk of skin contact.[2] |
| Respiratory Protection | NIOSH-certified dust and mist respirator[2][9] | Prevents inhalation of ZBDC dust, which can cause respiratory irritation.[2] |
| Storage | Store in a cool, dry, well-ventilated place away from direct sunlight, heat, and incompatible materials (strong oxidizing agents and strong acids)[2][7][10] | Ensures stability and prevents hazardous reactions.[4][7] |
Experimental Protocols
Protocol: Benchtop Chemical Degradation of ZBDC Waste (Hypothetical)
Disclaimer: This is a hypothetical protocol for illustrative purposes. Always consult with your institution's EHS office before attempting any chemical treatment of hazardous waste.
Objective: To degrade ZBDC in a small-scale laboratory setting to a less hazardous form before collection by a licensed waste disposal company. This protocol is based on the general reactivity of dithiocarbamates.
Materials:
-
ZBDC waste (solid or in a non-reactive organic solvent)
-
Sodium hypochlorite (B82951) solution (bleach), 5%
-
Sodium hydroxide (B78521) solution, 1 M
-
Hydrochloric acid, 1 M
-
pH indicator strips
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Fume hood
Procedure:
-
Preparation: Perform all steps in a well-ventilated fume hood while wearing appropriate PPE (gloves, goggles, lab coat).
-
Alkaline Pre-treatment: If the ZBDC waste is in an organic solvent, evaporate the solvent under reduced pressure in the fume hood. To the solid residue, add a small amount of water to create a slurry. Make the slurry basic (pH > 10) by slowly adding 1 M sodium hydroxide solution while stirring.
-
Oxidative Degradation: While stirring the basic slurry, slowly add 5% sodium hypochlorite solution. The dithiocarbamate (B8719985) moiety should be susceptible to oxidative cleavage. Monitor the reaction for any gas evolution or temperature changes.
-
Neutralization: After the reaction appears complete (e.g., color change, cessation of gas evolution), neutralize the solution to pH 7 by slowly adding 1 M hydrochloric acid.
-
Waste Collection: The resulting aqueous solution should be collected as hazardous waste. While potentially less toxic than the original ZBDC, it will contain zinc salts and other degradation byproducts that require proper disposal.
-
Labeling: Clearly label the waste container with its contents (e.g., "Treated this compound Waste") for collection by your institution's waste management service.
Mandatory Visualization
Caption: Workflow for the disposal and waste management of ZBDC.
References
- 1. This compound (ZBEC) - Ataman Kimya [atamanchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. redox.com [redox.com]
- 5. This compound | C30H28N2S4Zn | CID 84610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.dk [fishersci.dk]
- 7. fishersci.com [fishersci.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. gelest.com [gelest.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Zinc Dibenzyldithiocarbamate (ZDEC) Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing common issues encountered during the crystallization of Zinc dibenzyldithiocarbamate (B1202937) (ZDEC).
Frequently Asked Questions (FAQs)
Q1: What is Zinc dibenzyldithiocarbamate (ZDEC) and what are its key properties relevant to crystallization?
A1: this compound (ZDEC), also known as ZBEC, is an organozinc compound primarily used as a vulcanization accelerator in the rubber industry.[1] It typically appears as a white to off-white crystalline powder.[1][2] Understanding its solubility is critical for developing effective crystallization protocols. ZDEC is insoluble in water but is soluble in various organic solvents, which are essential for creating solutions for crystallization.[1][3]
Q2: Why is controlling the crystallization of ZDEC important?
A2: Controlling crystallization is a crucial purification technique used to obtain ZDEC with high purity and the desired physical properties. The quality of a crystalline product is defined by attributes such as chemical purity, polymorphic form, particle size, and crystal morphology.[4] For instance, inconsistent crystal size can affect dissolution rates and downstream processing, while impurities can impact the material's performance and safety.[5][6]
Q3: What is polymorphism and can it affect ZDEC crystallization?
A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[7] These different forms, or polymorphs, can have distinct physical and chemical properties, including solubility, melting point, and stability. The presence of impurities has been reported to induce polymorphic transformations during crystallization.[4] While specific polymorphic studies on ZDEC are not widely detailed in the provided results, it is a common phenomenon for organic compounds and should be a consideration during development, as different conditions (e.g., solvent, temperature) could yield different crystal forms.[7][8]
Q4: Which analytical techniques are suitable for characterizing ZDEC crystals?
A4: Several analytical techniques can be used to characterize ZDEC crystals. High-Performance Liquid Chromatography (HPLC) is often used to determine purity and concentration in solutions.[9][10] To analyze the crystal structure and identify the polymorphic form, X-ray Powder Diffraction (XRD) and Single Crystal X-ray Diffraction are the primary methods.[11] Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the material and its specific molecular structure.[11]
Troubleshooting Guide for ZDEC Crystallization
This guide addresses specific problems that may be encountered during ZDEC crystallization experiments.
Issue 1: No crystals are forming in the ZDEC solution.
-
Possible Cause 1: Insufficient Supersaturation. The solution may not be concentrated enough for nucleation to occur.
-
Solution: If the solution is clear, try to induce crystallization by adding a seed crystal of ZDEC or by gently scratching the inner surface of the flask with a glass rod at the solution's surface.[12][13] If these methods fail, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then allow it to cool slowly again.[12]
-
-
Possible Cause 2: Cooling Too Rapidly. Rapid cooling can sometimes lead to the formation of a glass or an amorphous solid rather than an ordered crystal lattice.[13]
-
Solution: Reheat the solution until the ZDEC redissolves completely. Allow the flask to cool to room temperature slowly on a benchtop, insulated if necessary, before transferring it to a colder environment like a refrigerator.[12]
-
Issue 2: The ZDEC "crashed out" of solution, forming a fine powder.
-
Possible Cause: Excessive Supersaturation / Rapid Cooling. The solution was likely too concentrated, or the cooling process was too fast, leading to rapid nucleation instead of controlled crystal growth.[12][13] Rapid crystallization is discouraged as it tends to trap impurities within the crystals.[12]
-
Solution: Reheat the flask to redissolve the precipitate. Add a small amount of additional solvent (1-2 mL per 100 mg of solid is a good starting point) to slightly decrease the saturation level.[12] Then, implement a slower, more controlled cooling process. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[12]
-
Issue 3: An oil has formed instead of solid crystals ("oiling out").
-
Possible Cause 1: High Impurity Concentration. The presence of significant impurities can depress the melting point of the mixture, causing it to separate as a liquid oil rather than a solid crystal.[12]
-
Solution: Attempt to purify the ZDEC sample using another technique, such as column chromatography, before proceeding with crystallization.[13]
-
-
Possible Cause 2: Low Melting Point of the Solute/Solvent System. The boiling point of the solvent might be higher than the melting point of the ZDEC, or the solution's saturation temperature is above the compound's melting point.
-
Solution: Reheat the solution until the oil fully dissolves. Add a bit more solvent to reduce the saturation temperature and attempt to cool the solution again, very slowly.[12] Seeding the solution at a temperature just above where it oiled out previously may encourage crystal formation.
-
Issue 4: The final crystal yield is very low.
-
Possible Cause: Too much solvent was used. Using an excessive amount of solvent will result in a significant portion of the ZDEC remaining dissolved in the mother liquor after cooling.[12]
-
Solution: Before filtering, check for saturation by dipping a glass rod into the solution. If a large amount of solid forms on the rod as the solvent evaporates, significant compound remains in solution.[12] In this case, you can reheat the solution, boil off some of the solvent, and re-cool to recover more product.
-
Issue 5: Impurities are suspected to be co-crystallizing with the ZDEC.
-
Possible Cause 1: Surface Adsorption. Impurities may adhere to the surface of the growing crystals without being incorporated into the crystal lattice.[4]
-
Solution: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor and surface impurities.[4]
-
-
Possible Cause 2: Lattice Incorporation. Structurally similar impurities can sometimes be incorporated directly into the crystal lattice, forming a solid solution.[4][5]
-
Solution: This is more difficult to resolve. A change in solvent system may alter the solubility of the impurity relative to the ZDEC, improving its rejection. In some cases, a process of reslurrying the product in a suitable solvent can improve purity.[5] Ultimately, pre-purification of the starting material is the most effective strategy.[13]
-
Data Presentation
Table 1: Solubility Profile of this compound (ZDEC)
Precise quantitative solubility data for ZDEC is limited in publicly available literature.[14] The following table summarizes the available qualitative and semi-quantitative information.
| Solvent | Temperature | Solubility | Reference(s) |
| Water | 20°C | 2.3 µg/L (Insoluble) | [1][3] |
| Benzene | Ambient | Soluble, Moderately Soluble | [1][14][15] |
| Chloroform | Ambient | Soluble | [1][14][15] |
| Ethanol (B145695) | Ambient | Soluble | [14][15] |
| Acetone | Ambient | Insoluble | [1][3] |
| Carbon Disulfide (CS₂) | Ambient | Soluble | [15] |
| Ethylene Dichloride | Ambient | Moderately Soluble | [1][3] |
| Diethyl Ether | Ambient | Soluble | [15] |
Experimental Protocols
Protocol 1: General Recrystallization of ZDEC
This protocol provides a general workflow for purifying ZDEC by recrystallization.
-
Solvent Selection: Choose a suitable solvent in which ZDEC is soluble when hot but has low solubility when cold. Based on Table 1, solvents like ethanol or a mixed solvent system could be appropriate starting points.
-
Dissolution: Place the impure ZDEC solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is achieved at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them, passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period. For maximum yield, the flask can be subsequently placed in an ice bath.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator.
Protocol 2: Determination of ZDEC Solubility via HPLC
This protocol outlines a method to quantitatively determine the solubility of ZDEC in a specific organic solvent.[14]
-
Preparation of Saturated Solution:
-
Add an excess amount of ZDEC to a known volume of the desired organic solvent in a sealed flask.
-
Place the flask in an orbital shaker with controlled temperature (e.g., 25°C ± 0.5°C).
-
Shake the mixture at a constant speed (e.g., 150 rpm) for 24-48 hours to ensure equilibrium is reached.[14]
-
-
Sample Collection:
-
Stop the shaker and allow the excess solid to settle for at least 2 hours in the temperature-controlled environment.
-
Carefully draw the supernatant (the clear liquid layer) using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.[14]
-
-
HPLC Analysis:
-
Calibration: Prepare a series of standard ZDEC solutions of known concentrations in the same solvent. Inject these standards into the HPLC system and record the peak area at the maximum absorbance wavelength for ZDEC (e.g., ~260-280 nm).[14] Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.[14]
-
-
Calculation:
-
Determine the concentration of ZDEC in the diluted sample using the calibration curve.
-
Calculate the solubility in the original saturated solution by multiplying the result by the dilution factor. Express the final solubility in units such as g/100 mL or mol/L.[14]
-
Visualizations
Caption: Troubleshooting logic for ZDEC crystallization issues.
Caption: Workflow for determining ZDEC solubility via HPLC.
References
- 1. This compound (ZBEC) - Ataman Kimya [atamanchemicals.com]
- 2. CAS 14726-36-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 14726-36-4 [chemicalbook.com]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 7. Crystal polymorphism in chemical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. acadpubl.eu [acadpubl.eu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. atamankimya.com [atamankimya.com]
Technical Support Center: Improving Dispersion of Zinc Dibenzyldithiocarbamate (ZDBC) in Polymer Matrix
This guide provides researchers, scientists, and polymer processing professionals with practical solutions and in-depth information for troubleshooting common dispersion issues encountered when incorporating Zinc dibenzyldithiocarbamate (B1202937) (ZDBC) into polymer matrices.
Frequently Asked Questions (FAQs)
Q1: What is Zinc dibenzyldithiocarbamate (ZDBC) and why is its dispersion important?
A1: this compound (ZDBC) is an organic compound used as an ultra-fast accelerator for the sulfur vulcanization of natural and synthetic rubbers like SBR, NBR, and EPDM.[1][2] Proper dispersion is critical because it ensures a uniform vulcanization process, leading to consistent and enhanced mechanical properties such as tensile strength, elasticity, and durability in the final product.[2] A homogenous distribution of ZDBC prevents localized areas of under-curing or over-curing, which can compromise the material's performance and structural integrity.[1]
Q2: What are the common signs of poor ZDBC dispersion?
A2: Poor dispersion can manifest as visible agglomerates or specks in the polymer matrix. It often leads to inconsistent product performance, including variable cure times, reduced mechanical strength, and poor aging resistance.[2] Surface defects on the final product, such as blooming (the migration of additives to the surface), can also be an indicator of inadequate dispersion.[1]
Q3: What key factors influence the dispersion of ZDBC in a polymer matrix?
A3: Several factors influence dispersion quality. These include the mixing equipment and parameters (time, temperature, shear rate), the order of ingredient addition, the particle size of the ZDBC, and the surface energy compatibility between the ZDBC particles and the polymer matrix.
Q4: How does a masterbatch or a pre-dispersed form of ZDBC improve dispersion?
A4: A masterbatch is a concentrated mixture of an additive, like ZDBC, already dispersed in a carrier polymer. Using a ZDBC masterbatch or a pre-dispersed form significantly improves dispersion by ensuring a more uniform distribution of the accelerator throughout the polymer matrix.[3][4] This method avoids issues associated with handling fine powders, reduces dust, and can lead to higher productivity and better consistency in the final product.
Q5: What methods can be used to evaluate the quality of ZDBC dispersion?
A5: Dispersion quality can be assessed using several techniques. Optical microscopy of a freshly cut sample surface is a direct method to visually inspect for agglomerates.[5] For more quantitative analysis, methods like Transmission Electron Microscopy (TEM), Small Angle X-ray Scattering (SAXS), and laser diffraction can be employed to characterize the size and distribution of filler particles within the matrix.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Visible Agglomerates or Specks in Final Product | 1. Insufficient Shear/Mixing: The mixing energy is too low to break down ZDBC agglomerates. 2. Improper Mixing Sequence: ZDBC was added at a point in the cycle that did not allow for adequate distribution. 3. High Surface Energy Mismatch: Poor compatibility between the ZDBC particles and the nonpolar polymer matrix. | 1. Optimize Mixing Parameters: Increase mixing time, rotor speed, or adjust the temperature to reduce matrix viscosity and enhance shear forces. 2. Refine Addition Order: Add ZDBC with other activators like zinc oxide and stearic acid after the polymer has been masticated but before the addition of sulfur.[2] 3. Use a Dispersing Aid: Incorporate a suitable dispersing agent to improve the interfacial adhesion between ZDBC and the polymer. 4. Utilize a Masterbatch: Switch to a pre-dispersed ZDBC masterbatch to ensure uniform distribution.[3][4] |
| Inconsistent Mechanical Properties or Cure Times | 1. Non-Uniform Distribution: Pockets of high and low concentrations of ZDBC exist throughout the polymer. 2. Inconsistent Chemical Purity: Variations in the purity of the ZDBC powder can affect its activity. | 1. Enhance Mixing Protocol: Review and standardize the mixing procedure to ensure consistency. 2. Adopt Masterbatch: A masterbatch provides a more reliable and consistent method of introducing ZDBC.[4] 3. Verify Supplier Quality: Ensure the ZDBC is sourced from a reputable supplier with consistent quality control. |
| Premature Vulcanization (Scorching) During Mixing | 1. Excessive Heat Buildup: The temperature during the mixing process is too high, prematurely activating the vulcanization process. 2. Incorrect Addition Sequence: ZDBC and sulfur were added too early in the mixing cycle when temperatures were high. | 1. Control Mixing Temperature: Monitor and control the temperature of the mixer. 2. Correct the Mixing Sequence: ZDBC and sulfur should be added at the end of the mixing cycle when the compound has had a chance to cool slightly.[2] |
| Handling Issues with ZDBC Powder (Dust, Poor Flow) | 1. Inherent Physical Form: Fine powders can be difficult to handle, leading to inaccuracies in weighing and potential health hazards from dust. | 1. Switch to a Pre-Dispersed Form: Use a ZDBC masterbatch, which is typically in a pellet or granular form, to eliminate dust and improve handling and measurement accuracy.[3] |
Data Presentation
Table 1: Comparison of ZDBC Incorporation Methods
| Method | Description | Advantages | Disadvantages |
| Direct Powder Addition | ZDBC powder is added directly into the mixer with other compounding ingredients. | Simple process, no additional carrier material. | Prone to agglomeration, potential for dust exposure, can lead to inconsistent dispersion. |
| Use of Dispersing Aids | A surfactant or wetting agent is added to the compound to improve compatibility between ZDBC and the polymer. | Can significantly improve dispersion of powder, reduces surface tension. | Requires additional material, formulation optimization is necessary to find the right agent and dosage. |
| Pre-Dispersed Masterbatch | ZDBC is supplied pre-dispersed in a polymer carrier (e.g., EPDM/EVM). | Excellent dispersion, dust-free handling, improved consistency and productivity, tack-free at room temperature. | Higher initial cost compared to raw powder, carrier must be compatible with the main polymer matrix. |
Table 2: Typical Dosage of ZDBC in Common Elastomers
| Polymer Type | Role | Recommended Dosage (phr*) |
| Natural Rubber (NR) | Primary Accelerator | 1.0 - 1.5[3] |
| Styrene-Butadiene Rubber (SBR) | Primary Accelerator | 1.0 - 1.5 |
| Nitrile Butadiene Rubber (NBR) | Primary Accelerator | 1.0 - 1.5 |
| EPDM Rubber | Primary Accelerator | 1.5 - 2.5 |
*phr: parts per hundred rubber
Experimental Protocols
Protocol 1: Preparation of a Rubber Compound using a Two-Roll Mill
This protocol outlines a general procedure for incorporating ZDBC into a rubber compound.
Equipment and Materials:
-
Two-roll mill with temperature control
-
Raw polymer (e.g., NR, SBR)
-
Zinc Oxide (Activator)
-
Stearic Acid (Activator)
-
ZDBC (Accelerator)
-
Sulfur (Curing Agent)
-
Other fillers and additives as required
-
Weighing balance, spatulas
Procedure:
-
Mastication: Soften the raw polymer by passing it through the nip of the two-roll mill repeatedly. Adjust the mill gap and temperature as required for the specific polymer.
-
Incorporation of Activators: Once the polymer forms a smooth, continuous band on the mill, add the pre-weighed zinc oxide and stearic acid. Continue milling until a homogenous dispersion is achieved.[2]
-
Addition of Other Additives: Incorporate any other fillers (e.g., carbon black, silica), antioxidants, or processing aids at this stage. Ensure each component is fully dispersed before adding the next.
-
Incorporation of Accelerator and Sulfur: Reduce the mill temperature if necessary to prevent scorching. Add the ZDBC and, finally, the sulfur. This step should be performed at the end of the mixing cycle with minimal heat buildup.[2]
-
Homogenization: Continue to cut and blend the compound on the mill for a specified time to ensure all ingredients are uniformly distributed.
-
Sheeting Off: Once mixing is complete, cut the compound from the mill in a sheet of uniform thickness and allow it to cool.
Protocol 2: Evaluation of Macro-Dispersion by Optical Microscopy
This method provides a qualitative assessment of filler dispersion.[5]
Equipment and Materials:
-
Rubber compound sample (cured or uncured)
-
Sharp cutting tool (e.g., razor blade)
-
Optical microscope with reflection mode and variable exposure
-
Image analysis software (optional)
Procedure:
-
Sample Preparation: Create a fresh, clean-cut surface on the rubber sample. For uncured samples, this can be done by slicing a piece of the compound. Cured samples may need to be cryo-fractured or carefully cut.
-
Microscopic Observation: Place the sample on the microscope stage. Using the reflection mode, focus on the freshly cut surface.
-
Image Capture: Capture images at various magnifications (e.g., 40x, 100x). The presence of bright spots or visible particles against the dark polymer background indicates agglomerates.
-
Analysis: Qualitatively assess the number and size of visible agglomerates. Image analysis software can be used to quantify the area percentage of agglomerates to provide a more objective dispersion rating.[8]
Mandatory Visualizations
Diagrams (DOT Language)
References
- 1. ZDBC Rubber Accelerator: Properties, Applications, and Benefits [chembroad.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. 50% ZDBC Dispersion | Aquaspersions [apac.aquaspersions.com]
- 4. specialchem.com [specialchem.com]
- 5. store.astm.org [store.astm.org]
- 6. Modelling Filler Dispersion in Elastomers: Relating Filler Morphology to Interface Free Energies via SAXS and TEM Simulation Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synergistic Effects of ZDBC with Other Rubber Additives
This technical support center is designed to assist researchers, scientists, and rubber compounding professionals in troubleshooting and understanding the synergistic effects of Zinc Dibutyldithiocarbamate (ZDBC) with other rubber additives.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving ZDBC and its synergistic combinations.
Question: My rubber compound is scorching (curing prematurely) in the mixer or during processing, especially after combining ZDBC with a fast co-accelerator. How can I resolve this?
Answer:
Premature vulcanization, or scorch, is a frequent challenge when using ultra-fast accelerators like ZDBC, and this can be exacerbated by synergistic interactions. Here are several steps to troubleshoot this issue:
-
Reduce Mixer Temperature: High temperatures can initiate vulcanization prematurely. Ensure the mixing equipment's cooling system is functioning correctly and consider lowering the processing temperature.
-
Optimize Mixing Cycle: Adding ZDBC and other vulcanizing agents (like sulfur) late in the mixing cycle can reduce the material's heat history and prevent early curing.
-
Adjust Accelerator Dosage: An excessive amount of accelerator is a primary cause of scorch. Re-evaluate the concentration of ZDBC and its synergistic partner in your formulation. A reduction may be necessary to increase the scorch safety period.
-
Incorporate a Retarder: Consider adding a scorch retarder, such as N-Cyclohexyl(thio)phthalimide (CTP), to your compound. Retarders delay the onset of vulcanization, often without significantly affecting the final cure rate.[1]
-
Ensure Uniform Dispersion: Check for localized concentrations of accelerators. Poor dispersion can lead to "hot spots" where premature curing begins.
Below is a logical diagram to guide the troubleshooting process for scorch-related issues.
Question: The cure time (t90) of my compound is too slow, even when using ZDBC in combination with another accelerator. What should I do?
Answer:
A slow cure rate can be due to several factors. Here's how to address them:
-
Increase Accelerator Concentration: The level of ZDBC or the co-accelerator may be too low to achieve the desired cure rate. Incrementally increase the concentration and measure the effect on the optimum cure time (t90).
-
Increase Curing Temperature: The vulcanization temperature may not be high enough to efficiently activate the curing system. Increasing the temperature will generally lead to a faster cure rate.
-
Check for Inhibiting Ingredients: Certain additives, particularly acidic ones, can retard the vulcanization process. Review your compound formulation for any components that might be interfering with the accelerators.
-
Verify Activator Levels: Ensure that activators like zinc oxide and stearic acid are present in sufficient quantities, as they are often required for dithiocarbamate (B8719985) accelerators to function effectively.[1][2]
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary synergistic effect of combining ZDBC with sulfenamide (B3320178) accelerators like CBS?
When used as a secondary accelerator with sulfenamides like N-cyclohexyl-2-benzothiazole sulfenamide (CBS), ZDBC significantly boosts the cure rate and increases the crosslink density of the vulcanizate.[3][4] This synergistic combination allows for a balance of good processing safety (from the delayed-action sulfenamide) and a rapid cure (from the ultra-fast ZDBC).[3] This can lead to reduced optimal vulcanization times and improved final properties like tensile strength.[5]
Data Presentation: Synergistic Effect of a Dibenzyldithiocarbamate (B1202937) (Act8) with CBS in SBR
The following table summarizes the effect of adding a dibenzyldithiocarbamate derivative (Act8) to a curing system containing CBS in a Styrene-Butadiene Rubber (SBR) compound.
| Sample ID | Curing System (phr) | Scorch Time ts2 (min) | Optimum Cure Time t90 (min) | Cure Rate Index (CRI) (min-1) |
| SBR_1 | CBS (1.2) | 5.1 | 18.5 | 7.5 |
| SBR_2 | CBS (1.2), Act8 (0.5) | 4.9 | 15.6 | 9.3 |
| SBR_3 | CBS (1.2), Act8 (1.0) | 4.5 | 13.9 | 10.6 |
| SBR_4 | CBS (1.2), Act8 (1.5) | 4.1 | 12.1 | 12.5 |
Data adapted from Maciejewska, M., & Sowińska-Baranowska, A. (2022). The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer. Materials, 15(4), 1450.[5][6]
As shown, increasing the concentration of the dithiocarbamate derivative progressively reduces the scorch time and optimum cure time, while increasing the cure rate index, demonstrating a clear synergistic effect.
FAQ 2: How does the combination of ZDBC with thiazole (B1198619) accelerators like MBTS affect the vulcanization of natural rubber?
The combination of dithiocarbamates (like ZDBC) and thiazoles (like MBTS) is known to exhibit synergistic activity.[7][8] This combination can lead to a faster cure rate and higher crosslink density compared to using either accelerator alone.[9] The interaction between the two accelerators can produce intermediate species that are more effective at sulfur cross-linking.
Data Presentation: Synergistic Effects in MBTS/DPG/ZMBT Accelerator Systems in Natural Rubber
While not ZDBC specifically, the following data on related accelerators in Natural Rubber (NR) illustrates the synergistic principles. The study compares a primary thiazole accelerator (MBTS) with secondary accelerators.
| Accelerator System | Scorch Time ts2 (min) | Optimum Cure Time t90 (min) | Cure Rate Index (CRI) (min-1) | Tensile Strength (MPa) |
| MBTS/DPG | 2.08 | 4.21 | 47.17 | 20.3 |
| MBTS/ZMBT | 3.53 | 9.01 | 18.21 | 18.9 |
| MBTS/ZMBT/DPG | 2.51 | 5.34 | 35.46 | 19.5 |
Data adapted from Ahsan, Q., & Mohamad, N. (2015). Effects of accelerators on the cure characteristics and mechanical properties of natural rubber compounds. International Journal of Automotive and Mechanical Engineering, 12, 2954-2966.[10][11]
The data shows that the combination of accelerators significantly alters the cure characteristics and mechanical properties. The MBTS/DPG system shows the fastest cure, indicating a strong synergistic effect.
FAQ 3: What is the standard experimental protocol for evaluating the synergistic effects of ZDBC with another accelerator?
The following is a generalized protocol based on standard industry practices for evaluating the cure characteristics of rubber compounds.
Experimental Protocol: Evaluation of Accelerator Synergy
-
Materials:
-
Base Elastomer (e.g., Natural Rubber SMR-20, SBR-1500)
-
Activators: Zinc Oxide (5 phr), Stearic Acid (2 phr)
-
Vulcanizing Agent: Sulfur (e.g., 2.5 phr)
-
Primary Accelerator (e.g., CBS, MBTS at various phr)
-
Secondary Accelerator: ZDBC (at various phr)
-
Filler (e.g., Carbon Black N330, Silica) (if required)
-
Processing Oil (if required)
-
-
Compounding Procedure (Two-Roll Mill):
-
Set the two-roll mill to a suitable temperature (e.g., 50-70°C) and a friction ratio of 1:1.25.
-
Masticate the base elastomer until a continuous band is formed.
-
Add activators (Zinc Oxide, Stearic Acid) and mix until fully dispersed.
-
Add fillers and processing oil (if any) in stages, ensuring complete incorporation after each addition.
-
Add the primary and secondary accelerators (ZDBC and co-accelerator).
-
Finally, add the sulfur and mix for a short, controlled time to ensure dispersion without initiating scorch.
-
Sheet out the compound and condition it at room temperature for 24 hours before testing.
-
-
Rheological Measurement (Moving Die Rheometer - MDR):
-
The test is typically performed according to ASTM D5289.
-
Set the MDR to the desired vulcanization temperature (e.g., 160°C).
-
Place a sample of the uncured rubber compound into the die cavity.
-
Start the test and record the torque as a function of time until a plateau is reached.
-
From the resulting rheometer curve (rheograph), determine the following parameters:
-
Minimum Torque (ML): An indicator of the compound's viscosity.
-
Maximum Torque (MH): Related to the shear modulus and crosslink density of the fully cured compound.
-
Scorch Time (ts2): The time for the torque to increase by 2 units above ML. This represents the processing safety window.
-
Optimum Cure Time (t90): The time to reach 90% of the maximum torque development (MH - ML).
-
-
-
Physical Property Testing:
-
Vulcanize sheets of the compound in a compression molding press at the specified temperature for the determined t90.
-
Die-cut test specimens from the cured sheets.
-
Conduct mechanical property tests (e.g., Tensile Strength and Elongation at Break according to ASTM D412, Hardness according to ASTM D2240).
-
FAQ 4: How do synergistic accelerator systems work?
Synergism in accelerator systems occurs when the combined effect of two or more accelerators is greater than the sum of their individual effects. The mechanism often involves the formation of a more active vulcanizing agent.
In a ZDBC-sulfenamide system, the sulfenamide may decompose to form an intermediate that reacts with the ZDBC. This interaction can generate a highly reactive complex that is more efficient at activating sulfur and forming the polysulfidic crosslinks between rubber polymer chains.[7][8] This leads to an overall acceleration of the vulcanization process.
References
- 1. lusida.com [lusida.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. researchgate.net [researchgate.net]
- 6. The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rct [rct.kglmeridian.com]
- 9. pukhrajzincolet.com [pukhrajzincolet.com]
- 10. researchgate.net [researchgate.net]
- 11. ijame.umpsa.edu.my [ijame.umpsa.edu.my]
Validation & Comparative
A Comparative Guide to Dithiocarbamate Accelerators: Zinc Dibenzyldithiocarbamate (ZBEC) vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and material science, the selection of an appropriate accelerator is paramount for achieving desired vulcanization kinetics and final properties in rubber compounds. Among the various classes of accelerators, dithiocarbamates are renowned for their rapid cure rates. This guide provides an objective comparison of Zinc Dibenzyldithiocarbamate (B1202937) (ZBEC) with other commonly used dithiocarbamate (B8719985) accelerators, namely Zinc Dibutyldithiocarbamate (ZDBC), Zinc Diethyldithiocarbamate (ZDEC), and Zinc Dimethyldithiocarbamate (ZDMC). This analysis is supported by a review of available performance data and standardized experimental protocols.
Executive Summary
Zinc dibenzyldithiocarbamate (ZBEC) distinguishes itself from other zinc dithiocarbamates primarily through its enhanced processing safety and its non-nitrosamine-forming nature. While ZDMC, ZDEC, and ZDBC offer faster cure rates, ZBEC provides a significantly longer scorch time, which is a critical advantage in preventing premature vulcanization during complex processing operations. The key trade-off is a slower vulcanization speed and potentially lower modulus compared to its counterparts. The choice between these accelerators is therefore contingent on the specific requirements of the application, balancing the need for processing safety against the demand for rapid curing.
Performance Comparison: A Review of Experimental Data
Cure Characteristics in Natural Rubber (NR)
The cure characteristics of rubber compounds are critical for processability and efficiency. These are typically measured using a rheometer, which records the torque required to oscillate a rotor or die embedded in the rubber sample as it vulcanizes.
Table 1: Comparative Cure Characteristics of Dithiocarbamate Accelerators in Natural Rubber (NR) Compounds.
| Accelerator | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Cure Rate Index (CRI, min⁻¹) | Key Features |
| ZBEC | Longest | Slower | Lower | Excellent scorch safety, non-nitrosamine forming.[1] |
| ZDBC | Longer than ZDEC and ZDMC | Faster than ZDEC and ZDMC | Faster than ZDEC and ZDMC | Good balance of scorch safety and cure speed.[2] |
| ZDEC | Shorter | Faster | Higher | Very fast curing, often used in latex.[3][4] |
| ZDMC | Shortest | Fastest | Highest | Extremely fast curing, but with a higher risk of scorch. |
Disclaimer: The data in this table is a qualitative summary based on multiple sources. Specific values can vary significantly depending on the formulation and test conditions.
Mechanical Properties of Vulcanizates
The mechanical properties of the final vulcanized rubber are crucial for its end-use application. Key parameters include tensile strength, modulus (stiffness), and elongation at break.
Table 2: Comparative Mechanical Properties of Natural Rubber Vulcanizates with Dithiocarbamate Accelerators.
| Property | ZBEC | ZDBC | ZDEC | ZDMC |
| Tensile Strength | Good to High | Generally good | Generally good, can be higher in some formulations | High |
| Modulus | Generally lower | Good | Good | High |
| Elongation at Break | Good | Good | Good | Good |
Disclaimer: The mechanical properties are highly dependent on the overall compound formulation, including the type of rubber, fillers, and other additives. This table represents a qualitative summary.
Experimental Protocols
The evaluation of vulcanization accelerators involves a standardized set of procedures for compounding, curing, and testing of the rubber.
Rubber Compounding
A typical formulation for a comparative study would involve the following components:
-
Base Elastomer: Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)
-
Activators: Zinc Oxide (ZnO) and Stearic Acid
-
Filler: Carbon Black or Silica
-
Antioxidant
-
Accelerator: ZBEC, ZDBC, ZDEC, or ZDMC (at equimolar concentrations for a fair comparison)
-
Curing Agent: Sulfur
The ingredients are mixed on a two-roll mill in a standardized order and duration to ensure uniform dispersion.
Determination of Cure Characteristics (ASTM D5289)
The vulcanization characteristics of the compounded rubber are determined using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR).
-
Objective: To measure the scorch time (ts2), optimum cure time (t90), minimum torque (ML), and maximum torque (MH).
-
Procedure:
-
Set the test temperature of the rheometer to the desired vulcanization temperature (e.g., 160°C).
-
Set the oscillation frequency (e.g., 1.67 Hz) and amplitude (e.g., ±0.5°).
-
Place a sample of the unvulcanized rubber compound into the die cavity.
-
Start the test. The torque required to oscillate the die is measured as a function of time.
-
The test continues until the torque reaches a plateau, indicating the completion of vulcanization.
-
-
Data Analysis: The instrument's software plots a rheograph of torque versus time, from which the key cure parameters are determined.
Preparation of Vulcanized Test Sheets
The compounded rubber is vulcanized in a compression molding press at a specified temperature and for a time corresponding to the t90 determined from the rheometer test.[3] This produces flat sheets of vulcanized rubber of a specified thickness for subsequent mechanical testing.
Evaluation of Mechanical Properties (ASTM D412)
The mechanical properties of the vulcanized rubber sheets are tested according to standard methods.[3]
-
Objective: To measure tensile strength, modulus, and elongation at break.
-
Procedure:
-
Dumbbell-shaped specimens are cut from the vulcanized sheets.
-
The specimens are tested using a tensometer at a constant rate of extension (e.g., 500 mm/min).
-
The force required to stretch the specimen and the corresponding elongation are recorded until the specimen breaks.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Modulus: The stress at a specific elongation (e.g., 100%, 300%).
-
Elongation at Break: The maximum strain at which the material breaks.
-
Accelerated Aging Test (ASTM D573)
To evaluate the resistance of the vulcanizates to thermal degradation, accelerated aging tests are performed.
-
Objective: To determine the change in mechanical properties after exposure to elevated temperatures for a specified duration.
-
Procedure:
-
Dumbbell-shaped test specimens are placed in a hot air oven at a specified temperature (e.g., 70°C or 100°C) for a set period (e.g., 24, 48, or 72 hours).
-
After the aging period, the specimens are removed and allowed to cool to room temperature.
-
The mechanical properties (tensile strength, modulus, and elongation at break) of the aged specimens are then tested according to ASTM D412.
-
-
Data Analysis: The percentage change in each mechanical property is calculated to assess the aging resistance of the material.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for comparing dithiocarbamate accelerators and the generalized vulcanization pathway.
Conclusion
The selection of a dithiocarbamate accelerator requires a careful consideration of the trade-offs between processing safety and cure speed. This compound (ZBEC) is an excellent choice for applications where a wide processing window is essential and the formation of N-nitrosamines is a concern. For applications demanding very rapid cure rates, such as in latex dipping, Zinc Diethyldithiocarbamate (ZDEC) and Zinc Dimethyldithiocarbamate (ZDMC) are often preferred, with the caveat of a narrower processing window. Zinc Dibutyldithiocarbamate (ZDBC) often presents a compromise between these extremes. It is recommended that the final selection be based on experimental evaluation within the specific rubber compound and for the intended application to achieve the desired balance of properties.
References
A Comparative Analysis of ZDBC and ZDEC in Vulcanization: A Guide for Researchers
In the realm of rubber vulcanization, the choice of accelerator is paramount in defining the processing characteristics and the ultimate performance of the final product. Among the ultra-accelerators, Zinc Dibutyldithiocarbamate (ZDBC) and Zinc Diethyldithiocarbamate (ZDEC) are two of the most prominent options. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and mechanistic diagrams to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Executive Summary
Both ZDBC and ZDEC are fast-acting dithiocarbamate (B8719985) accelerators that significantly reduce vulcanization time.[1][2] The primary distinction lies in their cure speed and scorch safety. ZDEC is generally the faster of the two, making it ideal for applications requiring rapid curing.[2][3] Conversely, ZDBC offers a greater margin of processing safety with a longer scorch time, which is advantageous in more complex molding processes.[4] These differences are attributed to the varying lengths of the alkyl chains attached to the dithiocarbamate ligand—dibutyl for ZDBC and diethyl for ZDEC.[1]
Quantitative Performance Data
The following tables summarize the key performance differences between ZDBC and ZDEC based on typical experimental findings in rubber compounding. It is important to note that specific values can vary depending on the formulation, polymer type, and test conditions.
Table 1: Comparative Cure Characteristics of ZDBC and ZDEC in Natural Rubber (NR)
| Accelerator | Scorch Time (ts2) | Optimum Cure Time (t90) | Cure Rate Index (CRI) |
| ZDBC | Longer | Slower | Lower |
| ZDEC | Shorter | Faster | Higher |
| Note: This table represents a qualitative summary based on multiple sources.[4] |
Table 2: Comparative Physical Properties of Vulcanizates with ZDBC and ZDEC
| Property | ZDBC | ZDEC |
| Tensile Strength | Generally good | Generally good, can be higher in some formulations |
| Modulus | Good | Good |
| Elongation at Break | Good | Good |
| Aging Properties | Excellent | Good |
| Discoloration | Minimal | Slight potential |
| Skin Sensitization | Lower potential | Higher potential |
| Note: The final mechanical properties are highly dependent on the overall compound formulation.[1][2][4] |
Experimental Protocols
The evaluation of vulcanization accelerators is conducted through a standardized set of procedures for compounding, curing, and testing of the rubber.
Rubber Compounding
This process is typically carried out on a two-roll mill. The base elastomer (e.g., Natural Rubber, SBR) is first masticated, followed by the addition of compounding ingredients in a specific order:
-
Activators: Zinc oxide and stearic acid
-
Antioxidants/Antiozonants
-
Fillers: Carbon black or silica
-
Plasticizers/Processing Aids
-
Accelerator: ZDBC or ZDEC
-
Vulcanizing Agent: Sulfur
The temperature of the mill is carefully controlled to prevent premature vulcanization (scorching).[4]
Determination of Cure Characteristics
The cure characteristics of the compounded rubber are determined using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) in accordance with ASTM D2084 .[4]
-
Procedure: A sample of the uncured rubber compound is placed in the rheometer's heated die cavity at a specific vulcanization temperature. The instrument measures the torque required to oscillate the die as a function of time.
-
Key Parameters Determined from the Rheograph:
-
Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully vulcanized compound.
-
Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML, indicating the processing safety window.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque development, representing the time to achieve optimal physical properties.[5]
-
Measurement of Mechanical Properties
The mechanical properties of the vulcanized rubber are tested according to standards such as ASTM D412 for tensile properties.[4][6]
-
Procedure: Dumbbell-shaped specimens are cut from the vulcanized sheets and tested using a tensometer.
-
Key Properties Measured:
Mandatory Visualizations
The following diagrams illustrate the generalized mechanism of sulfur vulcanization accelerated by zinc dithiocarbamates and a typical experimental workflow for their comparative analysis.
Conclusion
The selection between ZDBC and ZDEC requires a careful evaluation of the specific processing requirements and desired final product properties. For applications demanding the fastest possible cure rates, such as in latex-dipped goods, ZDEC is often the preferred choice.[4] However, its lower scorch safety necessitates precise control over processing temperatures and times.[4] In contrast, ZDBC, with its slower cure rate and superior scorch safety, is more suitable for applications requiring a longer processing window, such as in the molding of complex rubber articles.[4] Furthermore, ZDBC may offer advantages in terms of better aging properties, minimal discoloration, and a lower potential for skin sensitization, making it a safer option for products with direct skin contact.[1][2] It is recommended that formulation development and optimization be guided by experimental testing to achieve the desired balance of properties for the intended application.
References
Performance Showdown: Zinc Dibenzyldithiocarbamate (ZDEC) in Natural Rubber vs. Styrene-Butadiene Rubber
In the dynamic landscape of rubber formulation, the choice of accelerator is paramount to achieving desired vulcanizate properties and processing efficiency. Zinc dibenzyldithiocarbamate (B1202937) (ZDEC), a potent ultra-accelerator, finds widespread application in the vulcanization of both natural rubber (NR) and synthetic rubbers like styrene-butadiene rubber (SBR). This guide provides a comprehensive comparison of ZDEC's performance in these two elastomers, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers and compounders in making informed decisions.
Executive Summary
Zinc dibenzyldithiocarbamate is recognized for its rapid cure rates, excellent scorch safety, and a favorable health and safety profile due to its low tendency to form harmful nitrosamines.[1][2] While it functions as a fast accelerator in both NR and SBR, its efficacy and the final properties of the vulcanizate are influenced by the inherent characteristics of the base polymer. Generally, ZDEC provides a faster cure in natural rubber compared to SBR, a trait attributed to NR's higher unsaturation and the presence of natural activators. Conversely, SBR compounds accelerated with ZDEC often exhibit superior abrasion resistance and aging properties.
Quantitative Performance Comparison
The following tables summarize the performance of ZDEC in NR and SBR based on available experimental data. It is crucial to note that the data is compiled from different studies with variations in compound formulations, which can influence the results.
Cure Characteristics
The vulcanization behavior of rubber compounds is critical for processability and final product quality. The data below, determined by rheometric analysis, highlights the differences in scorch time (ts2), the time to reach 90% cure (t90), and the cure rate index (CRI) for ZDEC in NR and SBR.
| Accelerator | Parameter | Silica-Filled NR | Carbon Black-Filled NR | Silica-Filled SBR (with CBS) |
| ZDBC (proxy for ZDEC) | Scorch Time (ts2, min) | 1.17 | 1.05 | - |
| Cure Time (t90, min) | 3.52 | 3.12 | - | |
| Dibenzyldithiocarbamate derivative | Scorch Time (t02, min) | - | - | 3.5 |
| Cure Time (t90, min) | - | - | 12.5 |
Note: The data for ZDBC in NR is presented as a proxy due to the close structural and functional similarity to ZDEC. The SBR data is from a study using a dibenzyldithiocarbamate derivative in conjunction with N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) (CBS), which influences the cure characteristics.[3][4]
Mechanical Properties
The mechanical integrity of a vulcanizate is a key indicator of its performance. The table below compares the tensile strength, elongation at break, and modulus at 300% elongation for NR and SBR compounds accelerated with dithiocarbamate (B8719985) systems.
| Property | Natural Rubber (NR) | Styrene-Butadiene Rubber (SBR) |
| Tensile Strength (MPa) | Higher | Lower |
| Elongation at Break (%) | Higher | Lower |
| Modulus at 300% (MPa) | Lower | Higher |
Note: This is a generalized comparison. Specific values can vary significantly based on the full compound formulation, including the type and loading of fillers.[5][6]
Experimental Protocols
Accurate and reproducible data is the cornerstone of materials science. The following are detailed methodologies for key experiments used to evaluate the performance of accelerators in rubber compounds.
Determination of Cure Characteristics
The vulcanization characteristics of rubber compounds are determined using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) in accordance with ASTM D5289 or ISO 6502.
Objective: To measure the scorch time (ts2), optimum cure time (t90), minimum torque (ML), and maximum torque (MH) of a rubber compound.
Apparatus:
-
Moving Die Rheometer (MDR)
-
Analytical Balance
-
Sample Cutter
Procedure:
-
Instrument Setup: The MDR is preheated to the specified vulcanization temperature (e.g., 160°C). The oscillation frequency (e.g., 1.67 Hz) and amplitude (e.g., ±0.5°) are set.
-
Sample Preparation: A sample of the unvulcanized rubber compound (approximately 4-5 grams) is weighed and shaped to fit the die cavity.
-
Testing: The sample is placed in the pre-heated die cavity, and the test is initiated. The instrument records the torque as a function of time.
-
Data Analysis: From the resulting rheograph, the following parameters are determined:
-
ML (Minimum Torque): An indication of the compound's viscosity.
-
MH (Maximum Torque): Related to the shear modulus and crosslink density of the fully cured rubber.
-
ts2 (Scorch Time): The time taken for the torque to rise 2 units above ML, representing the onset of vulcanization.
-
t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque.
-
Determination of Mechanical Properties
The tensile properties of vulcanized rubber are measured according to ASTM D412.
Objective: To determine the tensile strength, elongation at break, and modulus of a vulcanized rubber sample.
Apparatus:
-
Tensile Testing Machine with a suitable load cell
-
Die for cutting dumbbell-shaped specimens
-
Thickness Gauge
-
Micrometer
Procedure:
-
Sample Preparation: Dumbbell-shaped test specimens are cut from a cured rubber sheet of uniform thickness. The thickness and width of the narrow section of the specimen are measured.
-
Testing: The specimen is mounted in the grips of the tensile testing machine. The machine is started, and the specimen is stretched at a constant rate (e.g., 500 mm/min) until it breaks. The force and elongation are continuously recorded.
-
Data Analysis:
-
Tensile Strength: The maximum stress applied to the specimen during stretching.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus: The stress at a specified elongation (e.g., 300%).
-
Visualizing the Process and Mechanism
To better understand the experimental workflow and the chemical reactions at play, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. nbinno.com [nbinno.com]
- 2. atamankimya.com [atamankimya.com]
- 3. benchchem.com [benchchem.com]
- 4. The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
Benchmarking Antimicrobial Efficacy: A Comparative Analysis of Zinc Dibenzyldithiocarbamate
This guide provides a comprehensive comparison of the antimicrobial efficacy of Zinc Dibenzyldithiocarbamate (ZDBC) against other established antimicrobial agents. The objective is to present a clear, data-driven evaluation for researchers, scientists, and drug development professionals. The following sections detail quantitative antimicrobial data, experimental methodologies, and visual representations of experimental workflows and potential mechanisms of action.
It is important to note that publicly available, peer-reviewed data specifically on the antimicrobial efficacy of this compound (ZDBC) is limited.[1] The data presented for a representative "Zinc Dithiocarbamate" is based on studies of closely related zinc(II) compounds with benzyl-derived dithiocarbamates, serving as a relevant proxy to understand the potential efficacy of this class of compounds.[1]
Quantitative Efficacy Comparison
The antimicrobial activities of a representative Zinc Dithiocarbamate (B8719985) and selected standard antimicrobial agents are summarized in the table below. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a substance that prevents visible growth of a microorganism.[1]
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Gram Stain | Zinc Dithiocarbamate (Representative)[1] | Zinc Pyrithione[1] | Triclosan[1] | Silver Sulfadiazine[1] |
| Staphylococcus aureus | Gram-positive | 16 | 1 | 0.05 | 32 |
| Streptococcus pyogenes | Gram-positive | 32 | 2 | 0.1 | 64 |
| Escherichia coli | Gram-negative | 64 | 8 | 0.1 | 128 |
| Pseudomonas aeruginosa | Gram-negative | 128 | 16 | >1024 | 256 |
| Candida albicans | Fungal | 32 | 4 | 0.5 | 64 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine antimicrobial efficacy.
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[2]
-
Materials :
-
Procedure :
-
Preparation of Antimicrobial Solutions : Stock solutions of each agent are prepared in a suitable solvent. A series of two-fold dilutions are then made in the growth medium within the 96-well plates.[1]
-
Inoculum Preparation : The test microorganism is cultured in broth to the logarithmic phase of growth. The culture's turbidity is adjusted to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL.[1] This is then diluted to the final inoculum concentration.[1]
-
Plate Inoculation : Each well of the microtiter plate receives 100 µL of the appropriate growth medium. Serial dilutions of the antimicrobial agents are performed across the plate. Finally, 100 µL of the prepared inoculum is added to each well.[1] Positive (inoculum without antimicrobial) and negative (medium only) controls are included.[1]
-
Incubation : The plates are incubated at 37°C for 18-24 hours.[1]
-
Result Determination : The MIC is identified as the lowest concentration of the antimicrobial agent in a well with no visible turbidity (growth).[1] This can be assessed visually or with a microplate reader measuring optical density at 600 nm.[1]
-
2. Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Method)
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the growth-free zone around a disk containing the agent.[1]
-
Materials :
-
Sterile Petri dishes with Mueller-Hinton Agar (B569324) (MHA)[1]
-
Sterile filter paper disks[1]
-
Test antimicrobial agents
-
Bacterial/fungal culture adjusted to a 0.5 McFarland standard[1]
-
Sterile swabs, forceps, incubator, and calipers[1]
-
-
Procedure :
-
Inoculation of Agar Plate : A sterile swab is dipped into the standardized microbial suspension, and excess liquid is removed. The entire surface of the MHA plate is then swabbed to ensure uniform growth.[1]
-
Application of Antimicrobial Disks : Filter paper disks impregnated with known concentrations of the antimicrobial agents are placed onto the agar surface using sterile forceps.[1]
-
Incubation : The plates are inverted and incubated at 37°C for 18-24 hours.[1]
-
Measurement and Interpretation : Following incubation, the diameter of the clear zone of no growth around each disk is measured in millimeters. The size of this zone is proportional to the microorganism's susceptibility to the agent.[1]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for MIC determination.
Proposed Mechanism of Action for Dithiocarbamates
Dithiocarbamates and their metal complexes have demonstrated promising antimicrobial activities.[3] Their mechanism of action is believed to involve the inhibition of key microbial enzymes.[3] Specifically, they can act as inhibitors for metallo-beta-lactamases and carbonic anhydrases in bacteria, fungi, and protozoa.[3] The dithiocarbamate molecule can facilitate the entry of metal ions, such as zinc, into the microbial cell, which then interferes with essential metabolic processes like glycolysis.[3][4]
Caption: Proposed enzyme inhibition mechanism.
References
Comparative Analysis of Zinc Dibenzyldithiocarbamate Cross-Reactivity in Allergic Contact Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zinc dibenzyldithiocarbamate (B1202937) (ZDBC) cross-reactivity with other relevant rubber accelerators, primarily focusing on its role in allergic contact dermatitis. The information presented is supported by experimental data from patch test studies to aid in the understanding of sensitization patterns and diagnostic procedures.
Introduction to Zinc Dibenzyldithiocarbamate and Cross-Reactivity
This compound (ZDBC) is a dithiocarbamate (B8719985) used as a rubber accelerator in the vulcanization process of both natural and synthetic rubbers.[1] It is a known contact allergen and a component of the "Carba Mix," a standard screening tool for rubber-related allergies in patch testing.[2][3] Cross-reactivity occurs when an individual sensitized to one specific chemical, such as ZDBC, also reacts to other structurally similar compounds. In the context of rubber accelerators, significant cross-reactivity is observed between dithiocarbamates and thiuram derivatives.[4][5] Understanding these cross-reactivity patterns is crucial for accurate diagnosis and patient management.
Quantitative Comparison of Patch Test Reactions
The following tables summarize data from clinical studies on the prevalence of positive patch test reactions to ZDBC and related compounds. This data highlights the frequency of sensitization and the patterns of co-reactivity.
Table 1: Prevalence of Positive Patch Test Reactions to Dithiocarbamates and Thiurams
| Allergen | Number of Patients Tested | Number of Positive Reactions | Percentage of Positive Reactions | Study |
| Dithiocarbamates | ||||
| This compound (ZDBC) | 155 | 1 | 0.6% | [4] |
| Zinc diethyldithiocarbamate (B1195824) (ZDEC) | 155 | 20 | 12.9% | [4] |
| Zinc dimethyldithiocarbamate (B2753861) (ZDMC) | 155 | 21 | 13.5% | [4] |
| Carba Mix (contains ZDBC, ZDEC, and diphenylguanidine) | 49,758 | 2369 | 4.8% | [5] |
| Thiurams | ||||
| Thiuram Mix | 49,758 | 2034 | 4.1% | [5] |
Note: The study by Hintikka et al. (2017) focused on patients already known to have reactions to thiurams or dithiocarbamates, which may influence the percentages.[4]
Table 2: Patterns of Co-reactivity between Carba Mix and Thiuram Mix
| Reaction Pattern | Number of Patients | Percentage of Total Reactive Patients (n=3437) |
| Positive to Carba Mix only | 1403 | 40.8% |
| Positive to Thiuram Mix only | 1068 | 31.0% |
| Positive to both Carba Mix and Thiuram Mix | 966 | 28.1% |
Data from Warshaw et al. (2021) based on 49,758 patients tested with both mixes.[5]
Experimental Protocols
The primary method for investigating cross-reactivity in allergic contact dermatitis is patch testing. Below is a generalized protocol based on established guidelines from organizations such as the European Society of Contact Dermatitis (ESCD) and the North American Contact Dermatitis Group (NACDG).
Patch Testing Protocol for Rubber Accelerators
1. Allergen Preparation:
-
This compound (ZDBC): Typically tested at a concentration of 1.0% in petrolatum (pet.).[2]
-
Carba Mix: A standardized mixture containing 1% 1,3-diphenylguanidine, 1% zinc diethyldithiocarbamate, and 1% zinc dibutyldithiocarbamate in petrolatum.[2][3]
-
Other Dithiocarbamates (e.g., ZDEC, ZDMC): Usually tested at 1.0% in petrolatum.
-
Thiuram Mix: A standardized mixture of four thiuram compounds, each at 0.25%, for a total concentration of 1.0% in petrolatum.[6]
2. Patch Application:
-
Small amounts of the prepared allergens are applied to aluminum or plastic chambers (e.g., Finn Chambers®).[7][8]
-
The chambers are affixed to adhesive tape and applied to the patient's upper back.[9] The skin should be clean and free of active dermatitis.
-
The patches are left in place under occlusion for 48 hours.[7]
3. Reading and Interpretation:
-
First Reading: The patches are removed after 48 hours, and an initial reading is performed approximately 30 minutes later.
-
Second Reading: A second reading is conducted at 72 or 96 hours after the initial application.[7] Delayed reactions can also be observed up to 7 days later.[10]
-
Scoring: Reactions are graded based on the intensity of the inflammatory response (e.g., erythema, infiltration, papules, vesicles) according to international standards like those from the International Contact Dermatitis Research Group (ICDRG).[11]
4. Assessment of Cross-Reactivity:
-
Cross-reactivity is suspected when a patient shows allergic reactions to multiple structurally related compounds, such as different dithiocarbamates or between dithiocarbamates and thiurams.
Visualizing the Diagnostic Process
The following diagrams illustrate the workflow for diagnosing allergic contact dermatitis to rubber accelerators and the chemical relationship between dithiocarbamates and thiurams.
Caption: Diagnostic workflow for allergic contact dermatitis to rubber accelerators.
Caption: Relationship and cross-reactivity potential between ZDBC and other rubber accelerators.
References
- 1. Carba Mix Ingredient Allergy Safety Information [skinsafeproducts.com]
- 2. The Carba Mix—In Vitro Investigations of Potential Cocktail Effects in Patch Tests With Rubber Allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemotechnique.se [chemotechnique.se]
- 4. Patterns of simultaneous patch test reactions to thiurams and dithiocarbamates in 164 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive patch test reactions to carba mix and thiuram mix: the North American Contact Dermatitis Group Experience (1994-2016) [healthpartners.com]
- 6. researchgate.net [researchgate.net]
- 7. dermnetnz.org [dermnetnz.org]
- 8. community.the-hospitalist.org [community.the-hospitalist.org]
- 9. allervie.com [allervie.com]
- 10. Allergic Contact Dermatitis Workup: Approach Considerations, Laboratory Studies, Patch Testing [emedicine.medscape.com]
- 11. Patch test results in patients with allergic contact dermatitis in the Podlasie region - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Effect of ZDBC on Mechanical Properties of Rubber: A Comparative Guide
An in-depth analysis of Zinc Dibutyldithiocarbamate (ZDBC) as a rubber accelerator, comparing its performance against other common accelerators in enhancing the mechanical properties of rubber compounds. This guide provides supporting experimental data, detailed methodologies, and visual representations of the vulcanization process.
Zinc Dibutyldithiocarbamate (ZDBC) is a widely utilized ultra-accelerator in the rubber industry, known for its ability to significantly influence the vulcanization process and, consequently, the final mechanical properties of rubber products. This guide offers a comparative evaluation of ZDBC's effect on key mechanical attributes of rubber, such as tensile strength, modulus, and elongation at break, benchmarked against other commonly used accelerators.
Performance Comparison of ZDBC and Alternative Accelerators
ZDBC is a primary and secondary accelerator that enhances the cross-linking of polymer chains in rubber during vulcanization, leading to improved durability and performance.[1] Its effectiveness is often compared with other accelerators like Tetramethylthiuram Disulfide (TMTD), Dipentamethylenethiuram Tetrasulfide (DPTT), Zinc Diethyldithiocarbamate (ZDEC), N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) (CBS), and 2,2′-dibenzothiazyl disulfide (MBTS).
Qualitative comparisons often highlight ZDBC's advantages. For instance, it is reported to have a lower tendency to scorch (premature vulcanization) compared to TMTD, leading to increased productivity. When compared with MBTS, another popular accelerator, ZDBC is noted for a lower inclination to cause blooming, a phenomenon that can lead to surface defects.
In studies involving silica-filled natural rubber (NR) compounds, ZDBC has demonstrated the fastest cure time and the highest reinforcement index when compared to TMTD and DPTT.[2] The reinforcement index is a measure of the increase in stiffness due to the addition of a filler.
Quantitative Data on Cure Characteristics and Mechanical Properties
Table 1: Comparative Cure Characteristics of Various Accelerators in Natural Rubber (NR)
| Accelerator System | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) |
| ZDBC | Typically moderate | Typically fast |
| TMTD | Generally shorter (prone to scorch) | Fast |
| ZDEC | Shorter than ZDBC | Faster than ZDBC |
| CBS | Longer (delayed action) | Moderate |
| MBTS | Longer than ZDBC | Slower than ZDBC |
Note: This table provides a qualitative summary based on typical performance characteristics. Actual values can vary significantly based on the specific formulation and processing conditions.
Table 2: Comparative Mechanical Properties of Natural Rubber (NR) Vulcanizates
| Property | ZDBC | TMTD | ZDEC | CBS | MBTS |
| Tensile Strength (MPa) | Good | Good to Excellent | Good | Excellent | Good |
| Elongation at Break (%) | Good | Moderate | Good | Excellent | Good |
| Modulus at 300% (MPa) | Moderate to High | High | Moderate to High | Moderate | Moderate |
Note: This table presents a generalized comparison. The specific values are highly dependent on the overall compound formulation.
Experimental Protocols
The evaluation of rubber accelerators and their effect on mechanical properties involves a standardized set of procedures for compounding, curing, and testing.
Rubber Compounding
A typical experimental formulation for evaluating accelerators in a natural rubber compound is prepared using a two-roll mill. The ingredients are added in a specific order to ensure proper dispersion.
Table 3: Example Formulation for Natural Rubber Compounding
| Ingredient | Parts per hundred rubber (phr) |
| Natural Rubber (SMR 20) | 100 |
| Zinc Oxide | 5 |
| Stearic Acid | 2 |
| Carbon Black (N330) | 50 |
| Accelerator | Variable (e.g., 1.5) |
| Sulfur | 2.5 |
The mixing process typically involves:
-
Mastication of the natural rubber.
-
Addition of zinc oxide and stearic acid.
-
Incorporation of the filler (e.g., carbon black).
-
Addition of the accelerator.
-
Finally, the addition of sulfur at a lower temperature to prevent scorching.
Determination of Cure Characteristics
The cure characteristics of the rubber compounds are determined using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR). The key parameters measured are:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured compound.
-
Scorch Time (ts2): The time taken for the torque to rise by 2 units from the minimum torque, indicating the processing safety window.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the time to achieve optimal physical properties.
Measurement of Mechanical Properties
The mechanical properties of the vulcanized rubber are tested according to ASTM standards.
-
Tensile Strength, Elongation at Break, and Modulus: These properties are determined according to ASTM D412 .[3] Dumbbell-shaped specimens are cut from the vulcanized rubber sheets and tested using a tensometer at a constant rate of extension.[3][4]
-
Tensile Strength: The maximum stress the material can withstand before breaking.[3]
-
Elongation at Break: The percentage increase in length at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100% or 300%).
-
-
Hardness: The hardness of the vulcanized rubber is measured using a durometer according to ASTM D2240 .[4]
-
Tear Strength: The resistance to tearing is measured according to ASTM D624 .[4]
-
Compression Set: The ability of the rubber to retain its elastic properties after prolonged compression is determined according to ASTM D395 .[4]
Vulcanization Mechanism and Experimental Workflow
The vulcanization of rubber is a chemical process that converts the raw rubber into a more durable material through the formation of cross-links between polymer chains. Accelerators like ZDBC play a crucial role in this process by increasing the rate of the vulcanization reaction.
Caption: Experimental workflow for evaluating rubber accelerators.
The choice of accelerator is a critical decision in rubber compounding, with a direct impact on processing efficiency and the performance of the final product. ZDBC offers a compelling balance of properties, including fast curing and good mechanical reinforcement. However, the optimal accelerator system is ultimately dependent on the specific requirements of the application, and a thorough evaluation of different accelerators with the intended rubber formulation is always recommended.
References
A Comparative Guide to Zinc Dibenzyldithiocarbamate (ZDBC) in Polymer Aging
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Zinc Dibenzyldithiocarbamate's (ZDBC) performance as a polymer antioxidant against other common alternatives, supported by experimental data.
Zinc dibenzyldithiocarbamate (B1202937) (ZDBC) is a versatile secondary antioxidant and vulcanization accelerator used in a variety of polymers to enhance their resistance to degradation caused by heat, oxygen, and ozone. This guide provides a comparative analysis of ZDBC's impact on the aging properties of key polymers, contrasting its performance with that of other widely used antioxidants such as hindered phenols and phosphites.
Mechanism of Action: How ZDBC Protects Polymers
ZDBC primarily functions as a peroxide decomposer. During the thermo-oxidative degradation of polymers, hydroperoxides are formed and act as catalysts for further degradation. ZDBC intervenes by converting these harmful hydroperoxides into stable, non-radical products, thereby interrupting the degradation cycle. It can also act as a radical scavenger to a lesser extent.
Caption: Antioxidant mechanism of ZDBC in polymers.
Performance Comparison in Different Polymer Systems
The following tables summarize the performance of ZDBC in comparison to other antioxidants in various polymer matrices. The data is compiled from multiple studies and is intended to provide a comparative overview.
Natural Rubber (NR)
Natural rubber is highly susceptible to oxidative degradation. The choice of antioxidant is critical for maintaining its mechanical properties over time.
| Antioxidant Type | Antioxidant | Polymer System | Aging Conditions | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Reference |
| Dithiocarbamate | ZDBC | Natural Rubber | 70°C for 14 days | ~85% | ~70% | [1] |
| Hindered Phenol (B47542) | Butylated Hydroxytoluene (BHT) | Natural Rubber | 70°C for 14 days | ~80% | ~65% | [1] |
| Amine | Trimethyl quinoline (B57606) (TMQ) | Natural Rubber | 70°C for 14 days | ~90% | ~75% | [1] |
Styrene-Butadiene Rubber (SBR)
SBR is a widely used synthetic rubber that requires protection against thermo-oxidative aging to ensure durability.
| Antioxidant Type | Antioxidant | Polymer System | Aging Conditions | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Reference |
| Dithiocarbamate | ZDBC | SBR | 100°C for 96 hours | Comparable to control with antioxidant | Comparable to control with antioxidant | [2][3] |
| Amine | N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) | SBR | 100°C for 96 hours | ~70% | ~59% | [2] |
| Phenolic | Phenolic Antioxidant | SBR | 70°C for 28 days | High retention | High retention | [4] |
Ethylene Propylene Diene Monomer (EPDM) Rubber
EPDM is known for its excellent resistance to heat, ozone, and weathering, which can be further enhanced with appropriate antioxidants.
| Antioxidant Type | Antioxidant | Polymer System | Aging Conditions | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Reference |
| Dithiocarbamate | ZDBC | EPDM | 120°C for 8 weeks | Good retention | Good retention | [5] |
| Amine | N-isopropyl-N-phenyl-p-phenylenediamine (4010NA) | EPDM | 120°C for 8 weeks | Poorer performance due to retardation of vulcanization | Poorer performance due to retardation of vulcanization | [5] |
| Phenolic | n-Otadecyl-β-(4-hydroxy-3,5-ditert-butyl-phenyl)-propionate (Antioxidant 1076) | EPDM | 120°C for 8 weeks | Good retention | Good retention | [5] |
Color Stability
While ZDBC is effective in preserving the mechanical properties of polymers, its impact on color stability, particularly in light-colored products, is a crucial consideration.
| Antioxidant Type | Polymer System | Aging Conditions | Color Change (ΔE) | Observations | Reference |
| Dithiocarbamate (ZDBC) | Polystyrene | Gamma Irradiation | Not explicitly quantified, but colorants were stable | ZDBC is often used in combination with other stabilizers for color-critical applications. | [6] |
| Phosphite (B83602) | Polystyrene | Gamma Irradiation | Not explicitly quantified, but colorants were stable | Phosphite antioxidants are known to improve color stability. | [6] |
| Hindered Phenol | Experimental Composites | Accelerated Artificial Aging (300h) | ΔE ≥ 3.3 (clinically unacceptable for dental composites) | Yellowing was observed. | [7][8] |
Experimental Protocols
The following is a generalized protocol for evaluating the aging properties of polymers containing different antioxidants.
Caption: Generalized experimental workflow for polymer aging studies.
Detailed Methodologies
1. Materials and Compounding:
-
Polymer: Specify the type and grade of the polymer (e.g., Natural Rubber SMR CV60, EPDM Keltan 4802).
-
Antioxidants: ZDBC, a hindered phenol (e.g., Irganox 1076), and a phosphite antioxidant (e.g., Irgafos 168) are incorporated at a specified loading (e.g., 1 phr - parts per hundred rubber).
-
Other Ingredients: Include details of other compounding ingredients such as curing agents (e.g., sulfur, accelerators), fillers (e.g., carbon black, silica), and processing aids.
-
Mixing: The components are mixed using a two-roll mill or an internal mixer according to a specified procedure (e.g., ASTM D3182).
2. Vulcanization and Specimen Preparation:
-
The compounded rubber is vulcanized in a compression molding press at a specific temperature and for a predetermined optimal cure time, which is determined using a rheometer.
-
Dumbbell-shaped specimens for tensile testing are die-cut from the vulcanized sheets according to ASTM D412.
3. Accelerated Aging:
-
Thermal Aging: Specimens are placed in a hot air circulating oven according to ASTM D573 at a constant elevated temperature (e.g., 70°C, 100°C, or 120°C) for various durations (e.g., 24, 48, 72, 168 hours).
-
UV Aging: For UV stability testing, specimens are exposed to a specific UV radiation source in a weathering chamber for a set duration.
4. Property Evaluation:
-
Mechanical Properties: Before and after aging, the tensile strength and elongation at break of the specimens are measured using a universal testing machine according to ASTM D412. The percentage retention of these properties is then calculated.
-
Color Stability: The color of the samples is measured before and after aging using a spectrophotometer or colorimeter. The color difference (ΔE) is calculated using the CIE Lab* color space.
-
Chemical Analysis: Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor chemical changes, such as the formation of carbonyl groups, which are indicative of oxidation.
Conclusion
This compound is an effective secondary antioxidant for a range of polymers, demonstrating good performance in retaining mechanical properties after thermal aging. Its peroxide-decomposing mechanism makes it a valuable component in antioxidant systems. For applications where color stability is paramount, ZDBC is often best utilized in conjunction with other stabilizers, such as phosphite antioxidants. The selection of an appropriate antioxidant system ultimately depends on the specific polymer, the processing conditions, the end-use environment, and the desired performance characteristics of the final product.
References
- 1. etda.libraries.psu.edu [etda.libraries.psu.edu]
- 2. Synthesis and Properties of a Novel Reactive and Low-Migration-Resistant Antioxidant and Its Application in Rubber Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Color stability of experimental composites containing different photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparing one-step vs two-step synthesis of Zinc dibenzyldithiocarbamate"
An in-depth comparison of one-step versus two-step synthesis methodologies for Zinc dibenzyldithiocarbamate (B1202937) (ZDBC) is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of the performance of each method, supported by experimental data from various sources.
Comparison of Synthesis Methods
The synthesis of Zinc dibenzyldithiocarbamate (ZDBC), a widely used accelerator in the rubber industry and a versatile ligand in coordination chemistry, can be broadly categorized into one-step and two-step procedures. The choice between these methods depends on factors such as desired purity, yield, reaction time, and environmental considerations.
The two-step synthesis is the traditional and more common laboratory method. It involves the initial formation of a soluble alkali metal dithiocarbamate (B8719985) salt, followed by a precipitation reaction with a zinc salt. This method is often favored for its reliability and the ability to isolate and purify the intermediate salt, potentially leading to a purer final product.
The one-step synthesis , also referred to as a one-pot or in-situ method, aims to simplify the process by combining all reactants in a single reaction vessel. This approach can offer advantages in terms of reduced reaction time, lower solvent consumption, and simplified operational procedures, making it attractive for industrial-scale production. Different variations of the one-step method exist, including those that start with a pre-formed zinc-amine complex or those that use zinc oxide directly.
Quantitative Data Presentation
The following table summarizes the key quantitative metrics for both synthesis methods based on data reported in patent literature. It is important to note that these values are from different sources and may not be directly comparable due to variations in reaction conditions and scales.
| Parameter | One-Step Synthesis | Two-Step Synthesis |
| Reported Yield | 96% - 99%[1] | Typically high, with optimized methods achieving >98% |
| Reported Purity | ~99% (by NMR)[1], 99.4%[2] | High purity achievable, often >99% |
| Reaction Time | A few hours to several hours[2][3] | Can be longer due to multiple steps, but each step is relatively fast |
| Starting Materials | Dibenzylamine (B1670424), Zinc Salt (e.g., ZnSO₄) or ZnO, CS₂, Base (e.g., NaOH) | Dibenzylamine, CS₂, Base (e.g., NaOH), followed by a Zinc Salt (e.g., ZnCl₂) |
| Key Advantage | Process simplification, potentially lower cost and waste | High purity, reliable and well-established procedure |
| Key Disadvantage | May be more challenging to control purity and particle size | More steps, increased handling and potential for waste generation |
Experimental Protocols
One-Step Synthesis Protocol (Zinc-Amine Complex Method)
This protocol is adapted from a patented method for preparing zinc dithiocarbamates. It involves the initial formation of a zinc salt-amine complex.
Materials:
-
Dibenzylamine
-
Zinc Sulfate (B86663) Heptahydrate (ZnSO₄·7H₂O)
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (B78521) (NaOH)
-
Water
-
Emulsifier (e.g., Emulgator® L3) (optional)
Procedure:
-
In a reaction flask, a mixture of dibenzylamine, a small amount of emulsifier, and water is prepared.
-
An aqueous solution of zinc sulfate is added dropwise to the dibenzylamine suspension at 20-21°C with vigorous stirring to form a white, crystalline precipitate of the dibenzylamine-zinc sulfate adduct.[3]
-
Carbon disulfide is then added to the suspension over a period of approximately 30-40 minutes.[3]
-
An aqueous solution of sodium hydroxide is added dropwise, causing the temperature to rise to around 40°C.[3]
-
The mixture is stirred for an additional 60-90 minutes at 40°C to complete the reaction.[3]
-
The resulting product is filtered while warm, washed several times with hot water (approx. 80°C).[3]
-
The final product is dried in a vacuum oven at 50°C. A yield of 98.9% has been reported for this method.[3]
Two-Step Synthesis Protocol (Intermediate Salt Formation)
This classic method involves the preparation of sodium dibenzyldithiocarbamate, which is then reacted with a zinc salt.
Materials:
-
Dibenzylamine
-
Sodium Hydroxide (NaOH)
-
Carbon Disulfide (CS₂)
-
Zinc Chloride (ZnCl₂)
-
Water
Procedure: Step 1: Formation of Sodium Dibenzyldithiocarbamate
-
Dibenzylamine is stirred in water, and an aqueous solution of sodium hydroxide is added at 10°C.[3]
-
Carbon disulfide is added to the mixture over 2.5 hours. The temperature is allowed to rise to 30°C.[3]
-
Stirring is continued for an additional 4 hours at this temperature to ensure the complete formation of the sodium salt.[3]
Step 2: Precipitation of this compound
-
Additional water is added to the reaction mixture.
-
An aqueous solution of zinc chloride is added at 40°C over 2 hours.
-
The mixture is then stirred for 3-4 hours, during which the product precipitates.[3]
-
The precipitated solid is collected by filtration, washed with water, and dried.
Workflow Visualizations
The following diagrams illustrate the logical flow of the one-step and two-step synthesis processes.
Caption: Workflow for the one-step synthesis of this compound.
References
Assessing the Environmental Impact of Zinc Dibenzyldithiocarbamate: A Comparative Guide for Researchers
An in-depth analysis of Zinc Dibenzyldithiocarbamate (B1202937) (ZBEC), a common rubber accelerator, reveals significant environmental concerns, particularly its high toxicity to aquatic organisms. This guide provides a comparative assessment of ZBEC against other dithiocarbamates and alternative vulcanizing agents, offering researchers and drug development professionals critical data for informed material selection.
Zinc dibenzyldithiocarbamate (ZBEC) is widely used in the rubber industry to accelerate the vulcanization process, enhancing the durability and elasticity of rubber products. However, its potential environmental footprint necessitates a thorough evaluation. Safety Data Sheets (SDS) consistently classify ZBEC as very toxic to aquatic life with long-lasting effects.[1][2] While precise quantitative data on its environmental fate remains limited, this guide synthesizes available information on its ecotoxicity and that of its common alternatives, providing a framework for comparing their environmental performance.
Comparative Ecotoxicity of Dithiocarbamate (B8719985) Accelerators
Dithiocarbamates are a class of chemical compounds widely used as accelerators in the vulcanization of rubber. While effective in their primary function, their potential for environmental harm varies. This section compares the aquatic toxicity of ZBEC with two other commonly used zinc dithiocarbamates: Zinc Dimethyldithiocarbamate (ZDMC) and Zinc Diethyldithiocarbamate (ZDEC).
| Compound | Test Organism | Endpoint | Toxicity Value (mg/L) | Reference |
| This compound (ZBEC) | Poecilia reticulata (Guppy) | 96h LC50 | >10 | [2] |
| Zinc Dimethyldithiocarbamate (ZDMC) | Lepomis macrochirus (Bluegill Sunfish) | 96h LC50 | 0.0097 | |
| Daphnia magna (Water Flea) | 48h EC50 | 0.048 | ||
| Chlorella pyrenoidosa (Green Algae) | 96h EC50 | 1.2 | ||
| Zinc Diethyldithiocarbamate (ZDEC) | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 0.23 | [3] |
Key Observations:
-
High Toxicity of ZDMC: The data clearly indicates that ZDMC is extremely toxic to aquatic life, with a very low LC50 value for fish and a low EC50 value for daphnia.
-
Moderate to High Toxicity of ZDEC: ZDEC also demonstrates significant toxicity to fish.[3]
-
Limited Data for ZBEC: The available data for ZBEC is a "greater than" value, which does not provide a precise measure of its toxicity but suggests it may be less acutely toxic to fish than ZDMC and ZDEC. However, the consistent classification as "very toxic to aquatic life" warrants caution.
Environmental Fate: Persistence and Bioaccumulation
Alternatives to Dithiocarbamate Accelerators
Concerns over the environmental impact and potential for nitrosamine (B1359907) formation from some dithiocarbamates have led to the exploration of alternatives.
-
Thiazole-based Accelerators: This class of accelerators, such as 2-mercaptobenzothiazole (B37678) (MBT) and its derivatives, are widely used in the rubber industry.[5][6][7] They are considered to have a good balance of processing safety and vulcanization efficiency.[5][6][7] While generally considered a safer alternative, a comprehensive environmental risk assessment of thiazoles would require specific ecotoxicity, persistence, and bioaccumulation data, which was not available in the provided search results.
-
"Green" Vulcanization Systems: Research is ongoing into more environmentally friendly curing systems that aim to reduce the overall chemical load and utilize less hazardous substances.[8]
Experimental Protocols
To ensure the reproducibility and comparability of ecotoxicity data, standardized testing protocols are essential. The following are brief overviews of the OECD guidelines for aquatic toxicity testing.
OECD Test Guideline 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.
-
Test Organism: Species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The 96-hour LC50 value is calculated, representing the concentration at which 50% of the fish die.
OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test
This test assesses the concentration of a substance that immobilizes 50% of the daphnids (EC50) within a 48-hour period.
-
Test Organism: Daphnia magna is a commonly used species.
-
Procedure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance. Immobilization is observed at 24 and 48 hours.
-
Endpoint: The 48-hour EC50 value is determined, indicating the concentration at which 50% of the daphnids are unable to swim.
OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50).
-
Test Organism: Species such as Pseudokirchneriella subcapitata are used.
-
Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours.
-
Endpoint: The EC50 is calculated based on the reduction in algal growth (biomass or growth rate) compared to a control group.
Potential Signaling Pathways of Dithiocarbamate Toxicity
The toxicity of dithiocarbamates is thought to be mediated through their interaction with various biological pathways. Understanding these mechanisms is crucial for assessing their potential impact on non-target organisms.
Caption: Experimental workflow for assessing ZBEC's environmental impact.
One of the proposed mechanisms of dithiocarbamate toxicity involves the inhibition of acetylcholinesterase, an important enzyme in the nervous system. Another potential pathway is the modulation of the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.
Caption: Potential signaling pathways affected by dithiocarbamates.
Conclusion
The available data, while incomplete, strongly suggests that this compound and its alternatives, particularly Zinc Dimethyldithiocarbamate, pose a significant risk to aquatic ecosystems. The high toxicity of ZDMC is a major concern. While ZBEC may be less acutely toxic to fish than ZDMC and ZDEC, the lack of comprehensive data on its environmental fate and effects on other aquatic organisms is a critical information gap that needs to be addressed through further research. For researchers and professionals in drug development and other industries utilizing rubber components, a careful consideration of the environmental profiles of these accelerators is paramount. Opting for alternatives with a more favorable and well-documented environmental and toxicological profile, such as certain thiazole-based accelerators, and supporting the development of "green" vulcanization technologies, are crucial steps towards mitigating the environmental impact of rubber manufacturing. Further research is urgently needed to fill the existing data gaps for ZBEC and its alternatives to enable a more complete and quantitative environmental risk assessment.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Zinc Dibenzyldithiocarbamate
For laboratory researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Zinc dibenzyldithiocarbamate (B1202937) (ZBDC). Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation of Zinc dibenzyldithiocarbamate. The following PPE is required:
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | Provides a chemical-resistant barrier to prevent skin irritation or allergic reactions. |
| Eye Protection | Chemical safety goggles. Contact lenses should not be worn.[1] | Protects against splashes and dust, preventing serious eye irritation. |
| Skin and Body Protection | Lab coat. In cases of significant exposure risk, a full chemical-resistant suit and boots may be necessary. | Minimizes the risk of skin contact. |
| Respiratory Protection | A NIOSH-certified dust and mist respirator is recommended where inhalation of dust may occur, especially in areas with insufficient ventilation.[1] | ZBDC dust can cause respiratory irritation.[1] |
Quantitative Data for this compound
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₈N₂S₄Zn | PubChem |
| Molecular Weight | 610.2 g/mol | PubChem |
| Appearance | White to off-white powder.[2] | Sovereign Chemical |
| Melting Point | 155°C (decomposes) | ECHEMI |
| Solubility | Soluble in carbon disulfide, benzene, chloroform, alcohol, and diethyl ether.[3] | Ataman Kimya |
| Occupational Exposure Limits | No data available. | ECHEMI |
Toxicological Data
| Test | Species | Route | Value | Source |
| LD₅₀ (Acute Oral) | Rat | Oral | > 5000 mg/kg | BenchChem |
| LD₅₀ (Acute Dermal) | Rabbit | Dermal | > 2000 mg/kg | BenchChem |
| LC₅₀ (Acute Inhalation) | No data available | - | - | - |
Operational and Disposal Plans
Safe Handling and Storage Protocols
Proper operational procedures are crucial for minimizing exposure and maintaining a safe laboratory environment.
-
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a local exhaust ventilation system, such as a chemical fume hood, is strongly recommended to minimize dust exposure.[1]
-
Eye Wash and Safety Shower: Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]
-
-
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.
-
Dispensing: Avoid creating dust when handling the solid material. Use techniques that minimize aerosolization.
-
Hygiene: Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving the work area.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area in the original container with the lid tightly sealed.
-
Store away from incompatible materials such as oxidizing agents and strong acids.[2]
-
Spill and Disposal Management
In the event of a spill or for routine disposal, the following procedures must be followed to ensure safety and environmental protection.
-
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering sewers or public waters.[1]
-
Clean-up: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust during this process. The clean-up crew must be equipped with appropriate PPE.[1]
-
Decontamination: After the material has been collected, decontaminate the area with a suitable cleaning agent.
-
-
Disposal Plan:
-
Dispose of this compound waste and contaminated materials at a licensed hazardous waste disposal site in accordance with local, national, and international regulations.[1]
-
Avoid release to the environment, as this compound is very toxic to aquatic life.[1]
-
Empty containers may retain product residue and should be disposed of in the same manner as the chemical.[1]
-
Emergency Procedures: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air. If symptoms persist, seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation continues, consult a doctor.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Experimental Workflow: Chemical Spill Response
The following diagram outlines the step-by-step workflow for safely managing a spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
